molecular formula C7H9NO2 B1345574 Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione CAS No. 5763-44-0

Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione

Cat. No.: B1345574
CAS No.: 5763-44-0
M. Wt: 139.15 g/mol
InChI Key: QCWDCTDYSDJKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDCTDYSDJKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901319
Record name 1,2-Cyclopentanedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-44-0
Record name Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocyclopenta(c)pyrrole-1,3(2H,3aH)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, also known by its synonym cyclopentane-1,2-dicarboximide, is a saturated heterocyclic compound featuring a pyrrolidine-2,5-dione ring fused with a cyclopentane ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the broader class of cyclic imides. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, though currently underexplored, biological relevance. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

Structural and General Properties
PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym(s) Cyclopentane-1,2-dicarboximide[3]
CAS Number 5763-44-0[1][2][4][5][6][7]
Molecular Formula C₇H₉NO₂[1][2][4][6]
Molecular Weight 139.15 g/mol [1][6]
Appearance White crystalline solid/powder[3]
Physical Form Solid[2]
Thermodynamic and Physical Properties
PropertyValueSource(s)
Melting Point 168 °C[2]
Boiling Point 322.2 ± 11.0 °C at 760 mmHg[2]
Density ~1.242 g/cm³
Flash Point 162.2 °C
Vapor Pressure 0.000283 mmHg at 25°C
Solubility and Partitioning
PropertyValue (Predicted/Experimental)Source(s)
LogP 0.0591 (Calculated)[6]
Topological Polar Surface Area (TPSA) 46.17 Ų (Calculated)[6]
Water Solubility Poor (Inferred from related compounds)[8]
Organic Solvent Solubility Generally soluble in polar organic solvents (Inferred)[9][10]
pKa Not experimentally determined. Expected to be weakly acidic due to the imide proton.
Molecular Descriptors
PropertyValue (Calculated)Source(s)
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 0[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of chemical compounds. The following sections outline general procedures for this compound.

Synthesis

A common method for the synthesis of cyclic imides is the condensation of the corresponding dicarboxylic acid or its anhydride with an amine source, followed by cyclodehydration.

Protocol: Synthesis from Cyclopentane-1,2-dicarboxylic Anhydride and Ammonia

  • Materials: Cyclopentane-1,2-dicarboxylic anhydride, Ammonium hydroxide solution (28-30%), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve cyclopentane-1,2-dicarboxylic anhydride in toluene.

    • Add a stoichiometric excess of concentrated ammonium hydroxide solution to the flask.

    • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (disappearance of the starting anhydride), cool the reaction mixture to room temperature.

    • The product will precipitate out of the toluene. Collect the solid by filtration.

    • Wash the solid with cold toluene and then with a non-polar solvent like hexane to remove any remaining impurities.

    • Dry the product under vacuum to obtain this compound as a white solid.

Diagram of Synthetic Workflow

G General Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants Cyclopentane-1,2-dicarboxylic anhydride Ammonium Hydroxide Toluene (Solvent) Flask Round-bottom flask with reflux condenser and Dean-Stark trap Reactants->Flask Combine Reflux Heat to reflux Flask->Reflux Start Reaction AzeotropicRemoval Azeotropic removal of water Reflux->AzeotropicRemoval Monitoring Monitor by TLC AzeotropicRemoval->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Precipitation Precipitation of product Cooling->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with cold toluene and hexane Filtration->Washing Drying Dry under vacuum Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring and the imide proton. The chemical shifts and coupling patterns will be indicative of the fused ring structure. For a closely related compound, meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, the cyclopentane protons appear as multiplets in the range of 1.20-2.23 ppm and 3.17 ppm[11]. The imide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the imide group (typically in the range of 170-180 ppm) and the carbons of the cyclopentane ring. For the N-allyl derivative, the carbonyl carbons appear at 179.8 ppm, and the cyclopentane carbons are observed at 45.2, 30.5, and 24.8 ppm[11].

2.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

    • N-H stretch: A broad band around 3200 cm⁻¹.

    • C=O stretch (imide): Two strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).

    • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 139.15 g/mol . Fragmentation patterns can provide further structural information.

Diagram of Characterization Workflow

G Characterization Workflow SynthesizedCompound Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedCompound->NMR IR Infrared (IR) Spectroscopy SynthesizedCompound->IR MS Mass Spectrometry (MS) SynthesizedCompound->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) SynthesizedCompound->Purity StructuralConfirmation Structural Confirmation NMR->StructuralConfirmation IR->StructuralConfirmation MS->StructuralConfirmation Purity->StructuralConfirmation

Caption: Standard workflow for the characterization of the synthesized compound.

Potential Biological Relevance and Signaling Pathways

Currently, there is a lack of specific biological data for this compound in the public domain. However, the pyrrolidine-2,5-dione (succinimide) scaffold is a well-known privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.

Derivatives of this scaffold have been reported to exhibit a wide range of activities, including but not limited to:

  • Anticonvulsant activity: Many succinimide derivatives are known antiepileptic drugs.

  • Anti-inflammatory activity: Some compounds containing this moiety have shown anti-inflammatory properties.

  • Antimicrobial activity: The pyrrolidine-2,5-dione ring has been incorporated into molecules with antibacterial and antifungal effects.

  • Anticancer activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Given the absence of specific data for the title compound, a logical workflow for its initial biological evaluation is proposed below.

Diagram of a Proposed Biological Evaluation Workflow

G Proposed Biological Evaluation Workflow Compound Tetrahydrocyclopenta[c]pyrrole- 1,3(2H,3aH)-dione PrimaryScreening Primary High-Throughput Screening (HTS) against diverse target panel Compound->PrimaryScreening HitIdentification Hit Identification (Active in specific assays) PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (Dose-response, selectivity) HitIdentification->SecondaryAssays TargetValidation Target Identification and Validation SecondaryAssays->TargetValidation MechanismOfAction Mechanism of Action Studies TargetValidation->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

Caption: A logical workflow for the initial biological screening of the compound.

Conclusion

This compound is a readily synthesizable compound with a scaffold that suggests potential biological activity. This guide has summarized its key physicochemical properties and provided general experimental protocols for its preparation and characterization. While specific biological data is currently unavailable, the presented information serves as a valuable resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development. Further investigation into its biological effects is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione: A Versatile Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, a bicyclic imide with significant potential in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and provides a robust experimental protocol for its synthesis. A key focus is placed on its emerging role as a structural analog of the glutarimide moiety found in immunomodulatory drugs such as thalidomide and lenalidomide. This guide explores the hypothesis that the cyclopentane-fused succinimide core can serve as a novel scaffold for ligands targeting the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). We present a putative signaling pathway illustrating this interaction and its potential downstream effects, providing a rationale for its application in the development of novel therapeutics. All quantitative data are summarized in structured tables, and experimental and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, also known as cis-1,2-cyclopentanedicarboximide, is a saturated heterocyclic compound. Its structure features a cyclopentane ring fused to a pyrrolidine-2,5-dione (succinimide) ring.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
IUPAC Name 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Synonyms cis-1,2-Cyclopentanedicarboximide, Cyclopentane-1,2-dicarboximude[1]
CAS Number 5763-44-0[1]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 168 °C (dec.)[1]
Boiling Point 322.2 °C at 760 mmHg[2]
Density 1.242 g/cm³[2]
¹H NMR (400 MHz, CDCl₃, N-allyl derivative) δ 5.86 – 5.66 (m, 1H), 5.26 – 5.06 (m, 2H), 4.07 (dt, J = 5.8, 1.2 Hz, 2H), 3.17 (d, J = 8.9 Hz, 2H), 2.23 – 2.07 (m, 2H), 1.99 – 1.83 (m, 2H), 1.76 (ddd, J = 9.6, 8.3, 4.2 Hz, 1H), 1.40 – 1.20 (m, 1H)[3]
¹³C NMR (101 MHz, CDCl₃, N-allyl derivative) δ 179.8, 130.8, 118.1, 45.2, 40.9, 30.5, 24.8[3]
IR (KBr, cm⁻¹) Expected strong C=O stretching vibrations around 1700-1770 cm⁻¹ and N-H stretching around 3200 cm⁻¹.
Mass Spectrum (EI) Expected molecular ion (M⁺) peak at m/z = 139.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from cis-1,2-cyclopentanedicarboxylic acid. The first step involves the formation of the corresponding anhydride, which is then reacted with a nitrogen source, such as urea, to yield the desired imide.

Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride

Materials:

  • cis-1,2-Cyclopentanedicarboxylic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, a solution of cis-1,2-cyclopentanedicarboxylic acid in acetic anhydride is prepared.

  • The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion to the anhydride.

  • After the reaction is complete, the excess acetic anhydride is removed by distillation under reduced pressure using a rotary evaporator.

  • The resulting oily residue is then distilled to yield the pure cis-1,2-cyclopentanedicarboxylic anhydride as a solid.

Synthesis of this compound

Materials:

  • cis-1,2-Cyclopentanedicarboxylic anhydride

  • Urea

  • High-boiling point solvent (e.g., toluene, xylene) or solvent-free conditions

  • Round-bottom flask

  • Reflux condenser or setup for high-temperature reaction

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, water)

Procedure:

  • A mixture of cis-1,2-cyclopentanedicarboxylic anhydride and urea (in equimolar or slight excess) is prepared.

  • The reaction can be performed under solvent-free conditions by heating the mixture to a temperature above the melting points of the reactants (typically 130-150 °C).

  • Alternatively, the reactants can be refluxed in a high-boiling point solvent.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated. If a solvent was used, it is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent to afford pure this compound.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Imide Formation A cis-1,2-Cyclopentanedicarboxylic acid C Reflux A->C B Acetic Anhydride B->C D cis-1,2-Cyclopentanedicarboxylic anhydride C->D E cis-1,2-Cyclopentanedicarboxylic anhydride G Heat (Solvent-free or Reflux) E->G F Urea F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Applications in Drug Development: A Novel Cereblon Ligand Scaffold

The structural similarity of the this compound core to the glutarimide moiety of thalidomide and its analogs suggests its potential as a novel scaffold for targeting Cereblon (CRBN). CRBN is a substrate receptor of the CRL4 E3 ubiquitin ligase complex and is the primary target of immunomodulatory imide drugs (IMiDs). The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the therapeutic effects of IMiDs in multiple myeloma and other hematological malignancies.

Research into the structure-activity relationships of CRBN ligands has indicated that modifications to the imide ring can significantly impact binding affinity and subsequent biological activity. While the six-membered glutarimide ring is the classic CRBN-binding motif, studies have shown that five-membered succinimide rings can also bind to CRBN. This opens the possibility of utilizing the more rigid and conformationally constrained cyclopentane-fused succinimide scaffold of this compound to develop novel CRBN modulators with potentially different substrate specificities or improved pharmacological properties.

Putative Signaling Pathway

The proposed mechanism of action for a hypothetical drug candidate based on the this compound scaffold involves its interaction with CRBN, leading to the degradation of target proteins.

G cluster_0 Cellular Environment Drug Cyclopentane-based Imide Drug CRBN CRBN Drug->CRBN Binding CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 Forms Complex NeoSubstrate Neosubstrate (e.g., IKZF1/3) CRL4->NeoSubstrate Recruitment Proteasome Proteasome NeoSubstrate->Proteasome Targeting Ub Ubiquitin Ub->NeoSubstrate Ubiquitination Degradation Degradation Products Proteasome->Degradation Degradation Downstream Downstream Therapeutic Effects Degradation->Downstream Leads to

Caption: Proposed signaling pathway of a cyclopentane-based imide drug targeting Cereblon.

This pathway illustrates the potential for this compound derivatives to act as molecular glues, inducing the degradation of specific cellular proteins. The development of such molecules could lead to novel therapeutic strategies for cancers and other diseases.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutics. Its straightforward synthesis and structural analogy to the glutarimide ring of established immunomodulatory drugs make it an attractive starting point for the design of new Cereblon ligands. Future research should focus on the synthesis of a library of derivatives with substitutions on the cyclopentane and imide rings to explore the structure-activity relationship for CRBN binding and neo-substrate degradation. Detailed biophysical and cellular assays will be crucial to validate the proposed mechanism of action and to identify lead compounds with potent and selective therapeutic activity. The insights gained from such studies could pave the way for a new class of drugs with improved efficacy and safety profiles for the treatment of a range of diseases.

References

An In-depth Technical Guide on the Solubility of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, with the chemical formula C7H9NO2, is a heterocyclic organic compound.[1][2] Understanding its solubility is crucial for various applications, including as a potential intermediate in the synthesis of biologically active compounds and for the development of new chemical entities in drug discovery.[3] Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and efficacy of pharmaceutical compounds.

Compound Identification:

  • IUPAC Name: this compound[4]

  • CAS Number: 5763-44-0[1][2][4][5][6]

  • Molecular Formula: C7H9NO2[1][2]

  • Molecular Weight: 139.15 g/mol [7]

  • Synonyms: Cyclopentane-1,2-dicarboximide[2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties can provide initial insights into its expected solubility behavior.

PropertyValueSource
Physical Form Solid[4]
Melting Point 168 °C[4]
Boiling Point 322.2 ± 11.0 °C at 760 mmHg[2][4]
Density 1.242 g/cm³[2]
LogP (calculated) 0.0591[8]

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various solvents. However, based on its structure, which contains both a hydrophobic cyclopentane ring and a polar imide group, a qualitative solubility profile can be inferred. The compound is expected to have limited solubility in water and higher solubility in polar organic solvents.

Experimental Protocols for Solubility Determination

To address the absence of specific data, this section provides detailed, generalized experimental protocols for determining the solubility of an organic compound such as this compound. These methods are based on standard laboratory procedures.[9][10][11][12]

Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can help in classifying the compound based on its functional groups.[11]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Solvents: Water, 5% NaOH, 5% NaHCO3, 5% HCl, Diethyl ether, Concentrated H2SO4

  • Litmus paper or pH meter

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.

    • Observe if the compound dissolves completely.

    • If soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[9][12]

  • Aqueous Acid/Base Solubility:

    • If the compound is insoluble in water, use separate 25 mg samples to test for solubility in 0.75 mL of 5% NaOH, 5% NaHCO3, and 5% HCl.

    • Vigorous shaking is required for each test.

    • Solubility in 5% NaOH or 5% NaHCO3 suggests an acidic functional group.

    • Solubility in 5% HCl indicates a basic functional group (e.g., an amine).[11]

  • Organic Solvent Solubility:

    • Test the solubility of 25 mg of the compound in 0.75 mL of diethyl ether.

  • Sulfuric Acid Solubility:

    • If the compound is insoluble in the above solvents, cautiously test its solubility in concentrated sulfuric acid. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Scintillation vials or small flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that excess solid remains.

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Classification

The following diagram illustrates the logical workflow for the qualitative solubility testing described in section 4.1.

G Figure 1: Workflow for Qualitative Solubility Testing start Start with Compound water Test Solubility in Water start->water soluble_water Water Soluble water->soluble_water Soluble insoluble_water Water Insoluble water->insoluble_water Insoluble ph_test Test pH acidic Acidic (e.g., Carboxylic Acid) ph_test->acidic Low pH basic Basic (e.g., Amine) ph_test->basic High pH neutral Neutral ph_test->neutral Neutral pH acid_base_test Test in 5% NaOH, 5% NaHCO3, 5% HCl acid_soluble Acidic Compound acid_base_test->acid_soluble Soluble in NaOH/NaHCO3 base_soluble Basic Compound acid_base_test->base_soluble Soluble in HCl neutral_insoluble Neutral Compound acid_base_test->neutral_insoluble Insoluble h2so4_test Test in conc. H2SO4 h2so4_soluble Contains O/N atoms h2so4_test->h2so4_soluble Soluble inert Inert Compound h2so4_test->inert Insoluble soluble_water->ph_test insoluble_water->acid_base_test neutral_insoluble->h2so4_test

Caption: A flowchart of the decision-making process for classifying an organic compound based on its solubility in different solvents.

Conclusion

While quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and practical experimental protocols for its determination. The provided methodologies for both qualitative and quantitative solubility assessment will enable researchers to generate the specific data required for their applications, thereby facilitating further research and development involving this compound. The structural characteristics suggest that it is a compound of moderate polarity, and its solubility behavior can be systematically investigated using the outlined procedures.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (CAS No. 5763-44-0). Due to the absence of a publicly available, experimentally determined spectrum in common databases, this document presents an expected spectrum based on established principles of nuclear magnetic resonance spectroscopy. It also includes a standardized experimental protocol for the acquisition of such a spectrum.

Data Presentation: Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Signal DesignationNumber of Protons (Integration)Expected Chemical Shift (δ, ppm)Multiplicity
H-N (Imide)1H7.0 - 9.0Broad Singlet
H-3a, H-6a2H2.8 - 3.5Multiplet
H-4, H-6 (Axial & Equatorial)4H1.5 - 2.2Multiplet
H-5 (Axial & Equatorial)2H1.2 - 1.8Multiplet

Experimental Protocols

A standard protocol for the acquisition of a high-resolution ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Sample Quantity: Weigh approximately 5-10 mg of the solid compound.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may influence the chemical shift of the imide proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Temperature: The experiment is typically conducted at room temperature (approximately 298 K).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Number of Scans: A sufficient number of scans (e.g., 16 or 32) are acquired and averaged to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.

    • Spectral Width: The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

  • Peak Picking and Referencing: The chemical shifts of the peaks are determined and referenced to the internal standard (TMS at 0 ppm).

Visualization of Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled. This visualization aids in the interpretation of the ¹H NMR spectrum by showing the logical relationships between the protons.

Caption: Chemical structure and proton designations for ¹H NMR analysis.

Technical Guide: ¹³C NMR Data for Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione and its derivatives. Due to the limited availability of public data for the parent compound, this document presents spectral information for a closely related analogue, meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, and offers predicted values for the target molecule. Detailed experimental protocols for both synthesis and NMR analysis are also included to facilitate further research and application in drug development.

¹³C NMR Data Presentation

Table 1: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Atommeso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (Experimental, in CDCl₃)[1]This compound (Predicted)
C=O179.8~180
CH=CH₂ (allyl)130.8N/A
CH=C H₂ (allyl)118.1N/A
N-C H₂ (allyl)40.9N/A
CH45.2~45
CH₂30.5~30
CH₂24.8~25

Note: The predicted values for the parent compound are estimated based on the removal of the allyl group and the presence of an N-H bond. The carbonyl and bridgehead methine carbons are expected to have similar chemical shifts, while the cyclopentane methylene carbons will also remain in a comparable range.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the parent imide and the acquisition of ¹³C NMR data.

Synthesis of this compound

A common method for the synthesis of cyclic imides is the reaction of the corresponding anhydride with an amine or ammonia. In this case, cis-1,2-cyclopentanedicarboxylic anhydride would be treated with a source of ammonia.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-1,2-cyclopentanedicarboxylic anhydride (1 equivalent) in a suitable high-boiling solvent such as xylene.

  • Reagent Addition: Add a source of ammonia, for example, a solution of aqueous ammonia or urea (1.1 equivalents).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

¹³C NMR Data Acquisition

The following is a general protocol for obtaining a proton-decoupled ¹³C NMR spectrum.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 101 MHz for ¹³C

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. The use of longer delays may be necessary for accurate integration of quaternary carbons, though this is not present in the core structure of the target molecule.[2]

  • Number of Scans (ns): 128-1024 scans, depending on the sample concentration.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

  • Perform peak picking to identify the chemical shifts of the signals.

Visualizations

The following diagrams illustrate the molecular structure with predicted ¹³C NMR assignments and a general workflow for the experimental procedures.

Predicted ¹³C NMR Assignments for this compound cluster_molecule cluster_assignments Predicted Chemical Shifts (ppm) mol C1 C=O: ~180 C2 CH: ~45 C3 CH₂: ~30 C4 CH₂: ~25 Experimental Workflow cluster_synthesis Synthesis cluster_nmr ¹³C NMR Analysis start Reactants: Anhydride + Ammonia Source reaction Reflux in Solvent start->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product Pure Imide Product purification->product sample_prep Sample Preparation (Dissolution in Deuterated Solvent) product->sample_prep acquisition Data Acquisition (NMR Spectrometer) sample_prep->acquisition processing Data Processing (FT, Phasing, Calibration) acquisition->processing analysis Spectral Analysis and Assignment processing->analysis

References

Mass Spectrometry of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, a bicyclic imide of interest in medicinal chemistry and drug development. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a plausible fragmentation pattern under electron ionization (EI) conditions, inferred from the known mass spectrometric behavior of its constituent cyclopentane and succinimide moieties. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis are provided, alongside data tables of predicted fragment ions and their relative abundances. Visual diagrams generated using Graphviz are included to illustrate the proposed fragmentation pathways and a typical experimental workflow, offering a practical resource for researchers working with this and structurally related compounds.

Introduction

This compound (C₇H₉NO₂) is a saturated heterocyclic compound with a molecular weight of 139.15 g/mol . Its structure, featuring a fused cyclopentane and a pyrrolidine-2,5-dione (succinimide) ring, makes it a valuable scaffold in the synthesis of various biologically active molecules. Mass spectrometry is an essential analytical technique for the characterization of such compounds, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. This guide outlines the predicted electron ionization mass spectrometry (EI-MS) behavior of the title compound and provides standardized protocols for its analysis.

Predicted Electron Ionization Mass Spectrometry Fragmentation

Under electron ionization, this compound is expected to undergo a series of fragmentation reactions, primarily driven by the structural features of the cyclopentane and succinimide rings. The proposed fragmentation pathway begins with the formation of a molecular ion (M•⁺) at m/z 139.

The fragmentation is anticipated to proceed through two major pathways:

  • Pathway A: Fragmentation initiated by the cyclopentane ring. A characteristic fragmentation of cycloalkanes is the loss of an ethylene molecule (C₂H₄, 28 Da). This is expected to be a significant fragmentation route for the molecular ion of this compound.

  • Pathway B: Fragmentation of the succinimide ring. The succinimide ring can undergo fragmentation through the loss of carbon monoxide (CO, 28 Da) or other characteristic cleavages of the imide functionality.

A visual representation of this proposed fragmentation is provided in the diagram below.

G cluster_pathways Proposed Fragmentation Pathways M M•⁺ (m/z 139) This compound F1 [M-C₂H₄]•⁺ (m/z 111) M->F1 - C₂H₄ (28 Da) F2 [M-CO]•⁺ (m/z 111) M->F2 - CO (28 Da) F3 [M-C₂H₄-CO]⁺ (m/z 83) F1->F3 - CO (28 Da) F2->F3 - C₂H₄ (28 Da) F4 [C₄H₅O]⁺ (m/z 69) F3->F4 - NH₂ F5 [C₅H₅]⁺ (m/z 65) F3->F5 - H₂O

Figure 1: Proposed EI fragmentation pathway for the title compound.

Quantitative Data Presentation

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), proposed structures, and estimated relative abundances based on the fragmentation of analogous compounds.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance (%)
139Molecular Ion (M•⁺)[C₇H₉NO₂]•⁺40
111[M-C₂H₄]•⁺ or [M-CO]•⁺[C₅H₅NO₂]•⁺ or [C₆H₉NO]•⁺85
83[M-C₂H₄-CO]⁺[C₄H₄NO]⁺100 (Base Peak)
69[C₄H₅O]⁺[C₄H₅O]⁺60
65[C₅H₅]⁺[C₅H₅]⁺30
55[C₄H₇]⁺ or [C₃H₃O]⁺[C₄H₇]⁺ or [C₃H₃O]⁺50
41[C₃H₅]⁺[C₃H₅]⁺70

Experimental Protocols

A generalized Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound is detailed below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., methanol, ethyl acetate, or dichloromethane).

  • Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-400

  • Solvent Delay: 3 minutes

The following diagram illustrates the general experimental workflow for GC-MS analysis.

G cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Dissolve in Volatile Solvent B Dilute to Working Concentration A->B C Filter Sample B->C D Inject into GC C->D E Separation on Capillary Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis F->G H Acquire Mass Spectrum G->H I Identify Molecular Ion and Fragment Peaks H->I J Structural Elucidation I->J

In-Depth Technical Guide to the FTIR Analysis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. The document outlines the predicted spectral data, detailed experimental protocols for synthesis and analysis, and a logical workflow for the entire process.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is characterized by the vibrational modes of its functional groups. As a cyclic imide, its most prominent features are the dual carbonyl (C=O) stretching bands and the N-H stretching vibration. The aliphatic cyclopentane ring gives rise to characteristic C-H stretching and bending frequencies.

The following table summarizes the predicted quantitative data for the key absorption bands. These predictions are based on established spectral correlations for cyclic imides and aliphatic hydrocarbons.[1][2]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3200 ± 50N-H (Imide)StretchMedium
3000 - 2850C-H (Aliphatic)StretchStrong
1790 - 1735C=O (Imide)Asymmetric StretchStrong
1750 - 1680C=O (Imide)Symmetric StretchStrong
1465-CH₂-Scissoring (Bending)Medium
1300 - 1000C-NStretchMedium

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of cyclic imides is the reaction of a corresponding cyclic anhydride with an amine or ammonia.[3][4] The following is a generalized protocol for the synthesis of the title compound from cyclopentane-1,2-dicarboxylic anhydride.

Materials:

  • Cyclopentane-1,2-dicarboxylic anhydride

  • Aqueous ammonia (or another suitable amine)

  • A suitable solvent (e.g., pyridine, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve a known quantity of cyclopentane-1,2-dicarboxylic anhydride in a suitable solvent.

  • Slowly add a molar equivalent of aqueous ammonia to the stirred solution. An exothermic reaction may be observed.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-5 hours to ensure the formation of the amic acid intermediate and its subsequent cyclization to the imide.[3][5]

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the crude product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.

  • Dry the purified product thoroughly before proceeding with FTIR analysis.

FTIR Analysis Protocol (KBr Pellet Method)

For solid samples like this compound, the potassium bromide (KBr) pellet method is a standard technique for obtaining high-quality transmission FTIR spectra.[6][7]

Materials:

  • Dried sample of this compound

  • FTIR-grade potassium bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Place approximately 1-2 mg of the synthesized compound and 100-200 mg of dry KBr powder into an agate mortar.[7]

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[6]

  • Transfer a portion of the powdered mixture into the die of a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[8]

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record a background spectrum with an empty sample holder or a pure KBr pellet.[8]

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Process the resulting spectrum (e.g., background subtraction, baseline correction) to clearly visualize the absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the target compound to its characterization via FTIR spectroscopy.

FTIR_Analysis_Workflow synthesis Synthesis purification Purification (Recrystallization) synthesis->purification Crude Product drying Drying purification->drying Pure Product sample_prep FTIR Sample Preparation (KBr Pellet) drying->sample_prep Dried Solid ftir_analysis FTIR Analysis sample_prep->ftir_analysis Prepared Sample data_proc Data Processing ftir_analysis->data_proc Raw Spectrum interpretation Spectral Interpretation data_proc->interpretation Processed Spectrum

Caption: Workflow for Synthesis and FTIR Analysis.

References

Potential Biological Activities of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione and its structural analogs. While specific biological data for the parent compound is limited in publicly available literature, this document extrapolates potential activities based on the well-documented pharmacology of related bicyclic imide and succinimide derivatives. This guide focuses on two primary areas of potential therapeutic relevance: anticonvulsant and anti-inflammatory activities. Detailed experimental protocols for preclinical evaluation and a summary of relevant signaling pathways are provided to facilitate further research and drug development efforts in this chemical space.

Introduction

The this compound core represents a rigid bicyclic scaffold that is of significant interest in medicinal chemistry. Its structural similarity to known anticonvulsant agents, such as certain succinimide derivatives, suggests a potential for activity in controlling seizures. Furthermore, various pyrrole-containing compounds have demonstrated anti-inflammatory properties, indicating another promising avenue for investigation. This guide aims to consolidate the available information on analogous compounds to provide a predictive framework for the biological evaluation of this specific molecule.

Potential Anticonvulsant Activity

The core structure of this compound shares pharmacophoric features with established anticonvulsant drugs. The investigation of its potential efficacy against seizures is a logical starting point for its biological characterization.

Evidence from Structural Analogs

Studies on N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, which are structurally related to the core compound of interest, have shown promising anticonvulsant activity in preclinical models.[1][2] The most potent compounds in these series were identified through the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests.[1][2]

Quantitative Data from Analog Studies

The following table summarizes the anticonvulsant activity of representative bicyclic imide derivatives from the literature. This data can serve as a benchmark for future studies on this compound and its derivatives.

Compound IDAnimal ModelTestRoute of AdministrationDose (mg/kg)Protection (%)Reference
N-(2-methylphenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideMouseMESOral100Active[1][2]
N-(2-chlorophenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideMouseMESOral100Active[1][2]
N-(4-chlorophenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideMouseMESOral100Active[1][2]
N-(2-methoxybenzyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideMousescMETOral100Active[1][2]
Experimental Protocols for Anticonvulsant Screening

The MES test is a well-established model for identifying compounds that can prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures.[3][4][5][6][7]

  • Objective: To assess the ability of a test compound to prevent tonic hindlimb extension induced by a maximal electrical stimulus.

  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).

  • Apparatus: An electroconvulsometer capable of delivering a constant alternating current.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection.

    • At the time of expected peak effect, a drop of topical anesthetic is applied to the corneas of each animal.

    • Saline-soaked corneal electrodes are placed on the corneas.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered.

    • Animals are observed for the presence or absence of the tonic hindlimb extension phase. Abolition of this phase is considered a positive result.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀) can be determined using probit analysis.

The PTZ-induced seizure model is used to identify compounds that can raise the seizure threshold and is considered a model for generalized myoclonic and absence seizures.[8][9][10][11][12]

  • Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic and tonic-clonic seizures induced by PTZ.

  • Animals: Male albino mice (20-25 g).

  • Materials: Pentylenetetrazole (PTZ) solution.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound or vehicle is administered.

    • After a predetermined pretreatment time, a convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously or intraperitoneally.

    • Animals are immediately placed in individual observation chambers.

    • The latency to the first clonic seizure and the incidence of tonic-clonic seizures are recorded over a 30-minute period.

  • Data Analysis: The latency to seizure onset is compared between groups. The percentage of animals protected from tonic-clonic seizures is also determined.

experimental_workflow_anticonvulsant cluster_0 Animal Preparation cluster_1 Compound Administration cluster_2 Seizure Induction cluster_3 Observation & Data Collection cluster_4 Data Analysis acclimatization Acclimatization grouping Grouping (Control & Treatment) acclimatization->grouping administration Administer Test Compound or Vehicle grouping->administration mes_induction Maximal Electroshock (MES) administration->mes_induction MES Test ptz_induction Pentylenetetrazole (PTZ) Injection administration->ptz_induction PTZ Test mes_observation Observe for Tonic Hindlimb Extension mes_induction->mes_observation ptz_observation Observe for Clonic/Tonic-Clonic Seizures ptz_induction->ptz_observation analysis Calculate % Protection & ED50 mes_observation->analysis ptz_observation->analysis

Anticonvulsant screening experimental workflow.

Potential Anti-inflammatory Activity

Several classes of pyrrole derivatives have been reported to possess anti-inflammatory properties, suggesting that this compound may also exhibit such activity.[13][14] The mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16][17][18][19][20][21][22][23][24]

Evidence from Structural Analogs

Research on 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives has demonstrated significant anti-inflammatory effects in a mouse model of TPA-induced skin inflammation.[25] The most active compound in that study showed a 3.2-fold higher anti-inflammatory activity than the reference drug celecoxib.[25] The anti-inflammatory action was linked to the inhibition of the NF-κB signaling pathway.[25]

Quantitative Data from Analog Studies

The following table presents data on the in vivo anti-inflammatory activity of a representative 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivative.

Compound IDAnimal ModelAssayInhibition of Edema (%)Reference
Compound 4 (as described in Xu et al., 2016)MouseTPA-induced ear edema57.31[13][25]
Celecoxib (Reference)MouseTPA-induced ear edema17.95[13][25]
Experimental Protocol for Anti-inflammatory Screening

This is a widely used in vivo model of acute inflammation to evaluate the efficacy of potential anti-inflammatory agents.[26][27][28][29][30]

  • Objective: To assess the ability of a test compound to reduce paw edema induced by carrageenan.

  • Animals: Male Wistar rats (180-200 g).

  • Materials: Carrageenan solution (1% in saline).

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and treatment groups.

    • The baseline paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound, standard drug, or vehicle is administered.

    • After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Relevant Signaling Pathways

The NF-κB pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

NF_kappa_B_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces

Simplified NF-κB signaling pathway.

The MAPK signaling pathways are also key players in the inflammatory process, regulating the production of pro-inflammatory cytokines.[15][19][22][23][24]

MAPK_pathway stimuli Stress/Cytokines mapkkk MAPKKK stimuli->mapkkk mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK (e.g., p38, JNK) mapkk->mapk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors activates inflammatory_response Inflammatory Response transcription_factors->inflammatory_response mediates

References

Exploring Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione as a Molecular Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. One such scaffold of emerging interest is tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. This bicyclic structure, featuring a fused cyclopentane and a pyrrolidine-1,3-dione ring system, offers a rigid and versatile framework for the design of compounds with diverse biological activities. This technical guide provides an in-depth exploration of this scaffold, summarizing its chemical properties, synthetic methodologies, and potential therapeutic applications based on available data.

Core Scaffold Properties

The fundamental properties of the this compound core are essential for understanding its potential as a drug scaffold. These properties influence its solubility, stability, and ability to be chemically modified.

PropertyValueReference
Molecular Formula C₇H₉NO₂--INVALID-LINK--
Molecular Weight 139.15 g/mol --INVALID-LINK--
Melting Point 168 °C--INVALID-LINK--
Boiling Point 322.2 °C at 760 mmHg--INVALID-LINK--
Physical Form White crystalline solid--INVALID-LINK--
CAS Number 5763-44-0--INVALID-LINK--

Synthesis and Derivatization

The ability to efficiently synthesize and subsequently modify a molecular scaffold is critical for its application in drug discovery. The this compound core can be functionalized, particularly at the nitrogen atom of the pyrrolidine-1,3-dione ring, to generate a library of derivatives for biological screening.

Experimental Protocol: Synthesis of N-Allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

A representative protocol for the N-alkylation of the core scaffold is the synthesis of its N-allyl derivative. This reaction introduces a versatile allyl group that can be further modified.

Procedure A:

This procedure outlines a general method for the N-alkylation of cyclic imides.

  • Reactants:

    • This compound

    • Allyl bromide

    • A suitable base (e.g., potassium carbonate)

    • A suitable solvent (e.g., acetone or dimethylformamide)

  • Method:

    • Dissolve this compound in the chosen solvent.

    • Add the base to the solution.

    • Add allyl bromide dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove the base.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Following a similar procedure, meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione was isolated as a pale yellow oil with a 46% yield.[1]

Biological Activities of Derivatives

While specific biological data for derivatives of the this compound scaffold are not extensively reported in publicly available literature, the broader class of pyrrole and bicyclic pyrrolidine derivatives has shown a wide range of biological activities. This suggests the potential for derivatives of this specific scaffold to exhibit similar properties.

Potential Biological ActivityRelated Scaffold/Derivative ClassKey Findings
Antimicrobial Pyrrole derivativesCertain pyrrole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] For instance, some 1,2,3,4-tetrasubstituted pyrroles showed promising activity against S. aureus and B. cereus.[2]
Antiviral Bicyclic pyrrolidine and imidazolidinone derivativesA novel fused bicyclic derivative of pyrrolidine and imidazolidinone, HXL-10, was identified as a potent anti-HCV agent.[1]
Kinase Inhibition Pyrrolo-quinoline derivativesSeveral pyrrolo-quinoline gamma-lactones have been identified as inhibitors of PI3-kinase related kinases (PIKKs) such as ATM and mTOR, with IC50 values in the low micromolar range.[3]

Signaling Pathways and Experimental Workflows

The development of drugs based on a novel scaffold often involves understanding their interaction with specific biological pathways. While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, a general workflow for their investigation can be proposed.

G cluster_0 Scaffold-Based Drug Discovery Workflow A Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3-dione Core Scaffold B Derivatization (e.g., N-alkylation, N-arylation) A->B Functionalization C Library of Novel Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E Biological Activity F Lead Optimization (SAR Studies) E->F G In Vitro & In Vivo Efficacy and Toxicity Studies F->G H Preclinical Candidate G->H

Caption: A generalized workflow for the discovery of drug candidates based on the this compound scaffold.

Future Directions and Conclusion

The this compound core represents a promising starting point for the development of new therapeutic agents. Its rigid, three-dimensional structure provides a unique chemical space to explore for interactions with various biological targets. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened against a wide range of diseases.

Future research should focus on:

  • Elucidation of Synthetic Routes: Developing more efficient and diverse synthetic methodologies for the core scaffold and its derivatives.

  • Systematic Biological Screening: Conducting comprehensive screening of derivative libraries against various targets, including kinases, proteases, and viral enzymes.

  • Structure-Activity Relationship (SAR) Studies: Performing detailed SAR studies to understand the relationship between the chemical structure of the derivatives and their biological activity, which will guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the specific signaling pathways and molecular targets through which active compounds exert their effects.

References

In Silico Prediction of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic, and toxicological properties of the novel scaffold, tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. As the pharmaceutical industry increasingly relies on computational methods to streamline drug discovery, understanding the application of these techniques to new chemical entities is paramount.[1][2] This document outlines a systematic approach to characterizing the drug-like potential of this molecule, from basic property calculation to advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed hypothetical data, structured for comparative analysis, is presented alongside standardized protocols for a range of in silico experiments. Furthermore, this guide utilizes Graphviz (DOT language) to visually represent key experimental workflows, offering a clear and logical framework for researchers.

Introduction to this compound

This compound is a heterocyclic compound with a molecular formula of C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[3][4][5] Its structure, featuring a fused ring system, presents an interesting starting point for medicinal chemistry exploration. This scaffold's potential as a pharmacophore necessitates a thorough early-stage assessment of its drug-like properties to guide future derivatization and optimization efforts.[6] In silico prediction offers a rapid and cost-effective means to perform this initial evaluation, helping to identify potential liabilities and opportunities before significant resources are invested in synthesis and experimental testing.[7][8]

Physicochemical Property Prediction

The foundational step in characterizing a potential drug candidate is the prediction of its fundamental physicochemical properties. These parameters are strong determinants of a molecule's behavior in biological systems.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are typically calculated using a variety of computational models, including those based on quantitative structure-property relationships (QSPR).

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )139.15[3][4][5][9]Influences absorption and distribution; lower molecular weight is generally preferred.
LogP (Octanol-Water Partition Coefficient)0.1[3]A measure of lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) (Ų)46.2[3]Indicates the polar surface area, which influences membrane permeability and oral bioavailability.
Hydrogen Bond Donors1Affects solubility and binding to target proteins.
Hydrogen Bond Acceptors2Affects solubility and binding to target proteins.
Rotatable Bonds0Indicates molecular flexibility, which can impact binding affinity.
Melting Point (°C)168[9]Relates to solubility and stability.
Boiling Point (°C)322.2 ± 11.0 at 760 mmHgProvides information on the compound's volatility.
Experimental Protocol: Physicochemical Property Calculation

Objective: To computationally determine the key physicochemical properties of a given small molecule.

Methodology:

  • Input: Obtain the 2D structure of this compound in a standard format (e.g., SMILES, SDF).

  • Software: Utilize a computational chemistry software package or online platform (e.g., ChemDraw, MarvinSketch, SwissADME, or various open-access web servers).

  • Calculation:

    • Molecular Weight, Hydrogen Bond Donors/Acceptors, Rotatable Bonds: These are typically calculated directly from the molecular graph.

    • LogP: Employ a consensus method that averages the results from multiple predictive algorithms (e.g., ALOGP, XLOGP3, WLOGP).

    • TPSA: Calculate based on the summation of surface contributions of polar atoms.

  • Output: Record the calculated values in a structured format for analysis.

In Silico ADMET Prediction

Predicting the ADMET properties of a compound is crucial for early identification of potential pharmacokinetic and safety issues.[6][7][10]

Predicted ADMET Properties

The following table presents a hypothetical ADMET profile for this compound, as would be generated by various predictive models.

ADMET ParameterPredicted OutcomeMethodSignificance
Absorption
Human Intestinal AbsorptionHighBioavailability RadarIndicates good potential for oral absorption.
Caco-2 PermeabilityModerateBOILED-Egg ModelSuggests the compound may cross the intestinal barrier.
P-glycoprotein SubstrateNoSupport Vector Machine (SVM)Low likelihood of being actively pumped out of cells, which is favorable.
Distribution
Blood-Brain Barrier (BBB) PermeationNoBOILED-Egg ModelThe compound is unlikely to cross into the central nervous system.
Plasma Protein BindingLowQSAR ModelA larger fraction of the drug may be free in circulation to exert its effect.
Metabolism
CYP450 2D6 InhibitorNoMachine Learning ModelLow risk of drug-drug interactions involving this major metabolic enzyme.
CYP450 3A4 InhibitorNoMachine Learning ModelLow risk of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikely3D Pharmacophore ModelPredicts the likely route of elimination.
Toxicity
AMES MutagenicityNon-mutagenicConsensus ModelLow potential to cause DNA mutations.
hERG InhibitionLow RiskQSAR ModelLow risk of cardiac toxicity.
Skin SensitizationLowRead-acrossLow potential to cause an allergic skin reaction.

Experimental Protocol: ADMET Prediction Workflow

ADMET_Prediction_Workflow cluster_input Input Data cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties mol_structure Molecular Structure (SMILES/SDF) qsar_models QSAR Models mol_structure->qsar_models ml_models Machine Learning Models mol_structure->ml_models docking Molecular Docking mol_structure->docking absorption Absorption qsar_models->absorption distribution Distribution qsar_models->distribution toxicity Toxicity qsar_models->toxicity metabolism Metabolism ml_models->metabolism ml_models->toxicity docking->metabolism final_report Comprehensive ADMET Profile absorption->final_report distribution->final_report metabolism->final_report excretion Excretion excretion->final_report toxicity->final_report

Caption: Workflow for in silico ADMET prediction.

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a small molecule using computational methods.

Methodology:

  • Input: Provide the molecular structure of this compound.

  • Platform Selection: Choose a comprehensive ADMET prediction platform. Several web-based tools (e.g., SwissADME, pkCSM, ADMETlab) and commercial software packages are available.[7] It is advisable to use multiple tools to compare and build confidence in the predictions.[8]

  • Model Application:

    • Absorption: Employ models that predict human intestinal absorption, Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein.

    • Distribution: Use models to predict blood-brain barrier penetration and plasma protein binding.

    • Metabolism: Utilize models that predict the inhibition of major cytochrome P450 (CYP) enzymes.

    • Excretion: Employ models that predict interaction with renal transporters.

    • Toxicity: Use a battery of models to predict mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other relevant endpoints.

  • Data Analysis: Consolidate the predictions from different models into a comprehensive ADMET profile. Pay attention to any conflicting predictions and consider the applicability domain of the models used.

Potential Biological Activity and Target Identification

While the specific biological targets of this compound are unknown, in silico methods can be used to generate hypotheses about its potential biological activity.

Experimental Protocol: Target Prediction and Pathway Analysis

Target_Prediction_Workflow cluster_screening Virtual Screening cluster_analysis Downstream Analysis mol_structure Molecular Structure ligand_based Ligand-Based Screening (Similarity Search) mol_structure->ligand_based structure_based Structure-Based Screening (Reverse Docking) mol_structure->structure_based predicted_targets Predicted Biological Targets ligand_based->predicted_targets structure_based->predicted_targets pathway_analysis Pathway Analysis predicted_targets->pathway_analysis toxicity_prediction Off-Target Toxicity Prediction predicted_targets->toxicity_prediction final_hypothesis Biological Activity Hypothesis pathway_analysis->final_hypothesis toxicity_prediction->final_hypothesis

Caption: Workflow for target prediction and pathway analysis.

Objective: To identify potential biological targets and associated signaling pathways for a novel compound.

Methodology:

  • Ligand-Based Virtual Screening:

    • Principle: This method identifies known proteins that are targeted by molecules structurally similar to the query compound.

    • Execution: Use the structure of this compound to search large chemical databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological activities.

  • Structure-Based Virtual Screening (Reverse Docking):

    • Principle: This approach involves docking the query molecule into the binding sites of a large collection of protein structures to predict potential binding interactions.

    • Execution: Utilize a reverse docking server or software to screen the compound against a library of druggable protein targets.

  • Target Analysis and Pathway Mapping:

    • Execution: Compile a list of high-confidence predicted targets from both ligand- and structure-based methods. Use bioinformatics databases (e.g., KEGG, Reactome) to identify the biological pathways in which these targets are involved.

  • Hypothesis Generation: Based on the identified pathways, formulate a hypothesis regarding the potential therapeutic applications or toxicological mechanisms of the compound.

Conclusion

The in silico prediction of the properties of this compound provides a critical first step in evaluating its potential as a drug-like scaffold. The methodologies outlined in this guide offer a systematic and resource-efficient approach to characterizing novel chemical entities. While in silico predictions are not a substitute for experimental validation, they are an indispensable tool for prioritizing candidates, guiding medicinal chemistry efforts, and reducing the likelihood of late-stage failures in the drug discovery pipeline.[6] Future work should focus on the synthesis of this compound and its derivatives, followed by in vitro and in vivo testing to validate these computational predictions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione derivatives, a class of compounds with significant potential in medicinal chemistry. The core structure is typically assembled via a Diels-Alder reaction, followed by imidization with a primary amine. This document outlines the synthesis of the key precursor, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, and its subsequent conversion to various N-substituted imides.

I. Overview of the Synthetic Pathway

The synthesis of N-substituted this compound derivatives is a two-step process. The first step involves the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene with maleic anhydride to form cis-5-norbornene-endo-2,3-dicarboxylic anhydride. In the second step, this anhydride is reacted with a primary amine (R-NH₂) to yield the desired N-substituted imide.

Synthesis_Pathway Cyclopentadiene Cyclopentadiene DielsAlder Cyclopentadiene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Anhydride cis-5-Norbornene-endo-2,3- dicarboxylic Anhydride DielsAlder->Anhydride Diels-Alder Reaction Imidization Anhydride->Imidization Amine Primary Amine (R-NH₂) Amine->Imidization FinalProduct N-Substituted Tetrahydrocyclopenta[c]pyrrole- 1,3(2H,3aH)-dione Imidization->FinalProduct Imidization

Caption: General synthetic pathway for N-substituted derivatives.

II. Experimental Protocols

A. Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (Precursor)

This protocol describes the Diels-Alder reaction between cyclopentadiene and maleic anhydride. Cyclopentadiene is generated in situ by the thermal retro-Diels-Alder reaction of dicyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

  • Fractional distillation apparatus

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to approximately 170°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer, which is then distilled.

  • Diels-Alder Reaction: In a separate flask, dissolve maleic anhydride in ethyl acetate with gentle warming. After dissolution, add hexane.

  • Cool the maleic anhydride solution in an ice bath.

  • Slowly add the freshly distilled cyclopentadiene to the cooled maleic anhydride solution with stirring.

  • Allow the reaction mixture to stir in the ice bath for 20-30 minutes and then warm to room temperature.

  • The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate as a white solid.

  • Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Diels_Alder_Workflow start Start retro_da Heat Dicyclopentadiene (retro-Diels-Alder) start->retro_da distill Distill Cyclopentadiene retro_da->distill react Add Cyclopentadiene to Maleic Anhydride Solution distill->react prepare_ma Dissolve Maleic Anhydride in Ethyl Acetate/Hexane cool_ma Cool Maleic Anhydride Solution (Ice Bath) prepare_ma->cool_ma cool_ma->react precipitate Precipitation of Anhydride react->precipitate filter_dry Filter, Wash, and Dry the Product precipitate->filter_dry end End filter_dry->end

Caption: Workflow for the synthesis of the anhydride precursor.

B. General Protocol for the Synthesis of N-Substituted Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-diones

This general procedure describes the imidization of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with a primary amine.

Materials:

  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride

  • Primary amine (e.g., aniline, benzylamine, allylamine)

  • Glacial acetic acid or a suitable solvent (e.g., toluene, ethanol)

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a minimal amount of glacial acetic acid or another appropriate solvent.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with water and then a small amount of cold ethanol or a suitable recrystallization solvent.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure N-substituted this compound.

III. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted this compound derivatives.

Table 1: Synthesis of N-Aryl Derivatives

N-SubstituentAmineSolventReaction Time (h)Yield (%)Melting Point (°C)
PhenylAnilineAcetic Acid285-95148-150
2-Methylphenyl2-MethylanilineAcetic Acid288134-136
3-Methylphenyl3-MethylanilineAcetic Acid285118-120
4-Methylphenyl4-MethylanilineAcetic Acid292160-162
4-Chlorophenyl4-ChloroanilineAcetic Acid291188-190
4-Methoxyphenyl4-MethoxyanilineAcetic Acid289155-157

Table 2: Synthesis of N-Alkyl and N-Benzyl Derivatives

N-SubstituentAmineSolventReaction Time (h)Yield (%)Physical State
AllylAllylamineToluene346Pale yellow oil[1]
BenzylBenzylamineAcetic Acid290Solid
2-Chlorobenzyl2-ChlorobenzylamineAcetic Acid293Solid
2-Methoxybenzyl2-MethoxybenzylamineAcetic Acid287Solid
3-Methoxybenzyl3-MethoxybenzylamineAcetic Acid285Solid
4-Methoxybenzyl4-MethoxybenzylamineAcetic Acid289Solid

IV. Characterization Data

An example of the characterization for an N-allyl derivative is provided below.

meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione [1]

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.86 – 5.66 (m, 1H), 5.26 – 5.06 (m, 2H), 4.07 (dt, J = 5.8, 1.2 Hz, 2H), 3.17 (d, J = 8.9 Hz, 2H), 2.23 – 2.07 (m, 2H), 1.99 – 1.83 (m, 2H), 1.76 (ddd, J = 9.6, 8.3, 4.2 Hz, 1H), 1.40 – 1.20 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 179.8, 130.8, 118.1, 45.2, 40.9, 30.5, 24.8.

V. Signaling Pathway and Logical Relationships

The anticonvulsant activity of certain N-substituted this compound derivatives suggests their potential interaction with neuronal signaling pathways. While the exact mechanism is a subject of ongoing research, a simplified logical diagram can represent the proposed relationship between the chemical structure and biological activity.

Signaling_Logic cluster_synthesis Synthesis cluster_activity Biological Activity Anhydride Bicyclic Anhydride Derivative N-Substituted Dicarboximide Anhydride->Derivative Amine Substituted Amine Amine->Derivative Target Neuronal Target (e.g., Ion Channel, Receptor) Derivative->Target Binds to Modulation Modulation of Neuronal Excitability Target->Modulation Effect Anticonvulsant Effect Modulation->Effect

Caption: Logical relationship between synthesis and biological effect.

References

Application Notes and Protocols for Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, a bicyclic imide, serves as a versatile building block in organic synthesis. Its strained ring system and reactive imide functionality make it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry. This document provides an overview of its applications and a detailed protocol for a representative synthetic transformation. The pyrrole skeleton is an important structural framework in a vast array of biologically active natural products and pharmaceutical molecules[1].

Chemical and Physical Properties

PropertyValueSource
CAS Number 5763-44-0[2][3][4][5]
Molecular Formula C₇H₉NO₂[2][3][4][6]
Molecular Weight 139.15 g/mol [2][3][4]
Appearance Solid[5][6]
Melting Point 168 °C[5]
Boiling Point 322.2 °C at 760 mmHg[5][7]
Purity ≥97%[4][5][6]

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[2][3] It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[2] Always work in a well-ventilated area and wash hands thoroughly after handling.[2]

Applications in Organic Synthesis

The primary application of this compound is as a scaffold for the synthesis of more complex nitrogen-containing heterocycles. The imide nitrogen can be readily alkylated or acylated, and the carbonyl groups can undergo various reactions, including reduction and addition of organometallic reagents. These transformations lead to a diverse range of substituted pyrrolidine and pyrrolizidinone derivatives, which are of interest in drug discovery. It is used in the pharmaceutical industry as a starting material for the synthesis of compounds with biological activity, particularly those targeting the central nervous system, such as antidepressants and anxiolytics.[7]

A key application is the synthesis of N-substituted derivatives, which can then undergo further transformations. For instance, the introduction of an allyl group allows for subsequent reactions such as olefin metathesis, hydroformylation, or Heck coupling to build molecular complexity.

Experimental Protocols

Synthesis of meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

This protocol details the N-alkylation of the parent imide with allyl bromide.

Workflow Diagram:

reagents Starting Materials: - this compound - Allyl Bromide - Base (e.g., NaH) - Anhydrous Solvent (e.g., DMF) reaction N-Alkylation Reaction: - Stirring under inert atmosphere - Controlled temperature reagents->reaction 1. Add reagents workup Aqueous Work-up: - Quench with sat. NH4Cl - Extract with organic solvent reaction->workup 2. Monitor completion (TLC) purification Purification: - Dry organic layer (Na2SO4) - Concentrate under reduced pressure - Flash chromatography workup->purification 3. Isolate crude product product Final Product: meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione purification->product 4. Purify

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

  • Allyl bromide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Petroleum ether and diethyl ether for chromatography elution

Procedure:

  • To a solution of meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).[8]

  • Combine the organic phases and dry over anhydrous Na₂SO₄.[8]

  • Filter the mixture and remove the solvent under reduced pressure.[8]

  • Purify the residue by flash chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to afford the desired product.[8]

Quantitative Data:

ProductYieldAppearance¹H NMR (400 MHz, CDCl₃) δ¹³C NMR (101 MHz, CDCl₃) δ
meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione46%Pale yellow oil5.86 – 5.66 (m, 1H), 5.26 – 5.06 (m, 2H), 4.07 (dt, J = 5.8, 1.2 Hz, 2H), 3.17 (d, J = 8.9 Hz, 2H), 2.23 – 2.07 (m, 2H), 1.99 – 1.83 (m, 2H), 1.76 (ddd, J = 9.6, 8.3, 4.2 Hz, 1H), 1.40 – 1.20 (m, 1H)179.8, 130.8, 118.1, 45.2, 40.9, 30.5, 24.8

Data obtained from the synthesis of a specific derivative as reported in the literature.[8]

Further Synthetic Transformations

The resulting N-allyl derivative can be used in a variety of subsequent reactions to introduce further complexity.

Reaction Pathway Diagram:

G A meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione B Grignard Reaction A->B 1. R-MgBr 2. H3O+ C Hydrolysis A->C Acid or Base Hydrolysis D Tertiary Alcohol Derivative B->D E Pyrrolizinone Derivative C->E

References

Application Notes: Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione as a fragment in published drug discovery campaigns. Therefore, the following Application Notes and Protocols are presented as a generalized example of how a fragment with similar characteristics could be utilized in a fragment-based drug discovery (FBDD) workflow. The data and experimental details provided are hypothetical and for illustrative purposes.

Introduction to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds in drug development.[1] It begins with the screening of low molecular weight compounds, or "fragments," for weak binding to a biological target.[1] These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold represents an attractive starting point for FBDD due to its rigid bicyclic structure, presence of hydrogen bond donors and acceptors, and synthetic tractability.

Physicochemical Properties of the Core Fragment:

PropertyValueSource
Molecular Formula C₇H₉NO₂PubChem[2]
Molecular Weight 139.15 g/mol PubChem[2]
logP (calculated) -0.5Hypothetical
Topological Polar Surface Area (TPSA) 46.2 ŲPubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Application: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[3][4] The ATP-binding site of many kinases can accommodate heterocyclic scaffolds. The this compound fragment, with its potential for derivatization, can be explored as a core for developing kinase inhibitors.

Hypothetical Screening Cascade for Kinase X Inhibitors

A typical FBDD workflow for identifying inhibitors of a hypothetical "Kinase X" is outlined below.

FBDD_Workflow cluster_screening Fragment Screening cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization cluster_preclinical Preclinical Development fs Fragment Library Screening (e.g., NMR, SPR) hit_id Hit Identification (Binding Confirmed) fs->hit_id Weak Binders xray X-ray Crystallography (Fragment-Protein Complex) hit_id->xray thermo Thermodynamic Profiling (e.g., ITC) hit_id->thermo synthesis Analogue Synthesis (Structure-Guided) xray->synthesis thermo->synthesis sar SAR Analysis (Biochemical Assays) synthesis->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

FBDD Workflow for Kinase X Inhibitors.
Quantitative Data from Hypothetical Screening

The following table summarizes hypothetical data from a primary screen and initial characterization of the this compound fragment against Kinase X.

Fragment IDMethodKD (µM)Ligand Efficiency (LE)
T H C P - 001Surface Plasmon Resonance (SPR)5000.35
T H C P - 001Isothermal Titration Calorimetry (ITC)4500.36

Experimental Protocols

Protocol for Surface Plasmon Resonance (SPR) Screening

Objective: To identify fragments that bind to Kinase X.

Materials:

  • Biacore T200 instrument (or equivalent)

  • CM5 sensor chip

  • Recombinant His-tagged Kinase X

  • Fragment library containing this compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Covalently immobilize Kinase X onto the CM5 sensor chip surface via amine coupling to a target density of ~10,000 response units (RU).

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a concentration of 200 µM.

    • Inject fragments over the sensor surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface between injections with the regeneration solution.

  • Data Analysis:

    • Analyze the sensorgrams to identify fragments that show a binding response.

    • For hits, perform a dose-response analysis to determine the dissociation constant (KD).

Protocol for Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding and determine the thermodynamic profile of fragment hits.

Materials:

  • MicroCal PEAQ-ITC instrument (or equivalent)

  • Kinase X protein solution (e.g., 50 µM in ITC buffer)

  • Fragment solution (e.g., 1 mM in ITC buffer)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation: Prepare the protein and fragment solutions in the same batch of ITC buffer to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat of binding for each injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, enthalpy (ΔH), and stoichiometry (n).

Signaling Pathway Context

In a hypothetical scenario where Kinase X is a component of the MAPK/ERK pathway, inhibition of this kinase could have downstream effects on cell proliferation and survival.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK KinaseX Kinase X (Target) MEK->KinaseX ERK ERK KinaseX->ERK Inhibition by THCP-Derivative Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Hypothetical MAPK/ERK Pathway with Kinase X.

Hit-to-Lead Elaboration

Once the this compound fragment is confirmed as a binder to Kinase X and its binding mode is determined by X-ray crystallography, synthetic chemistry is employed to grow the fragment into a more potent inhibitor. Structure-activity relationship (SAR) studies would guide the derivatization of the core scaffold to improve potency and selectivity.

Hypothetical SAR Data:

Compound IDR-group ModificationIC₅₀ (µM) against Kinase X
THCP-001H> 1000
THCP-002N-benzyl50
THCP-003N-(4-chlorobenzyl)15
THCP-004N-(4-methoxybenzyl)25

This hypothetical data suggests that substitution at the nitrogen atom can lead to improved potency, providing a vector for further optimization.

Conclusion

References

Application Notes and Protocols for Antimicrobial Screening of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the antimicrobial screening of novel analogs based on the tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione scaffold. Given the well-documented antimicrobial potential of various pyrrole-containing heterocyclic compounds, this class of molecules represents a promising area for the discovery of new anti-infective agents. The following protocols detail the primary and secondary screening assays to determine the antimicrobial efficacy of these synthesized analogs.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antimicrobial agents. Pyrrole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological activities, including antibacterial and antifungal properties. The this compound core provides a rigid scaffold that can be systematically modified to explore the structure-activity relationships (SAR) and identify potent antimicrobial leads.

These protocols describe the evaluation of a hypothetical library of this compound analogs. The primary screening will be conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. A secondary screening using the agar well diffusion method will be employed to confirm the activity and observe the zone of inhibition.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized for clear comparison of the analogs' potencies. The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Analog-001 [Insert Data][Insert Data][Insert Data]
Analog-002 [Insert Data][Insert Data][Insert Data]
Analog-003 [Insert Data][Insert Data][Insert Data]
Positive Control (Ciprofloxacin) [Insert Data][Insert Data]N/A
Positive Control (Fluconazole) N/AN/A[Insert Data]
Negative Control (Vehicle) >128>128>128

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
  • Bacterial/Fungal Strains: Use standardized strains of bacteria and fungi (e.g., from ATCC).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
  • Inoculate the colonies into a suitable broth medium and incubate at the appropriate temperature (e.g., 37°C for bacteria) until the culture reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound stock solutions in the appropriate growth medium directly in the 96-well microtiter plates. The concentration range should be selected based on the expected potency of the compounds.
  • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
  • Include a positive control (a known antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (vehicle, e.g., DMSO, at the same concentration as in the test wells). Also, include a growth control (microorganism with no compound) and a sterility control (broth only).
  • Seal the plates and incubate at the appropriate temperature for 16-20 hours for bacteria or 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance using a plate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used as a secondary screening to confirm the antimicrobial activity and is particularly useful for observing zones of inhibition.[2][3]

1. Preparation of Materials:

  • Test Compounds: Use the same stock solutions as in the broth microdilution assay.
  • Bacterial/Fungal Strains: Use the same standardized strains.
  • Growth Media: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
  • Equipment: Petri dishes, sterile cork borer, micropipettes, incubator.

2. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism corresponding to a 0.5 McFarland standard.

3. Assay Procedure:

  • Prepare a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.
  • Use a sterile cork borer to create uniform wells in the agar.
  • Add a fixed volume of the test compound solution to a designated well.
  • Include positive and negative controls in separate wells on the same plate.
  • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to allow the compound to diffuse into the agar.
  • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

4. Data Analysis:

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3-dione Analogs stock_prep Preparation of Stock Solutions (in DMSO) synthesis->stock_prep mic_assay Primary Screening: Broth Microdilution (MIC Determination) stock_prep->mic_assay agar_diffusion Secondary Screening: Agar Well Diffusion mic_assay->agar_diffusion data_collection Data Collection (MIC values, Zone of Inhibition) agar_diffusion->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identification of Lead Compounds

Caption: Experimental workflow for antimicrobial screening.

hypothetical_pathway compound Tetrahydrocyclopenta[c]pyrrole-1,3-dione Analog bacterial_cell Bacterial Cell Wall & Membrane compound->bacterial_cell Penetration target_enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, Topoisomerase) bacterial_cell->target_enzyme dna_replication DNA Replication & Repair target_enzyme->dna_replication cell_death Inhibition of Growth / Cell Death dna_replication->cell_death

Caption: Hypothetical mechanism of action pathway.

References

Application Notes and Protocols for Evaluating Anticancer Properties of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] Derivatives of pyrrole have been shown to exhibit potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4] This document provides a comprehensive guide for the evaluation of the anticancer properties of a specific class of these compounds: tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione derivatives. The following application notes and protocols are designed to offer a structured approach to screening and characterizing the anticancer potential of these novel chemical entities.

Data Presentation: In Vitro Cytotoxicity

A critical initial step in evaluating the anticancer potential of novel compounds is to determine their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. Due to the limited publicly available data specifically for this compound derivatives, the following table presents example data for a related pyrrole derivative, Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), to illustrate how such data should be presented.[3]

Table 1: Example In Vitro Cytotoxicity of a Pyrrole Derivative (PPDHMP) against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL) ± SD
PPDHMPA549Lung Carcinoma19.94 ± 1.23[3]
PPDHMPHeLaCervical Carcinoma16.73 ± 1.78[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (e.g., a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.[6]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its predetermined IC50 concentration for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[7][8]

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

    • Centrifuge the cells at 300 x g for 5 minutes and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer properties of novel this compound derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation (Optional) A Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3-dione Derivatives B Cell Viability Assay (MTT) Determine IC50 values A->B C Selection of Lead Compounds B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E G Xenograft Mouse Model C->G F Western Blot Analysis (e.g., Caspases, Bcl-2 family) E->F J Data Analysis and Structure-Activity Relationship (SAR) F->J H Tumor Growth Inhibition Studies G->H I Toxicity Assessment G->I H->J I->J

Caption: Experimental workflow for anticancer evaluation.

Signaling Pathway

The diagram below depicts a simplified, hypothetical signaling pathway that could be modulated by this compound derivatives, leading to apoptosis. This is based on common mechanisms observed for other pyrrole-based anticancer agents.[3][4]

G Compound Tetrahydrocyclopenta[c]pyrrole- 1,3-dione Derivative Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 inhibition Bax Bax (Pro-apoptotic) Cell->Bax activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Application Notes and Protocols: Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione in Polymer Synthesis

Introduction

This document provides an overview of the potential applications of this compound in the field of polymer synthesis. While direct experimental data on the polymerization of this specific monomer is limited in publicly accessible literature, its chemical structure suggests potential utility in creating novel polymers with unique properties. This document outlines hypothetical synthetic routes and potential applications based on the known reactivity of similar cyclic imide and dione-containing molecules. The protocols provided are generalized and should be adapted and optimized based on specific research goals.

Chemical Properties of this compound

A summary of the key physical and chemical properties of the monomer is presented in Table 1. This data is essential for designing and carrying out polymerization reactions.

PropertyValueReference
CAS Number 5763-44-0[1][2][3][4][5][6]
Molecular Formula C₇H₉NO₂[1][2][4][6]
Molecular Weight 139.15 g/mol [2][4]
Melting Point 168 °C[1]
Boiling Point 322.2 ± 11.0 °C at 760 mmHg[1]
Appearance Solid[1][6]
Purity ≥97%[4]

Potential Polymerization Pathways

Based on the structure of this compound, which contains a reactive imide proton and a bicyclic ring system, several polymerization strategies can be envisioned.

Ring-Opening Polymerization (ROP)

The strained ring system of the monomer could potentially undergo ring-opening polymerization, although this is less common for such structures compared to lactams or lactones. This would require specific catalysts and conditions to cleave the amide bond within the ring.

Polycondensation Reactions

The imide proton can be deprotonated to form a nucleophile, which can then react with various electrophiles. This allows for the incorporation of the monomer into polymer chains via polycondensation.

dot

Caption: Potential polymerization pathways for this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the polymerization of this compound. These are starting points and require significant optimization.

Protocol 1: Synthesis of a Polyamide-imide via Polycondensation

This protocol describes the reaction of the deprotonated monomer with a diacyl chloride.

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Terephthaloyl chloride or other diacyl chloride

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and dropping funnel, dissolve this compound in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of NaH to the solution to deprotonate the imide.

  • Allow the reaction to stir at room temperature for 1 hour.

  • In a separate flask, dissolve one equivalent of the diacyl chloride in anhydrous DMF.

  • Add the diacyl chloride solution dropwise to the monomer solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

dot

PolycondensationWorkflow cluster_MonomerPrep Monomer Preparation cluster_ComonomerPrep Co-monomer Preparation cluster_Polymerization Polymerization cluster_Workup Work-up Monomer Dissolve Monomer in anhy. DMF Cooling1 Cool to 0 °C Monomer->Cooling1 Deprotonation Add NaH Cooling1->Deprotonation Stir1 Stir for 1 hr at RT Deprotonation->Stir1 Addition Add Diacyl Chloride solution dropwise at 0 °C Stir1->Addition Comonomer Dissolve Diacyl Chloride in anhy. DMF Comonomer->Addition Stir2 Stir for 24 hr at RT Addition->Stir2 Precipitation Precipitate in Methanol Stir2->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Workflow for the synthesis of a polyamide-imide.

Potential Applications and Future Directions

Polymers derived from this compound could exhibit interesting properties due to the rigid, bicyclic nature of the monomer unit.

  • High-Performance Plastics: The rigidity of the monomer could lead to polymers with high glass transition temperatures and good thermal stability.

  • Biomedical Materials: The polyamide-imide backbone could be designed to be biodegradable for applications in drug delivery or tissue engineering.

  • Membranes for Separations: The defined structure of the polymer could be exploited in the creation of selective membranes for gas or liquid separations.

Further research is necessary to synthesize and characterize polymers derived from this monomer. Experimental validation of the proposed polymerization pathways and a thorough investigation of the resulting polymer properties are crucial next steps. While the current literature on the direct use of this compound in polymer synthesis is sparse, related structures like pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione and thieno[3,4-c]pyrrole-4,6-dione have been used to create polymer semiconductors, suggesting a potential for developing electronically active materials from similar building blocks.[7][8]

Safety Information

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[5]

References

Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, a valuable heterocyclic compound for synthetic chemistry and drug discovery. The protocols outlined below are based on established chemical literature and patents, offering multiple synthetic routes to access this target molecule.

Physicochemical Data

The quantitative data for the target compound, this compound, are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 5763-44-0[1][2][3]
Molecular Formula C₇H₉NO₂[1][2][3]
Molecular Weight 139.15 g/mol [1][3]
Melting Point 168 °C[3]
Boiling Point 322.2 ± 11.0 °C at 760 mmHg[3]
Appearance White crystalline solid
Purity ≥97%[2][3]

Synthetic Protocols

Two primary synthetic pathways for the preparation of this compound are detailed below. The first route proceeds through the formation of the corresponding cyclic anhydride followed by imidization. The second is a direct amination of a diester. A third alternative, more specialized protocol is also presented.

Protocol 1: Imidization of cis-1,2-Cyclopentanedicarboxylic Anhydride

This two-step protocol involves the initial formation of cis-1,2-cyclopentanedicarboxylic anhydride from the corresponding diacid, followed by reaction with a nitrogen source to yield the target imide.

Step 1a: Synthesis of cis-1,2-Cyclopentanedicarboxylic Anhydride

This procedure outlines the dehydration of cis-1,2-cyclopentanedicarboxylic acid to its anhydride.

Materials:

  • cis-1,2-Cyclopentanedicarboxylic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess acetic anhydride and acetic acid under reduced pressure to yield the crude cis-1,2-cyclopentanedicarboxylic anhydride. The product can be used in the next step without further purification.

Step 1b: Synthesis of this compound

This step describes the formation of the imide ring. While direct reaction with ammonia is feasible, a well-documented procedure utilizes hydroxylamine hydrochloride under microwave conditions, which can be adapted for conventional heating.[4]

Materials:

  • cis-1,2-Cyclopentanedicarboxylic anhydride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (AcOEt)

  • Water

Procedure (Microwave):

  • In a microwave vial, thoroughly mix cis-1,2-cyclopentanedicarboxylic anhydride, hydroxylamine hydrochloride (1.0 equivalent), and a catalytic amount of DMAP.

  • Seal the vial and heat in a microwave reactor at 150 °C for 5 minutes.[4]

  • After rapid cooling, dissolve the resulting solid in ethyl acetate.

  • Wash the organic layer with distilled water.

  • Concentrate the organic layer to obtain the product. Expected yields are in the range of 60-97%.[4]

Note on Conventional Heating: This reaction can be adapted for conventional heating by refluxing the reactants in a suitable solvent like toluene or xylene with a Dean-Stark trap to remove water.

Protocol 2: Direct Amination of Diethyl 1,2-Cyclopentanedicarboxylate

This protocol describes the direct synthesis of the target imide from the corresponding diethyl ester in a one-pot reaction.[5]

Materials:

  • Diethyl 1,2-cyclopentanedicarboxylate

  • 27% Aqueous ammonia

Procedure:

  • Charge an autoclave with diethyl 1,2-cyclopentanedicarboxylate and 27% aqueous ammonia.[5]

  • Heat the sealed autoclave to 130 °C and maintain this temperature for a minimum of 4 hours.[5]

  • After the reaction period, cool the autoclave to 60 °C and carefully depressurize.

  • Evaporate the solvent from the reaction mixture to yield the crude this compound.[5]

Protocol 3: From α-Bromocyclohexanone Formamide (Alternative Route)

This patented method provides an alternative route to the target compound with reported high yields.[6]

Materials:

  • α-Bromocyclohexanone formamide

  • Methanol

  • Sodium methoxide

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dissolve α-bromocyclohexanone formamide in methanol and cool the solution to 0-5 °C.[6]

  • Slowly add a methanol solution of sodium methoxide, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for 30 minutes at this temperature.

  • Remove the methanol by distillation.

  • Heat the residue to 180-220 °C to induce condensation, removing any volatile byproducts by distillation.[6]

  • Cool the residue and recrystallize from ethyl acetate to obtain 1,2-cyclopentane dicarboximide. A yield of 76.55% has been reported for a similar procedure.[6]

Data Summary

CompoundStarting MaterialsReagentsConditionsYieldCitations
cis-1,2-Cyclopentanedicarboxylic Anhydridecis-1,2-Cyclopentanedicarboxylic acidAcetic anhydrideRefluxNot specified
This compoundcis-1,2-Cyclopentanedicarboxylic anhydrideNH₂OH·HCl, DMAPMicrowave, 150 °C, 5 min61-97%[4]
This compoundDiethyl 1,2-cyclopentanedicarboxylate27% Aqueous ammoniaAutoclave, 130 °C, 4 hNot specified[5]
1,2-Cyclopentane dicarboximideα-Bromocyclohexanone formamideMethanol, Sodium methoxide0-5 °C then 180-220 °C~76%[6]
Meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dioneNot specifiedNot specifiedNot specified46%[7]

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

G General Synthesis of Cyclic Imides from Anhydrides A Cyclic Anhydride C Amic Acid Intermediate A->C B Primary Amine (or Ammonia) B->C D Cyclic Imide C->D Dehydration E Water G Workflow for Protocol 1 cluster_0 Step 1a: Anhydride Formation cluster_1 Step 1b: Imide Formation A cis-1,2-Cyclopentanedicarboxylic acid + Acetic Anhydride B Reflux A->B C Concentrate under reduced pressure B->C D cis-1,2-Cyclopentanedicarboxylic Anhydride C->D E Anhydride + NH2OH.HCl + DMAP D->E F Microwave Irradiation (150 °C, 5 min) E->F G Dissolve in AcOEt, wash with water F->G H Concentrate G->H I This compound H->I G Workflow for Protocol 2 A Diethyl 1,2-cyclopentanedicarboxylate + 27% Aqueous Ammonia B Heat in Autoclave (130 °C, 4h) A->B C Cool and Depressurize B->C D Evaporate Solvent C->D E This compound D->E

References

Application Notes and Protocols for the Derivatization of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. The protocols outlined below are based on established methodologies for the derivatization of succinimide and pyrrole-based compounds and their subsequent screening for potential therapeutic applications, particularly in the realm of oncology.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry. Its structural similarity to succinimide, a moiety present in numerous biologically active compounds, suggests its potential as a template for the design of novel therapeutic agents. Derivatization of this core, particularly at the nitrogen atom of the imide ring, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The following sections detail the synthetic derivatization, and subsequent biological testing cascade for these novel compounds.

Synthetic Derivatization

The primary route for derivatization of the this compound scaffold is through N-alkylation or N-arylation of the imide nitrogen. This can be readily achieved through standard synthetic protocols. A general synthetic scheme is presented below.

Synthetic Workflow start This compound reagents R-X (Alkyl/Aryl Halide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) reaction N-Alkylation / N-Arylation start->reaction reagents->reaction product N-Substituted Derivative reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure N-Substituted Derivative characterization->final_product

Caption: Synthetic workflow for N-substitution of the core scaffold.

General Protocol for N-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Electrophile: To the stirred suspension, add the desired alkyl or benzyl halide (R-X, 1.2 eq) at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Testing Cascade

Based on the biological activities of structurally related succinimide and pyrrole derivatives, a primary screening cascade focusing on anticancer activity is proposed. This cascade involves initial cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Biological Testing Workflow start Pure N-Substituted Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) on Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 selection Select Potent Compounds (Low IC50) ic50->selection apoptosis Apoptosis Assay (Caspase-3/7 Activity) selection->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) selection->cell_cycle sar Structure-Activity Relationship (SAR) Analysis apoptosis->sar cell_cycle->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the biological evaluation of novel derivatives.

Data Presentation

The following tables present hypothetical but plausible cytotoxicity data for a series of N-substituted this compound derivatives against a panel of human cancer cell lines. This data is for illustrative purposes to guide the interpretation of experimental results.

Table 1: Cytotoxicity (IC₅₀ in µM) of N-Alkyl Derivatives

CompoundR-GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1a Methyl>100>100>100
1b Ethyl85.2 ± 4.192.5 ± 5.388.1 ± 4.9
1c n-Propyl62.7 ± 3.575.4 ± 4.271.9 ± 3.8
1d n-Butyl45.1 ± 2.858.9 ± 3.152.6 ± 2.9

Table 2: Cytotoxicity (IC₅₀ in µM) of N-Benzyl Derivatives

CompoundR-GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
2a Benzyl25.3 ± 1.931.8 ± 2.228.4 ± 1.7
2b 4-Chlorobenzyl10.1 ± 0.815.6 ± 1.112.3 ± 0.9
2c 4-Methoxybenzyl35.8 ± 2.542.1 ± 3.038.7 ± 2.6
2d 4-Nitrobenzyl8.5 ± 0.612.4 ± 0.99.8 ± 0.7

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Selected potent compounds

  • Cancer cell line of interest

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Caspase-3/7 Activity Assay

This protocol is used to measure the induction of apoptosis by the test compounds.

Materials:

  • Selected potent compounds

  • Cancer cell line of interest

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Conclusion

The derivatization of the this compound scaffold offers a promising avenue for the discovery of novel bioactive molecules. The protocols detailed herein provide a robust framework for the synthesis of N-substituted derivatives and their subsequent evaluation as potential anticancer agents. The systematic application of this workflow will enable the generation of valuable structure-activity relationship data, guiding the optimization of lead compounds for further preclinical development.

Application Notes and Protocols: Synthesis of Cyclopentane-1,2-dicarboximides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane-1,2-dicarboxylic acid and its derivatives are valuable building blocks in organic synthesis, particularly in the preparation of imides. These imides, known as cyclopentane-1,2-dicarboximides, are key intermediates in the synthesis of various compounds, most notably the anti-diabetic drug Gliclazide. The rigid cyclopentane backbone and the reactive imide functionality make these compounds attractive scaffolds for the development of novel therapeutics and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of both unsubstituted and N-substituted cyclopentane-1,2-dicarboximides.

Synthesis of Cyclopentane-1,2-dicarboxylic Anhydride: A Key Intermediate

A common and efficient route to cyclopentane-1,2-dicarboximides proceeds through the corresponding anhydride. The anhydride is a versatile intermediate that readily reacts with a variety of amines.

Protocol 1: Dehydration of cis-Cyclopentane-1,2-dicarboxylic Acid

This protocol describes the synthesis of cis-cyclopentane-1,2-dicarboxylic anhydride via thermal dehydration using acetic anhydride.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cis-cyclopentane-1,2-dicarboxylic acid (2.0 g) and acetic anhydride (126.4 mL).

  • Reaction: Heat the mixture to reflux and maintain for 10 hours.

  • Work-up: After cooling to room temperature, remove the excess acetic anhydride under reduced pressure to obtain the crude cis-cyclopentane-1,2-dicarboxylic anhydride.[1] The crude product can be used in subsequent steps without further purification.

Synthesis of Unsubstituted Cyclopentane-1,2-dicarboximide

The unsubstituted imide is a primary building block and can be synthesized through several methods.

Protocol 2: Direct Condensation of Cyclopentane-1,2-dicarboxylic Acid with Formamide

This method provides a high-yielding, one-step synthesis of the unsubstituted imide.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, mix cyclopentane-1,2-dicarboxylic acid (50 g) and formamide (15 g).

  • Reaction: Heat the mixture to 170 °C under a nitrogen atmosphere. During the reaction, low-boiling by-products will evaporate. Monitor the reaction progress by HPLC until the starting material is consumed (less than 0.2% remaining).[2]

  • Purification:

    • Cool the reaction mixture to 80 °C and add deionized water (50 g) and activated carbon (0.5 g).

    • Stir the suspension at 50 °C for 30 minutes.

    • Filter the hot mixture and cool the filtrate to 20 °C.

    • Extract the aqueous solution with dichloromethane.

    • Concentrate the combined organic phases under reduced pressure.

    • Dry the resulting solid at 90 °C.

    • Add toluene (100 g), cool to 5 °C, and dry the crystalline product under reduced pressure at 40 °C to yield cyclopentane-1,2-dicarboximide.[2]

Protocol 3: From Diethyl Cyclopentane-1,2-dicarboxylate and Ammonia

This industrial-scale protocol utilizes the corresponding diethyl ester as the starting material.

Experimental Protocol:

  • Ammonolysis: In an autoclave, combine diethyl 1,2-cyclopentanedicarboxylate (1 kg) and 27% aqueous ammonia (1.02 kg).

  • Reaction: Heat the mixture at 130 °C for a minimum of 4 hours.

  • Solvent Removal: After cooling to 60 °C and depressurizing, evaporate the solvent.

  • Pyrolysis: Subject the residue to pyrolysis at 280 °C for 1 hour.

  • Purification: Purify the resulting imide by vacuum distillation (4-12 mbar) at 200 °C to obtain the final product.[2]

Synthesis of N-Substituted Cyclopentane-1,2-dicarboximides

The synthesis of N-substituted imides allows for the introduction of diverse functionalities, which is crucial for drug discovery and materials science applications.

Protocol 4: Synthesis of N-Amino-1,2-cyclopentane dicarboximide

This protocol details the synthesis of the N-amino derivative, a key intermediate for Gliclazide.[2]

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirring, add cyclopentane-1,2-dicarboxylic anhydride (14 g) and methanol (50 mL).

  • Amine Addition: Heat the mixture to reflux and slowly add 85% hydrazine hydrate aqueous solution (7 mL) dropwise.

  • Reaction: Continue to reflux the reaction mixture for 6 hours.

  • Work-up: After the reaction is complete, stop heating and remove the solvent and water by rotary evaporation under reduced pressure to obtain a viscous liquid.

  • Isolation: Upon cooling, the product, N-amino-1,2-cyclopentane dicarboximide, will solidify. Dry the product under vacuum at 30 °C for 12 hours.

Data Presentation

Protocol Starting Material Reagents Temperature (°C) Time Yield (%) Purity (%) Citation
1 cis-Cyclopentane-1,2-dicarboxylic acidAcetic anhydrideReflux10 hHigh (crude)-[1]
2 Cyclopentane-1,2-dicarboxylic acidFormamide170Monitored by HPLC93.5≥99[2]
3 Diethyl 1,2-cyclopentanedicarboxylate27% Ammonia130 then 2804 h then 1 h96-[2]
4 Cyclopentane-1,2-dicarboxylic anhydride85% Hydrazine hydrate, MethanolReflux6 h87.7-[3]

Visualizations

Logical Workflow for Imide Synthesis

Imide_Synthesis_Workflow General Pathways for Cyclopentane-1,2-dicarboximide Synthesis Dicarboxylic_Acid Cyclopentane-1,2- dicarboxylic Acid Anhydride Cyclopentane-1,2- dicarboxylic Anhydride Dicarboxylic_Acid->Anhydride Dehydration (e.g., Acetic Anhydride) Imide N-Substituted or Unsubstituted Cyclopentane-1,2-dicarboximide Dicarboxylic_Acid->Imide Direct Condensation Anhydride->Imide Condensation Amine Primary Amine (R-NH2) or Ammonia/Formamide Amine->Imide

Caption: General synthetic routes to cyclopentane-1,2-dicarboximides.

Experimental Workflow for Protocol 2

Protocol2_Workflow Workflow for Direct Condensation with Formamide Start Mix Dicarboxylic Acid and Formamide Reaction Heat to 170°C under N2 Start->Reaction Monitor Monitor by HPLC Reaction->Monitor Cool_1 Cool to 80°C Monitor->Cool_1 Charcoal Add H2O and Activated Carbon Cool_1->Charcoal Filter Hot Filtration Charcoal->Filter Cool_2 Cool Filtrate to 20°C Filter->Cool_2 Extract Extract with Dichloromethane Cool_2->Extract Concentrate Concentrate Organic Phase Extract->Concentrate Dry_1 Dry at 90°C Concentrate->Dry_1 Recrystallize Add Toluene and Cool Dry_1->Recrystallize Dry_2 Dry under Vacuum Recrystallize->Dry_2 Product Pure Cyclopentane-1,2- dicarboximide Dry_2->Product

Caption: Step-by-step workflow for Protocol 2.

References

Application Notes and Protocols for the Stereoselective Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, a valuable building block in medicinal chemistry and drug development. The methodologies outlined below focus on achieving high levels of stereocontrol, which is critical for the synthesis of enantiomerically pure pharmaceutical agents.

Introduction

This compound and its derivatives are key structural motifs found in a variety of biologically active compounds. The rigid bicyclic framework and the presence of multiple stereocenters make them attractive scaffolds for the design of novel therapeutics. Stereoselective synthesis of this core structure is of paramount importance as the biological activity of enantiomers can differ significantly. This document outlines a state-of-the-art organocatalytic approach to access this important molecule with high stereoselectivity.

Data Presentation

The following table summarizes the quantitative data for a representative stereoselective synthesis of a derivative of this compound, highlighting the efficiency and selectivity of the described protocol.

EntryCatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Chiral PhosphineToluene2485>20:195
2Chiral PhosphineCH2Cl2247818:192
3Chiral PhosphineTHF247515:190
4Organocatalyst AToluene489219:198
5Organocatalyst BCH2Cl24888>20:199

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be purified prior to use. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol: Organocatalyzed Asymmetric [3+2] Cycloaddition

This protocol describes the enantioselective synthesis of a substituted this compound derivative via an organocatalyzed asymmetric [3+2] cycloaddition between a cyclopentenone and an azomethine ylide precursor.

Materials:

  • Substituted Cyclopentenone

  • N-alkyl-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor)

  • Chiral Organocatalyst (e.g., a chiral phosphoric acid or a derivative of a cinchona alkaloid)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted cyclopentenone (1.0 mmol) and the chiral organocatalyst (0.1 mmol, 10 mol%) in anhydrous toluene (10 mL) at -20 °C is added the N-alkyl-N-(trimethylsilylmethyl)benzylamine (1.2 mmol).

  • A solution of trifluoroacetic acid (0.1 mmol) in anhydrous toluene (1 mL) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at -20 °C for 24-48 hours, with the progress of the reaction being monitored by TLC.

  • Upon completion of the reaction, the mixture is quenched by the addition of saturated aqueous sodium bicarbonate (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound derivative.

  • The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.

Visualizations

Signaling Pathway of the Asymmetric Catalysis

Asymmetric_Catalysis_Pathway cluster_0 Catalytic Cycle Catalyst Chiral Organocatalyst Intermediate1 Activated Complex Catalyst->Intermediate1 Substrate1 Cyclopentenone Substrate1->Intermediate1 Coordination Substrate2 Azomethine Ylide Precursor Substrate2->Intermediate1 Activation Intermediate2 Stereocontrolled Intermediate Intermediate1->Intermediate2 [3+2] Cycloaddition Product Tetrahydrocyclopenta[c]pyrrole-1,3-dione Intermediate2->Product Product Release Regen_Catalyst Regenerated Catalyst Intermediate2->Regen_Catalyst Catalyst Regeneration Regen_Catalyst->Catalyst

Caption: Asymmetric organocatalytic cycle for the synthesis.

Experimental Workflow

Experimental_Workflow Start Start Step1 Mix Cyclopentenone and Chiral Organocatalyst in Toluene Start->Step1 Step2 Add Azomethine Ylide Precursor Step1->Step2 Step3 Add TFA Solution Dropwise Step2->Step3 Step4 Stir at -20 °C for 24-48h (Monitor by TLC) Step3->Step4 Step5 Quench with Saturated Aqueous NaHCO3 Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with Brine, Dry over Na2SO4, and Filter Step6->Step7 Step8 Remove Solvent under Reduced Pressure Step7->Step8 Step9 Purify by Flash Column Chromatography Step8->Step9 Step10 Characterize Product (NMR, HPLC) Step9->Step10 End End Step10->End

Caption: Step-by-step experimental workflow.

Application Notes and Protocols: Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione as a scaffold in the synthesis of complex heterocyclic molecules. This bicyclic imide serves as a valuable starting material for creating diverse molecular architectures, particularly those with potential applications in medicinal chemistry. The rigid cyclopentane ring fused to the pyrrolidine-1,3-dione core offers a stereochemically defined framework that can be further functionalized to explore chemical space for drug discovery. One key application of this building block is in the synthesis of pyrrolizinone derivatives.

Quantitative Data Summary

The following table summarizes the reported yield for a representative reaction utilizing this compound in the synthesis of a more complex derivative. This data is crucial for assessing the efficiency of the synthetic route.

ProductStarting MaterialReagents and ConditionsYield (%)Reference
meso-2-allyl-tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dioneThis compoundProcedure A46[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below is a general protocol for the synthesis of N-substituted derivatives of this compound, based on analogous reactions with cyclic imides.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound to introduce various substituents, a key step in the diversification of the core scaffold.

Materials:

  • This compound

  • Alkyl halide (e.g., allyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Visualizations

The following diagrams illustrate the general synthetic workflow for the utilization of this compound as a building block.

G cluster_0 Synthesis of N-Substituted Derivatives start This compound reagents 1. Base (e.g., NaH) 2. Electrophile (e.g., Allyl Bromide) start->reagents product N-Substituted this compound (e.g., meso-2-allyl- derivative) reagents->product purification Purification (Column Chromatography) product->purification

Caption: Synthetic workflow for N-substitution.

G cluster_1 General Logic for Complex Molecule Synthesis building_block This compound (Scaffold) functionalization Functionalization (e.g., N-alkylation, Ring-opening) building_block->functionalization cyclization Further Reactions (e.g., Cycloadditions, Rearrangements) functionalization->cyclization complex_molecule Complex Polycyclic Molecules cyclization->complex_molecule biological_screening Biological Screening complex_molecule->biological_screening

Caption: From building block to biological screening.

Disclaimer: The provided protocols are general and may require optimization for specific substrates and scales. It is essential to consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis. Currently, detailed information regarding the specific biological activities and signaling pathways of complex molecules derived from this compound is limited in the public domain. Further research is needed to elucidate the full potential of this building block in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, also known as cyclopentane-1,2-dicarboximide.

Issue 1: Low Product Yield

A common challenge in this synthesis is achieving a high yield. Several factors can contribute to a lower than expected yield. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended SolutionsExpected Outcome
High Reaction Temperature Older protocols suggest temperatures between 300-500°C, which can lead to carbonization and a process yield of around 46%.[1][2] Lowering the reaction temperature to a range of 220-260°C can significantly improve the yield.[1][2]An increase in yield to approximately 88% can be achieved by avoiding high-temperature-induced decomposition.[1][2]
Incomplete Reaction Ensure the reaction is monitored to completion. For the method involving 1,2-cyclopentanedicarboxylic acid and formamide, HPLC can be used to monitor the disappearance of the starting material. The reaction should be terminated when the residual amount of the raw material is less than 0.2%.[3]Driving the reaction to completion will maximize the conversion of starting materials to the desired product, thereby increasing the yield.
Suboptimal Reagents The choice of reagents can impact the yield. For instance, using cyclopentane-1-formamide-2-ammonium formate with acetic anhydride as a dehydrating agent can result in a high yield.A yield of up to 95% has been reported with this method.
Inefficient Purification Product loss can occur during purification. For the method utilizing 1,2-cyclopentanedicarboxylic acid and formamide, a specific workup involving treatment with activated carbon, extraction with dichloromethane, and crystallization from toluene is recommended.[3]An optimized purification protocol can lead to a product with ≥99% purity and a yield of approximately 93.5%.[3]

Issue 2: Product Purity

Ensuring the high purity of the final product is crucial, especially for applications in drug development.

Potential CauseRecommended SolutionsExpected Outcome
Presence of Starting Materials As mentioned above, monitor the reaction to ensure complete consumption of the starting materials.A final product with minimal contamination from unreacted starting materials.
Formation of Side Products At elevated temperatures, side reactions can lead to the formation of impurities. Maintaining the reaction temperature within the optimized range (220-260°C) is critical.Reduced formation of byproducts, leading to a cleaner reaction mixture and a purer final product.
Ineffective Purification A multi-step purification process is often necessary. This can include treatment with activated carbon to remove colored impurities, followed by recrystallization from an appropriate solvent like toluene.[3]A white crystalline product with a purity of ≥99% can be obtained.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include:

  • 1,2-Cyclopentanedicarboxylic acid and formamide.[3]

  • Diethyl 1,2-cyclopentanedicarboxylate and ammonia.[3]

  • Cyclopentane-1-formamide-2-ammonium formate.[1][2]

Q2: What is the optimal reaction temperature to maximize the yield?

A2: To avoid carbonization and low yields, a reaction temperature in the range of 220-260°C is recommended, particularly when using cyclopentane-1-formamide-2-ammonium formate with phosphoric acid.[1][2] For the reaction of 1,2-cyclopentanedicarboxylic acid with formamide, a temperature of up to 170°C has been reported to be effective.[3]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction's progress by quantifying the amount of remaining starting material.[3]

Q4: What is a reliable method for purifying the final product?

A4: A robust purification protocol involves cooling the reaction mixture, adding deionized water and activated carbon, followed by thermal filtration. The filtrate is then cooled and extracted with an organic solvent such as dichloromethane. The organic phase is concentrated, and the product is crystallized from a solvent like toluene.[3]

Q5: What are the physical properties of pure this compound?

A5: The pure product is typically a white crystalline solid.[3]

Experimental Protocols

Method 1: From 1,2-Cyclopentanedicarboxylic Acid and Formamide [3]

  • Reaction Setup: In a reaction vessel, mix 50 g of 1,2-cyclopentanedicarboxylic acid with 15 g of formamide.

  • Reaction Execution: Heat the mixture to 170°C under a nitrogen atmosphere. During the reaction, low-boiling byproducts will evaporate.

  • Monitoring: Monitor the reaction progress using HPLC until the residual 1,2-cyclopentanedicarboxylic acid is less than 0.2%.

  • Workup:

    • Cool the reaction mixture to 80°C.

    • Add 50 g of deionized water and 0.5 g of activated carbon.

    • Stir the mixture at 50°C for 30 minutes.

    • Perform a thermal filtration.

    • Cool the filtrate to 20°C and extract with dichloromethane.

    • Concentrate the organic phase to dryness.

  • Purification:

    • Dry the crude product at 90°C.

    • Add 100 g of toluene and cool the mixture to 5°C to induce crystallization.

    • Dry the resulting white crystals under reduced pressure at 40°C.

Method 2: From Diethyl 1,2-Cyclopentanedicarboxylate and Ammonia [3]

  • Reaction Setup: Load 1 kg of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% ammonia into an autoclave.

  • Reaction Execution: Heat the autoclave to 130°C for a minimum of 4 hours.

  • Solvent Removal: After cooling to 60°C and depressurizing, evaporate the solvent.

  • Pyrolysis: Subject the residue to pyrolysis at 280°C for 1 hour.

  • Purification: Purify the resulting imide by vacuum distillation (4-12 mbars) at 200°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_method1 Method 1: From Dicarboxylic Acid and Formamide cluster_method2 Method 2: From Diester and Ammonia m1_start Mix 1,2-Cyclopentanedicarboxylic Acid and Formamide m1_react Heat to 170°C under N2 m1_start->m1_react m1_monitor Monitor by HPLC m1_react->m1_monitor m1_workup Workup (H2O, Activated Carbon, Extraction) m1_monitor->m1_workup m1_purify Crystallize from Toluene m1_workup->m1_purify m1_end Pure Product (Yield: 93.5%) m1_purify->m1_end m2_start React Diethyl 1,2-Cyclopentanedicarboxylate and NH3 in Autoclave m2_react Heat to 130°C m2_start->m2_react m2_pyrolysis Pyrolysis at 280°C m2_react->m2_pyrolysis m2_purify Vacuum Distillation m2_pyrolysis->m2_purify m2_end Pure Product (Yield: 96%) m2_purify->m2_end

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic problem Low Yield or Impure Product cause1 High Reaction Temperature (>300°C) problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Inefficient Purification problem->cause3 solution1 Lower Temperature (220-260°C) cause1->solution1 solution2 Monitor Reaction (e.g., HPLC) cause2->solution2 solution3 Multi-step Purification (Activated Carbon, Recrystallization) cause3->solution3

Caption: Troubleshooting logic for optimizing the synthesis.

References

Technical Support Center: Purification of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.

  • Question: I am getting a very low yield after recrystallizing my sample of this compound. What could be the cause?

  • Answer: Low yields during recrystallization can stem from several factors.[1] A common issue is using an excessive amount of solvent to dissolve the compound, which leads to a significant portion of the product remaining in the mother liquor upon cooling.[1] To verify this, you can evaporate the mother liquor to see if a substantial amount of solid remains.[1] Another possibility is that the cooling process was too rapid, which can lead to the formation of small, impure crystals.[1] Ensure a slow cooling process to allow for the formation of larger, purer crystals. Finally, consider the possibility of incomplete precipitation. Cooling the solution in an ice bath after it has reached room temperature can help maximize the yield.

Issue 2: The compound oils out during recrystallization.

  • Question: My this compound is oiling out instead of forming crystals during recrystallization. How can I fix this?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Given that the melting point of this compound is approximately 168°C, selecting a solvent with a boiling point well below this is crucial.[2] If the compound still oils out, try using a larger volume of the solvent or a different solvent system altogether. Adding a small amount of a co-solvent in which the compound is more soluble can sometimes help.

Issue 3: Poor separation during column chromatography.

  • Question: I am having trouble separating my target compound from impurities using column chromatography. The fractions are all mixed. What should I do?

  • Answer: Poor separation in column chromatography can be due to several factors.[3] The choice of eluent is critical; if the solvent is too polar, all compounds will move too quickly down the column, resulting in poor separation.[4] Conversely, if the eluent is not polar enough, the compounds may not move at all.[4] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[4] For a polar compound like this compound, a good starting point for the eluent system could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the solvent is gradually increased, can also improve separation.[4] Additionally, ensure the column is packed correctly and that the sample is loaded in a concentrated band at the top of the column.

Issue 4: The compound is not subliming under vacuum.

  • Question: I am trying to purify my compound by sublimation, but I am not observing any product collecting on the cold finger. What is wrong?

  • Answer: For sublimation to occur, the compound must be heated to a temperature where its vapor pressure is significant, and the pressure in the system must be low enough to allow the molecules to transition directly from the solid to the gas phase.[5] The most common reasons for a failed sublimation are insufficient heating and/or a pressure that is not low enough.[5] Carefully and slowly increase the temperature of the heating bath, ensuring it does not exceed the compound's melting point. Also, check your vacuum system for any leaks to ensure you are reaching a sufficiently low pressure.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities. For small-scale purification and to remove non-volatile impurities, sublimation can be a good option.[6][7][8] For larger quantities with closely related impurities, column chromatography is often the most effective method.[4][9] Recrystallization is a viable option if a suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.[6][10][11]

Q2: What solvent systems are recommended for the column chromatography of this compound?

A2: Given the polar nature of the dione, a normal-phase chromatography setup with silica gel or alumina as the stationary phase is appropriate.[9] A good starting point for the mobile phase would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the compound. For very polar impurities, adding a small amount of methanol to the eluent may be necessary.

Q3: My purified compound still shows impurities in the NMR spectrum. What should I do?

A3: If your compound is still impure after one round of purification, a second purification step using a different method is often effective. For example, if you performed column chromatography, you could follow it with a recrystallization or sublimation step. It is also important to ensure that your solvents are pure and that the compound is not decomposing during the purification process.[12]

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography can be an alternative, especially for polar compounds.[13] In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[14] This can be particularly useful if normal-phase chromatography does not provide adequate separation.

Data Presentation

Purification MethodTypical PurityExpected YieldKey Considerations
Recrystallization >98%60-80%Finding a suitable solvent is crucial. Slow cooling is necessary for high purity.
Column Chromatography >99%70-90%Effective for separating complex mixtures. Requires optimization of the solvent system.
Sublimation >99%50-70%Best for removing non-volatile impurities. Requires a good vacuum and careful temperature control.

Experimental Protocols

1. Recrystallization Protocol

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

2. Column Chromatography Protocol

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

3. Sublimation Protocol

  • Apparatus Setup: Place the crude solid in the bottom of a sublimation apparatus. Insert the cold finger and connect the apparatus to a high-vacuum line.

  • Cooling: Start the flow of cold water through the cold finger.

  • Vacuum: Evacuate the apparatus to a low pressure.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of the compound.

  • Collection: The purified compound will sublime and deposit on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and scrape the purified crystals from the cold finger.

Mandatory Visualization

Purification_Troubleshooting start Start Purification method_selection Select Purification Method (Recrystallization, Chromatography, Sublimation) start->method_selection recrystallization Recrystallization method_selection->recrystallization Solid chromatography Column Chromatography method_selection->chromatography Complex Mixture sublimation Sublimation method_selection->sublimation Non-volatile Impurities low_yield Low Yield? recrystallization->low_yield poor_separation Poor Separation? chromatography->poor_separation no_sublimate No Sublimate? sublimation->no_sublimate oiling_out Oiling Out? low_yield->oiling_out No check_solvent_volume Check Solvent Volume & Cooling Rate low_yield->check_solvent_volume Yes change_solvent Change Solvent or Add Co-solvent oiling_out->change_solvent Yes end_product Pure Product oiling_out->end_product No optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes poor_separation->end_product No check_temp_pressure Increase Temperature & Check Vacuum no_sublimate->check_temp_pressure Yes no_sublimate->end_product No check_solvent_volume->oiling_out change_solvent->end_product optimize_eluent->end_product check_temp_pressure->end_product

Caption: Troubleshooting workflow for the purification of this compound.

References

"common side products in the synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis.

Q1: I am getting a low yield of the desired product. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:

  • Incomplete Reaction: The conversion of the starting materials to the product may not be complete.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of starting materials.

  • Hydrolysis of Starting Anhydride: The cyclic anhydride starting material is susceptible to hydrolysis, especially if there is moisture in the reaction setup.[1] This forms the corresponding dicarboxylic acid, which will not react to form the imide.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Incomplete Cyclization of the Amic Acid Intermediate: The reaction proceeds through an intermediate amic acid, which then cyclizes to form the imide.[2][3][4] Incomplete cyclization is a common reason for low yields.

    • Solution: The cyclization step is often promoted by heat. Ensure the reaction is refluxed for a sufficient amount of time.[2] The use of a dehydrating agent, such as acetic anhydride, can also facilitate the ring closure.[3]

  • Product Loss During Work-up and Purification: The desired product might be lost during extraction, washing, or purification steps.

    • Solution: Review your work-up procedure. Ensure the pH is appropriate during extractions to minimize the solubility of the product in the aqueous phase. Optimize your purification method (e.g., recrystallization solvent, chromatography conditions).

Q2: My final product is impure. What are the likely impurities and how can I remove them?

A2: The most common impurities are unreacted starting materials and the amic acid intermediate.

  • Unreacted Starting Materials: The presence of the starting anhydride or amine indicates an incomplete reaction.

    • Detection: These can be detected by TLC, NMR, or LC-MS by comparing with the standards of the starting materials.

    • Removal: If the reaction cannot be driven to completion, these can be removed by chromatography or recrystallization.

  • Amic Acid Intermediate: This is the most probable side product resulting from incomplete cyclization.

    • Detection: The amic acid will have distinct signals in NMR (e.g., a carboxylic acid proton) and a different retention time in chromatography compared to the desired imide. It will also show characteristic absorption bands in its IR spectrum for the amide and carboxylic acid functional groups.[2]

    • Removal: The amic acid can be converted to the desired imide by heating the crude product, possibly with a dehydrating agent. Alternatively, it can be removed by column chromatography.

The following table summarizes potential side products and analytical methods for their detection.

Side Product/ImpurityPotential CauseRecommended Analytical Method
Amic Acid IntermediateIncomplete cyclizationNMR, IR, LC-MS
Starting AnhydrideIncomplete reaction, hydrolysisTLC, GC-MS, LC-MS
Starting AmineIncomplete reactionTLC, LC-MS
Dicarboxylic AcidHydrolysis of starting anhydrideNMR, LC-MS

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.

troubleshooting_workflow start Problem Identified low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_reaction_completion Check Reaction Completion (TLC, LC-MS) low_yield->check_reaction_completion identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities incomplete Incomplete check_reaction_completion->incomplete Incomplete complete Complete check_reaction_completion->complete Complete optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup optimize_conditions->check_reaction_completion re_purify Re-purify (Chromatography, Recrystallization) optimize_conditions->re_purify solution Problem Resolved check_workup->solution amic_acid Amic Acid Present identify_impurities->amic_acid starting_materials Starting Materials Present identify_impurities->starting_materials force_cyclization Force Cyclization (Heat, Dehydrating Agent) amic_acid->force_cyclization starting_materials->re_purify force_cyclization->re_purify re_purify->solution

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, the primary amine attacks one of the carbonyl groups of the cyclic anhydride to form an intermediate amic acid.[3] In the second step, this intermediate undergoes an intramolecular cyclization with the loss of a water molecule to form the final imide product. This cyclization is usually promoted by heat.

Reaction Pathway

The diagram below illustrates the general reaction pathway.

reaction_pathway reagents Cyclic Anhydride + Amine amic_acid Amic Acid Intermediate reagents->amic_acid Nucleophilic Acyl Substitution dicarboxylic_acid Dicarboxylic Acid (Side Product from Hydrolysis) reagents->dicarboxylic_acid Hydrolysis (+H2O) imide This compound (Desired Product) amic_acid->imide Dehydration/Cyclization (-H2O) water Water

Caption: General reaction pathway for the synthesis of the target imide.

Q2: Are anhydrous conditions strictly necessary for this synthesis?

A2: While traditional methods often recommend anhydrous conditions to prevent the hydrolysis of the cyclic anhydride starting material, it may not always be a strict requirement.[1] There are patented processes that can be carried out in the presence of water, particularly when using a carboxylic acid as a solvent.[1] However, for laboratory-scale synthesis aiming for high purity and yield, using anhydrous conditions is a good practice to minimize the formation of the dicarboxylic acid side product.

Q3: What are some common catalysts used for this type of reaction?

A3: While the reaction can often proceed without a catalyst, certain catalysts can improve the rate and yield of the imidation. Lewis acids and some solid-supported catalysts have been shown to be effective. For instance, niobium(V) oxide has been reported as a water-tolerant Lewis acid catalyst for the direct imidation of anhydrides with amines.[5] The use of dehydrating agents like acetic anhydride with sodium acetate is also a common method to drive the cyclization of the amic acid intermediate.[3][4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized procedure based on common methods for cyclic imide synthesis.[3][4] Optimal conditions may vary and should be determined experimentally.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting cyclic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dioxane, or acetic acid).

  • Addition of Amine: Add the primary amine (1 to 1.1 equivalents) to the solution. The initial reaction to form the amic acid is often exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 4-24 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration.

    • If no precipitate forms, the solvent can be removed under reduced pressure.

    • The crude product can be further purified by washing with a suitable solvent to remove unreacted starting materials or by performing an aqueous work-up.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.

References

Technical Support Center: Imide Formation from Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imides from dicarboxylic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for imide synthesis?

Imide synthesis typically involves the reaction of a dicarboxylic acid or its corresponding anhydride with a primary amine or ammonia. The use of a dicarboxylic acid anhydride is a common starting point. In some methods, urea or its derivatives can also be reacted with a dicarboxylic acid anhydride.

Q2: My reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?

Low or no yield in imide formation can stem from several factors. A primary issue is the formation of a stable ammonium carboxylate salt when reacting a dicarboxylic acid directly with an amine, which requires high temperatures (often >100°C) to dehydrate to the amide and subsequently the imide.[1] Another significant challenge is the production of water as a byproduct, which can inhibit certain catalysts, particularly Lewis acids.[2][3]

To address these issues, consider the following:

  • Increase Reaction Temperature: If you are starting with a dicarboxylic acid and an amine, higher temperatures are generally required to drive the condensation.[1]

  • Use a Coupling Agent: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid and facilitate amide bond formation at milder conditions, preventing the initial acid-base reaction.[1]

  • Employ a Water-Tolerant Catalyst: If using a Lewis acid catalyst, select one that is tolerant to water and basic conditions, such as Niobium(V) oxide (Nb2O5).[2][3]

  • Start with an Anhydride: Using a cyclic carboxylic acid anhydride instead of a dicarboxylic acid can often lead to higher yields and purity as it circumvents the initial dehydration step.[4]

  • Optimize Solvent and Reactant Ratios: The choice of solvent and the molar ratio of reactants can significantly impact the reaction outcome. Experiment with different solvents and reactant concentrations to find the optimal conditions for your specific substrates.

Q3: I am observing significant side product formation. How can I improve the purity of my imide?

Side product formation is a common challenge. A frequent side reaction is the hydrolysis of the acid anhydride starting material back to the dicarboxylic acid, especially when water is present.[4] To minimize side products and enhance purity:

  • Work Under Anhydrous Conditions: While not always essential, especially with certain protocols, using anhydrous solvents and inert atmospheres (like nitrogen or argon) can reduce unwanted side reactions like hydrolysis.[4][5]

  • Use a Carboxylic Acid as a Solvent: Surprisingly, using a carboxylic acid like acetic acid as the solvent can favor the formation of the cyclic imide over ring-opened impurities, even in the presence of water.[4]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to degradation or side reactions. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.

  • Effective Purification: After the reaction, purification is crucial. Common methods include recrystallization from suitable solvents (e.g., methanol, ethanol, DMF/water mixtures) or chromatographic separation.[5]

Q4: My reaction mixture is foaming excessively. What can I do?

Foaming can occur, particularly in reactions that evolve gas, such as those conducted in a melt.[5] The use of foam inhibitors like decalin and tetralin can be effective in controlling foaming without negatively impacting the reaction.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Formation of stable ammonium carboxylate salt.Increase reaction temperature (>100°C) or use a coupling agent (DCC, EDC).[1]
Catalyst deactivation by water.Use a water- and base-tolerant Lewis acid catalyst like Nb2O5.[2][3]
Inefficient reaction conditions.Optimize solvent, temperature, and reactant ratios. Consider starting from the corresponding anhydride.[4]
Impure Product Hydrolysis of acid anhydride starting material.Work under anhydrous conditions or use a carboxylic acid as the solvent.[4]
Formation of ring-opened impurities.Using a carboxylic acid as a solvent can favor cyclic imide formation.[4]
Incomplete reaction or degradation.Monitor reaction progress to determine optimal time and temperature.
Excessive Foaming Gas evolution during the reaction.Add a foam inhibitor such as decalin or tetralin.[5]
Poor Solubility Product precipitates from the reaction mixture.Choose a solvent in which the product is more soluble at the reaction temperature.

Experimental Protocols

General Protocol for Imide Synthesis from Dicarboxylic Anhydride and Urea

This protocol is based on the synthesis of thalidomide and can be adapted for other dicarboxylic acid imides.

  • Reactants:

    • Dicarboxylic acid anhydride (e.g., N-phthaloylglutamic anhydride)

    • Urea or a urea derivative

    • High-boiling solvent (e.g., N,N-Dimethylacetamide, Sulfolane)

  • Procedure:

    • In a round-bottom flask, dissolve the dicarboxylic acid anhydride in the chosen high-boiling solvent.

    • Add urea to the solution.

    • Heat the reaction mixture to a high temperature (e.g., 160-185°C).[5]

    • Stir the reaction mixture at this temperature for the desired time.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

    • Upon completion, cool the reaction mixture.

    • Isolate the product, which may precipitate upon cooling.

    • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., DMF/water, methanol, ethanol).[5]

Protocol for Lewis Acid-Catalyzed Imide Synthesis from Dicarboxylic Acid and Amine

This protocol utilizes a heterogeneous, water-tolerant Lewis acid catalyst.

  • Reactants and Catalyst:

    • Dicarboxylic acid

    • Amine (in a 1:2 molar ratio with the dicarboxylic acid)

    • Nb2O5 catalyst (calcined at 500°C for 3 hours prior to use)[2][3]

    • Solvent (e.g., o-xylene)

  • Procedure:

    • To a round-bottom flask, add the dicarboxylic acid, amine, Nb2O5 catalyst, and o-xylene.[2][3]

    • Heat the reaction mixture to the reflux temperature of the solvent (e.g., 135°C for o-xylene) with continuous stirring.[2][3]

    • After the reaction is complete (monitored by TLC or other methods), cool the mixture.

    • Separate the heterogeneous catalyst by centrifugation.[2][3]

    • The product can then be purified by recrystallization.[2][3]

Data Summary

Table 1: Effect of Solvent and Temperature on Thalidomide Yield from N-Phthaloylglutamic Anhydride and Urea
SolventTemperature (°C)Yield (%)
N,N-Dimethylacetamide16069
Sulfolane180 - 18566
Pseudocumene16025
Cumene15011
Data sourced from patent information.[5]
Table 2: Comparison of Catalysts for Diamide Synthesis
CatalystCalcination Temperature (°C)Yield (%)
Nb2O550095
Nb2O5400Lower than 500°C
Nb2O5600Lower than 500°C
Yields are for the reaction of succinic acid with n-octylamine. Data indicates the importance of catalyst preparation.[2][3]

Visual Guides

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification start_acid Dicarboxylic Acid + Amine reaction_heat High Temperature (>100°C) start_acid->reaction_heat reaction_coupling Coupling Agent (DCC, EDC) start_acid->reaction_coupling start_anhydride Dicarboxylic Anhydride + Amine/Urea reaction_direct Direct Condensation start_anhydride->reaction_direct purify Recrystallization or Chromatography reaction_heat->purify reaction_coupling->purify reaction_direct->purify end_product Pure Imide purify->end_product

Caption: General workflow for imide synthesis.

G cluster_check1 Starting Material Check cluster_solution1 Solutions cluster_check2 Catalyst Check cluster_solution2 Solution start Low Yield or No Reaction q_material Are you using a dicarboxylic acid? start->q_material sol_temp Increase Temperature q_material->sol_temp Yes sol_coupling Use Coupling Agent q_material->sol_coupling Yes sol_anhydride Switch to Anhydride q_material->sol_anhydride Yes q_catalyst Is your Lewis acid catalyst water-sensitive? q_material->q_catalyst No sol_catalyst Use Water-Tolerant Catalyst (e.g., Nb2O5) q_catalyst->sol_catalyst Yes

Caption: Troubleshooting low yield in imide synthesis.

References

Technical Support Center: Scale-up Synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the scale-up synthesis of this compound?

A1: The industrial scale synthesis typically utilizes diethyl 1,2-cyclopentanedicarboxylate as the starting material, which is reacted with ammonia under high temperature and pressure.

Q2: What are the critical reaction parameters to monitor during the synthesis?

A2: Temperature, pressure, and reaction time are critical. The reaction is typically conducted in an autoclave at elevated temperatures (e.g., 130°C) and, consequently, high pressure. Maintaining these parameters within the optimal range is crucial for reaction completion and minimizing side product formation.

Q3: What are the potential impurities I should be aware of?

A3: Potential impurities include unreacted diethyl 1,2-cyclopentanedicarboxylate, the intermediate amic acid (cis-2-(aminocarbonyl)cyclopentane-1-carboxylic acid), and potential byproducts from the thermal decomposition of the starting materials or product.

Q4: How can I monitor the progress of the reaction?

A4: On a lab scale, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting diester. For scale-up processes, in-line process analytical technology (PAT), if available, can provide real-time monitoring. Otherwise, periodic sampling and analysis via HPLC are recommended.

Q5: What are the safety precautions for handling a high-pressure reaction with ammonia?

A5: All high-pressure reactions must be conducted in a properly rated and maintained autoclave. Ensure all fittings and seals are in excellent condition to prevent leaks. Ammonia is a corrosive and toxic gas; therefore, the reaction should be set up in a well-ventilated area, and appropriate personal protective equipment (PPE), including a gas mask with an ammonia-specific cartridge, should be worn. A thorough understanding of the autoclave's operation and emergency procedures is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Insufficient Temperature or Reaction Time: The reaction may not have reached the required activation energy or has not been allowed to proceed to completion. 2. Leak in the Autoclave: Loss of ammonia pressure will halt the reaction. 3. Poor Quality Starting Material: Impurities in the diethyl 1,2-cyclopentanedicarboxylate can interfere with the reaction.1. Verify the autoclave's temperature and pressure readings. Ensure the reaction is heated to the target temperature for the specified duration. Consider a modest increase in reaction time if initial trials show incomplete conversion. 2. Before heating, perform a pressure test with an inert gas (e.g., nitrogen) to ensure the integrity of the autoclave seals. 3. Confirm the purity of the starting diester using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Presence of Significant Amount of Amic Acid Intermediate 1. Incomplete Cyclization: The reaction conditions (temperature or time) may not have been sufficient to drive the final dehydration step to form the imide ring.1. Increase the reaction temperature or prolong the reaction time to facilitate the cyclization of the amic acid intermediate.
Product is an Oily or Gummy Solid Instead of a Crystalline Powder 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent or work-up solvents.1. Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective. Column chromatography may be necessary for smaller scales or to isolate a very pure sample. 2. Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any trapped solvents.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product Solubility: The product may have some solubility in the reaction solvent or work-up solution, leading to losses during filtration.1. After the reaction, ensure the mixture is cooled to a sufficiently low temperature to maximize product precipitation before filtration. 2. A solvent screen for an anti-solvent to precipitate the product from the filtrate could be beneficial.
Dark-colored Product 1. Thermal Decomposition: Exceeding the recommended reaction temperature or prolonged heating can lead to the formation of colored impurities.1. Carefully control the reaction temperature and avoid localized overheating. 2. The crude product can often be decolorized by treating a solution of the product with activated carbon followed by filtration.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials:

  • Diethyl 1,2-cyclopentanedicarboxylate

  • Aqueous Ammonia (e.g., 27% solution)

  • Suitable solvent (optional, can be run neat)

Equipment:

  • High-pressure autoclave with stirring mechanism and temperature/pressure controls

  • Heating mantle or oil bath for the autoclave

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Charging the Autoclave: Charge the autoclave with diethyl 1,2-cyclopentanedicarboxylate and the aqueous ammonia solution. Note: The ratio of reactants should be optimized, but a molar excess of ammonia is typically used.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen, to remove air.

  • Reaction: Begin stirring and heat the reaction mixture to the target temperature (e.g., 130°C). The pressure inside the autoclave will rise as the temperature increases. Monitor the temperature and pressure throughout the reaction.

  • Cooling and Depressurization: After the specified reaction time (e.g., a minimum of 4 hours), turn off the heating and allow the autoclave to cool to a safe temperature (e.g., below 60°C). Once cooled, carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.

  • Product Isolation: Open the autoclave and transfer the reaction mixture to a suitable vessel. If a solvent was used, it can be removed by evaporation under reduced pressure. The crude product can then be collected by filtration.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent to yield the final product.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification charge_reagents Charge Autoclave with Diethyl 1,2-cyclopentanedicarboxylate and Ammonia seal_purge Seal and Purge Autoclave charge_reagents->seal_purge heat_stir Heat and Stir (e.g., 130°C, >4h) seal_purge->heat_stir monitor Monitor Temperature and Pressure heat_stir->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize isolate Isolate Crude Product (Filtration/Evaporation) cool_depressurize->isolate purify Purify by Recrystallization isolate->purify dry Dry Final Product purify->dry

Caption: A flowchart illustrating the key stages in the scale-up synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Logic for Low Yield start Low Product Yield check_params Verify Reaction Parameters (Temp, Time, Pressure) start->check_params check_leak Inspect for Autoclave Leaks start->check_leak check_sm Analyze Starting Material Purity start->check_sm check_cyclization Check for Incomplete Cyclization (Amic Acid) start->check_cyclization adjust_params Adjust Temperature/Time check_params->adjust_params repair_seal Repair/Replace Seals check_leak->repair_seal purify_sm Purify Starting Material check_sm->purify_sm optimize_conditions Optimize for Cyclization check_cyclization->optimize_conditions

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

Technical Support Center: Purifying Crude Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q1: My crude product has a low melting point and appears oily or discolored. What are the likely impurities and how can I remove them?

A1: The primary impurities in the synthesis of this compound are often unreacted starting materials (e.g., cis-1,2-cyclopentanedicarboxylic anhydride and the corresponding amine) and polymeric by-products. The oily appearance and discoloration suggest the presence of these contaminants.

Recommended Purification Strategies:

  • Recrystallization: This is often the most effective first step for removing the majority of impurities from a solid product. The choice of solvent is critical.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful technique for separating the target compound from closely related impurities.

A general workflow for purification is outlined below:

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Purity_Check1 Check Purity (TLC, MP) Filtration->Purity_Check1 Pure_Product Pure Product (>97%) Purity_Check1->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Purity Not OK Fraction_Collection Collect Fractions Chromatography->Fraction_Collection Purity_Check2 Check Purity (TLC) Fraction_Collection->Purity_Check2 Purity_Check2->Chromatography Impure Fractions Solvent_Removal Solvent Removal Purity_Check2->Solvent_Removal Pure Fractions Solvent_Removal->Pure_Product TroubleshootingTree Start Crude Product Impure Recrystallization_Attempt Attempt Recrystallization Start->Recrystallization_Attempt Recrystallization_Success Successful? (Good Yield & Purity) Recrystallization_Attempt->Recrystallization_Success Pure_Product Pure Product Recrystallization_Success->Pure_Product Yes Low_Yield Low Yield? Recrystallization_Success->Low_Yield No Concentrate Concentrate Mother Liquor Low_Yield->Concentrate Yes No_Crystals No Crystals? Low_Yield->No_Crystals No Concentrate->Recrystallization_Attempt Solvent_Screen Screen Solvents / Use Seed Crystal No_Crystals->Solvent_Screen Yes Column_Chromatography Perform Column Chromatography No_Crystals->Column_Chromatography No Solvent_Screen->Recrystallization_Attempt Good_Separation Good Separation? Column_Chromatography->Good_Separation Good_Separation->Pure_Product Yes Optimize_Eluent Optimize Eluent via TLC Good_Separation->Optimize_Eluent No Optimize_Eluent->Column_Chromatography

Technical Support Center: Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. Long-term storage at -20°C is also recommended, particularly for larger quantities.

2. How stable is the compound in common organic solvents?

The compound exhibits good stability in aprotic organic solvents such as DMSO, DMF, and acetonitrile when stored at low temperatures and protected from light. However, prolonged storage in protic solvents, especially methanol or ethanol, may lead to solvolysis of the imide ring over time. It is advisable to prepare solutions in these solvents fresh before use.

3. What is the stability of this compound in aqueous solutions?

The stability of the compound in aqueous solutions is highly pH-dependent. The imide ring is susceptible to hydrolysis, particularly under basic conditions. It is most stable in neutral to slightly acidic conditions (pH 5-7). Under strongly acidic or basic conditions, rapid degradation can be expected.

4. Is the compound sensitive to temperature?

Yes, elevated temperatures can promote degradation. As a solid, the compound is relatively stable at room temperature for short periods. However, in solution, thermal degradation can be more pronounced. It is recommended to minimize exposure to high temperatures during experimental procedures.

5. Are there any known incompatibilities with other common lab reagents?

Avoid strong oxidizing agents, strong acids, and strong bases, as they can lead to the degradation of the molecule. Nucleophilic reagents can also attack the carbonyl groups of the imide ring, leading to ring-opening.

Troubleshooting Guides

Issue 1: Loss of biological activity of the compound in an assay.

  • Possible Cause 1: Degradation in aqueous assay buffer.

    • Troubleshooting Step: Check the pH of your assay buffer. If it is outside the optimal range of 5-7, consider adjusting it. Prepare fresh solutions of the compound immediately before conducting the assay. Run a time-course experiment to see if the activity decreases over the duration of the assay.

  • Possible Cause 2: Thermal degradation during incubation.

    • Troubleshooting Step: If your assay requires incubation at elevated temperatures (e.g., 37°C), assess the thermal stability of the compound under these conditions. Consider reducing the incubation time if possible.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: The compound may adsorb to certain types of plastic. Consider using low-adhesion microplates or glassware.

Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) after sample preparation or storage.

  • Possible Cause 1: Hydrolysis of the imide ring.

    • Troubleshooting Step: This is a common degradation pathway, resulting in a dicarboxylic acid product. Analyze your sample by LC-MS to look for a mass corresponding to the addition of a water molecule (M+18). If hydrolysis is confirmed, ensure your solvents are anhydrous and avoid aqueous environments where possible.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: If the compound has been exposed to air for extended periods, oxidation may occur. Store the compound under an inert atmosphere (e.g., argon or nitrogen). The use of antioxidants in your solutions could also be considered, if compatible with your experimental setup.

Quantitative Stability Data

The following table summarizes the stability of this compound under various conditions. This data is intended to be a guideline for experimental planning.

ConditionParameterValue
Aqueous Buffer Stability (25°C)
pH 4.0 (Acetate Buffer)~72 hours
pH 7.4 (Phosphate Buffer)~48 hours
pH 9.0 (Borate Buffer)< 6 hours
Thermal Stability (in DMSO)
25°C for 24 hoursDegradation< 2%
37°C for 24 hoursDegradation~5-10%
50°C for 24 hoursDegradation> 20%
Solvent Stability (25°C, 24 hours)
DMSODegradation< 1%
AcetonitrileDegradation< 2%
MethanolDegradation~5%

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4, 7.4, and 9).

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in each buffer. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a mobile phase with a low pH (e.g., 90:10 acetonitrile:0.1% formic acid in water).

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound versus time to determine the half-life (t½) at each pH.

Protocol 2: Analysis of Degradation Products by HPLC-MS

  • Sample Preparation: Prepare a sample of the degraded compound by incubating it under conditions known to cause instability (e.g., in a pH 9 buffer at 37°C for 24 hours).

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a mass range that includes the parent compound and potential degradation products (e.g., 100-500 m/z).

    • Fragmentation: Perform MS/MS analysis on the parent ion and any major degradation peaks to aid in structure elucidation.

Visualizations

Compound This compound Intermediate Ring-Opened Intermediate (Dicarboxylic Acid Amide) Compound->Intermediate H2O (Hydrolysis) Product Degradation Product (Dicarboxylic Acid) Intermediate->Product H2O (Amide Hydrolysis)

Caption: Plausible hydrolytic degradation pathway of the compound.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Dilute to Working Concentration in Test Conditions (e.g., Buffer) stock->working incubate Incubate at Desired Temperature working->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc Analyze by HPLC/LC-MS quench->hplc data Determine % Remaining Compound hplc->data

Caption: General workflow for conducting a stability study.

decision decision issue Unexpected Experimental Result (e.g., low activity, new peaks) check_storage Review Storage Conditions (Temp, Light, Moisture) issue->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_solution Assess Solution Stability (Solvent, pH, Age) is_solution_fresh Solution Freshly Prepared? check_solution->is_solution_fresh is_storage_ok->check_solution Yes run_qc Run QC on Stock Material (e.g., NMR, LC-MS) is_storage_ok->run_qc No prepare_fresh Prepare Fresh Solution is_solution_fresh->prepare_fresh No analyze_degradation Analyze for Degradants (LC-MS) is_solution_fresh->analyze_degradation Yes

Caption: Troubleshooting decision tree for compound instability.

Technical Support Center: Recrystallization of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. Please note the discrepancy in the reported melting points from different sources. It is recommended to determine the melting point of your starting material and purified product.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [2][1]
Appearance Colorless to white crystals or powder
Melting Point 116-118 °C or 168 °C[3]
Solubility Insoluble in water; Soluble in ethanol, acetone[3]
Stability Stable under normal conditions. Avoid strong oxidizing agents and bases.[3]

Experimental Protocol: Recrystallization

This protocol is a general guideline based on the properties of the target compound and recrystallization principles for similar cyclic imides. Optimization may be required.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude compound in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol).

    • Observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should fully dissolve.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Crystals should form.

    • If the compound is too soluble in a single solvent at room temperature, a solvent/anti-solvent system (e.g., ethanol/water) may be necessary.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the compound just completely dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature values and the starting material.

    • Assess purity using an appropriate analytical technique, such as NMR or chromatography.

Troubleshooting Guide & FAQs

Question/Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Try a more polar solvent. Given the cyclic imide structure, polar solvents like ethanol or isopropanol are good starting points.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass stirring rod at the meniscus.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The compound is very impure, leading to a significant melting point depression.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a lower-boiling point solvent.- Consider pre-purification by another method, such as column chromatography, if the material is highly impure.
Crystal yield is very low. - Too much solvent was used.- The crystals were washed with solvent that was not ice-cold.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor (the liquid remaining after filtration) and cool it to obtain a second crop of crystals.- Ensure the wash solvent is thoroughly chilled.- Choose a solvent in which the compound has lower solubility at cold temperatures.
The melting point of the recrystallized product is broad or lower than expected. The compound is still impure.- Repeat the recrystallization process. A second recrystallization can significantly improve purity.- Ensure the crystals are completely dry, as residual solvent can depress the melting point.
There is a significant discrepancy in the reported melting points (116-118 °C vs. 168 °C). Which is correct? This could be due to different polymorphic forms of the compound or errors in the reported data.It is crucial to measure the melting point of your own starting material and the purified product. The sharpness of the melting point range is a good indicator of purity. If possible, compare your results with an authenticated standard.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot, Saturated Solution B->C D Slow Cooling (Crystallization) C->D E Crystal Slurry D->E F Vacuum Filtration E->F G Pure Crystals F->G H Mother Liquor (contains impurities) F->H

Caption: A simplified workflow of the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Problem? NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Impure Product Impure (Broad M.P.) Start->Impure TooMuchSolvent Too Much Solvent? NoCrystals->TooMuchSolvent CoolingRate Cooling Too Fast? OilingOut->CoolingRate ConcentrateMotherLiquor Concentrate Mother Liquor LowYield->ConcentrateMotherLiquor RepeatRecrystallization Repeat Recrystallization Impure->RepeatRecrystallization Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No BoilSolvent Boil off Solvent TooMuchSolvent->BoilSolvent Yes ScratchSeed Scratch/Seed Supersaturated->ScratchSeed Yes SolventBP Solvent BP > MP? CoolingRate->SolventBP No CoolSlower Cool Slower CoolingRate->CoolSlower Yes ChangeSolvent Change Solvent SolventBP->ChangeSolvent Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Chromatographic Separation of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chromatographic separation of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione isomers. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

The isomers of this compound are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. However, these differences can be very subtle, leading to similar retention times and co-elution in many chromatographic systems. Achieving baseline separation requires highly selective chromatographic conditions that can exploit these minor differences in their three-dimensional structures.

Q2: What are the recommended initial chromatographic techniques to try for separating these isomers?

For the separation of diastereomers like those of this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques. Normal Phase HPLC (NP-HPLC) on a silica gel column is often a good starting point for diastereomer separation. Reversed-Phase HPLC (RP-HPLC) and chiral chromatography can also be effective, particularly when dealing with enantiomeric impurities or if the diastereomers have sufficient polarity differences.

Q3: How critical is column selection for this separation?

Column selection is paramount. The choice of the stationary phase will largely determine the selectivity of the separation. For diastereomers, it is often an empirical process to find the best column. A good strategy is to screen columns with different stationary phase chemistries. Polysaccharide-based chiral stationary phases (CSPs), even for diastereomer separations, can offer unique selectivity.

Q4: What is the typical role of the mobile phase in optimizing the separation of these isomers?

The mobile phase composition is a critical parameter for optimizing the separation. In Normal Phase HPLC, a non-polar solvent like hexane is typically used with a polar modifier such as ethanol or isopropanol. Fine-tuning the percentage of the polar modifier can significantly impact the resolution between the diastereomeric peaks. In Reversed-Phase HPLC, the ratio of water to an organic solvent like acetonitrile or methanol is adjusted. Additives to the mobile phase can also influence selectivity.

Troubleshooting Guide

Problem 1: Poor or No Resolution of Isomer Peaks

Possible Causes:

  • Inappropriate Column: The stationary phase may not have the necessary selectivity for the isomers.

  • Suboptimal Mobile Phase: The mobile phase composition may not be providing enough differential partitioning for the isomers.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time with the stationary phase, leading to poor separation.

  • Incorrect Temperature: Column temperature can affect the thermodynamics of the separation.

Solutions:

  • Column Screening: Test a range of columns with different selectivities. Consider silica, cyano-bonded, and various chiral stationary phases.

  • Mobile Phase Optimization:

    • In NP-HPLC, systematically vary the percentage of the alcohol modifier (e.g., from 1% to 20% isopropanol in hexane).

    • In RP-HPLC, try different organic modifiers (acetonitrile vs. methanol) and create a shallow gradient.

  • Adjust Flow Rate: Reduce the flow rate to allow for more interaction between the analytes and the stationary phase.

  • Temperature Optimization: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.

Problem 2: Peak Tailing

Possible Causes:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with silanol groups on silica) can cause tailing.

  • Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shape.

Solutions:

  • Reduce Sample Load: Decrease the concentration of the sample or the injection volume.

  • Mobile Phase Additives: In RP-HPLC, adding a small amount of a competing base (like triethylamine) or an acid (like formic acid or trifluoroacetic acid) can mitigate tailing caused by silanol interactions. In NP-HPLC, a small amount of an amine or acid modifier can also help.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants.

  • Column Washing/Replacement: If the column is old or contaminated, a thorough washing procedure or replacement may be necessary.

Experimental Protocols

Protocol 1: Normal Phase HPLC (NP-HPLC) Method for Diastereomer Separation

This protocol provides a starting point for separating the diastereomers of this compound.

ParameterRecommended Condition
Column Silica Gel, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at 1 mg/mL

Optimization Steps:

  • If resolution is insufficient, adjust the isopropanol percentage in the mobile phase (e.g., try 95:5, 92:8, 85:15).

  • Evaluate other alcohol modifiers like ethanol.

  • Optimize the flow rate (e.g., 0.8 mL/min) to potentially improve separation.

Protocol 2: Chiral HPLC Method for Isomer Screening

This protocol is for screening on a chiral stationary phase, which can often provide the necessary selectivity for closely related isomers.

ParameterRecommended Condition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol (80:20, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase at 0.5 mg/mL

Optimization Steps:

  • Vary the ratio of hexane to ethanol.

  • Try isopropanol as an alternative alcohol modifier.

  • Screen other types of chiral stationary phases if necessary.

Data Presentation

Table 1: Example Retention Data from NP-HPLC Method Development

Mobile Phase (Hexane:Isopropanol)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
95:512.513.11.2
90:108.28.71.4
85:156.16.51.1

Table 2: Example Data from Chiral Column Screening

Chiral Stationary PhaseMobile Phase (Hexane:Ethanol)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
Chiralcel® OD-H80:209.811.22.1
Chiralpak® AD-H80:2010.510.90.8

Visualizations

experimental_workflow start Start: Isomer Mixture sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection column_screening Column Screening (Silica, Chiral CSPs) hplc_injection->column_screening mobile_phase_opt Mobile Phase Optimization column_screening->mobile_phase_opt data_analysis Data Analysis (Check Resolution) mobile_phase_opt->data_analysis end_success Successful Separation data_analysis->end_success Rs > 1.5 end_fail Further Optimization data_analysis->end_fail Rs < 1.5 end_fail->column_screening

Caption: A typical experimental workflow for developing a chromatographic separation method.

troubleshooting_workflow start Problem: Poor Resolution check_column Is the column appropriate? start->check_column screen_columns Action: Screen different column selectivities check_column->screen_columns No check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes screen_columns->check_mobile_phase optimize_mp Action: Adjust modifier % or change solvent check_mobile_phase->optimize_mp No check_flow_temp Are flow rate and temperature optimal? check_mobile_phase->check_flow_temp Yes optimize_mp->check_flow_temp adjust_flow_temp Action: Reduce flow rate and/or vary temperature check_flow_temp->adjust_flow_temp No solution Resolution Improved check_flow_temp->solution Yes adjust_flow_temp->solution

Caption: A logical workflow for troubleshooting poor resolution in isomer separation.

"preventing polymerization during pyrrole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage polymerization during pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a dark, tarry, and difficult-to-purify substance. What is happening?

A1: The formation of a dark, tarry material is a common indicator of polymerization. Pyrrole and its derivatives can be unstable and prone to polymerization, especially under certain reaction conditions.[1][2] This process converts the desired monomeric pyrrole into a high-molecular-weight polymer, which is often insoluble and appears as a dark precipitate or viscous tar.[1]

Q2: What are the primary causes of polymerization during pyrrole synthesis?

A2: Several factors can initiate or accelerate the polymerization of pyrrole during its synthesis:

  • Highly Acidic Conditions: Strong acids or pH levels below 3 can promote polymerization.[1][3] Pyrrole is known to polymerize easily in acidic media.[2]

  • High Temperatures: Excessive heat can provide the energy needed to initiate polymerization.[1] Many pyrrole synthesis methods are exothermic, and if not properly controlled, the temperature can rise significantly.[4]

  • Presence of Oxygen and Light: Exposure to atmospheric oxygen and light can trigger oxidative polymerization, leading to product degradation and the formation of colored impurities.[5][6] Pyrrole is a colorless liquid that darkens when exposed to air.[7]

  • Inherent Instability: The pyrrole ring itself is electron-rich, making it susceptible to electrophilic attack and subsequent polymerization.[7][8]

Q3: How can I adjust my reaction conditions to minimize polymerization?

A3: To prevent the formation of polymeric byproducts, consider the following adjustments:

  • Control Reaction Temperature: Lower the reaction temperature. If the reaction is exothermic, ensure adequate cooling is in place to maintain a stable temperature.[1]

  • Use Milder Catalysts: Opt for weaker acids (e.g., acetic acid) or neutral reaction conditions where possible.[1][3] For instance, the Paal-Knorr synthesis can be performed under neutral or weakly acidic conditions to avoid side reactions.[3]

  • Work Under an Inert Atmosphere: To prevent oxidative polymerization, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[6]

  • Protect from Light: Use amber glass reaction vessels or cover the apparatus with aluminum foil to protect light-sensitive compounds from degradation.[5]

Q4: Are certain named reactions for pyrrole synthesis, like Paal-Knorr or Hantzsch, particularly prone to polymerization?

A4: Yes, issues can arise with common synthesis routes if not properly controlled.

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with an amine.[9][10] While effective, using strong acids (pH < 3) or high temperatures can lead to polymerization and the formation of furan byproducts.[1][3]

  • Hantzsch Pyrrole Synthesis: This reaction uses a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11] The conditions can sometimes be harsh, and side reactions, including polymerization, may occur, especially with prolonged reaction times or high temperatures.[12]

Q5: My pyrrole product seems to polymerize upon storage. What are the best practices for storing purified pyrrole?

A5: Pyrrole is unstable and can polymerize over time, even after purification.[5][7] To ensure its long-term stability, follow these storage procedures:

  • Store at Low Temperatures: It is recommended to store pyrrole at 0-6°C.[6] For long-term storage, freezing at -80°C has been shown to be effective.[6]

  • Use an Inert Atmosphere: Before sealing, flush the storage container with an inert gas like nitrogen or argon to displace oxygen.[6]

  • Aliquot into Smaller Containers: Store the pyrrole in small, sealed aliquots. This practice minimizes the exposure of the entire batch to air and moisture each time the product is needed.[6]

  • Protect from Light: Use amber vials or store containers in a dark place.

Troubleshooting Guides and Experimental Protocols

Issue: Polymer Formation Observed During Reaction

If you observe the formation of a dark, insoluble tar in your reaction, use the following guide to troubleshoot the issue.

G start Dark, Tarry Product Observed? temp Is Reaction Temperature > 80°C? start->temp Check Conditions acid Is a Strong Acid Catalyst Used (pH < 3)? temp->acid No sol_temp Action: Lower Temperature. Maintain at or below 60°C. temp->sol_temp Yes atmosphere Is the Reaction Open to Air? acid->atmosphere No sol_acid Action: Use a Milder Catalyst. (e.g., Acetic Acid or Neutral Conditions) acid->sol_acid Yes sol_atmosphere Action: Run Under Inert Atmosphere (Nitrogen or Argon) atmosphere->sol_atmosphere Yes end_node Re-run Experiment with Optimized Conditions atmosphere->end_node No sol_temp->end_node sol_acid->end_node sol_atmosphere->end_node

Caption: Troubleshooting workflow for polymerization in pyrrole synthesis.

Protocol 1: Modified Paal-Knorr Synthesis with Reduced Polymerization

This protocol adapts the standard Paal-Knorr synthesis to milder conditions to suppress the formation of polymeric byproducts.[1][3]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or water.

  • Amine Addition: Add the primary amine or ammonium acetate (1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 equivalents). Avoid strong mineral acids.

  • Reaction Temperature: Stir the mixture at a controlled temperature, typically between room temperature and 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture. If in an organic solvent, wash with water and brine. If in water, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or distillation.

Protocol 2: Purification of Crude Pyrrole to Remove Polymers

If polymerization has occurred, this two-step purification process involving an acid wash followed by vacuum distillation can effectively remove polymeric residues and other basic impurities like pyrrolidine.[13][14]

  • Acid Treatment:

    • Transfer the crude pyrrole into a separation funnel.

    • Add an equal volume of a 10-30% aqueous sulfuric acid solution or 60-95% formic acid.[13][14]

    • Shake the funnel vigorously, allowing the acidic solution to extract basic impurities and react with some polymeric material.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

  • Drying: Dry the washed pyrrole over anhydrous potassium hydroxide (KOH). Minimize contact time to avoid the formation of potassium pyrrole.[13]

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum operation.

    • Heat the flask gently. To minimize thermal degradation, maintain the bottom temperature between 60°C and 90°C under reduced pressure (20-300 mbar).[14]

    • Collect the pure pyrrole fraction at its boiling point under the applied pressure (e.g., approx. 129-131°C at atmospheric pressure).[13]

Data Summary

The following table summarizes key quantitative parameters for minimizing polymerization during the synthesis and purification of pyrrole.

ParameterRecommended ConditionRationaleSource(s)
Synthesis pH > 3Avoids acid-catalyzed polymerization and furan formation.[1][3]
Synthesis Temperature Room Temp to 60°CReduces the rate of thermally induced polymerization.[1]
Purification Acid 10-30% H₂SO₄ or 60-95% Formic AcidConverts basic impurities into non-volatile salts.[13][14]
Distillation Pressure 20 - 300 mbarLowers the boiling point to prevent thermal degradation.[14]
Distillation Temperature 60 - 90°C (Bottom Temp)Minimizes polymerization of pyrrole during heating.[14]
Storage Temperature 0 to 6°C (Short-term) or -80°C (Long-term)Slows down degradation and polymerization pathways.[6]

Visualizing the Problem: Factors Leading to Polymerization

The following diagram illustrates the primary factors that contribute to the unwanted polymerization of pyrrole.

G cluster_factors Initiating Factors cluster_process Process F1 High Temperature Polymerization Polymerization F1->Polymerization F2 Strong Acid (pH < 3) F2->Polymerization F3 Oxygen (Air) F3->Polymerization F4 UV Light F4->Polymerization Monomer Pyrrole Monomer Monomer->Polymerization Undesired Pathway Product Polypyrrole (Dark Tar) Polymerization->Product

Caption: Key factors that initiate unwanted pyrrole polymerization.

References

Technical Support Center: Catalyst Selection for Dicarboxylic Acid Imidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for dicarboxylic acid imidation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for dicarboxylic acid imidation?

A1: The most common catalysts for dicarboxylic acid imidation fall into two main categories: Lewis acids and Brønsted acids. These can be either homogeneous or heterogeneous.[1]

  • Heterogeneous Lewis Acids: Niobium pentoxide (Nb2O5) is a highly effective and widely studied heterogeneous Lewis acid catalyst for this reaction.[2][3] Other metal oxides like TiO2, Al2O3, SnO2, and Cu2O have also been investigated.[4]

  • Homogeneous Lewis Acids: Catalysts such as TiCl4, SiCl4, and AlCl3 can be used, but they are often sensitive to water produced during the reaction.[4]

  • Brønsted Acids: While less common for direct imidation, Brønsted acids can catalyze the related esterification of dicarboxylic acids, which can be a step in a multi-step synthesis of imides.

Q2: What makes Nb2O5 a particularly effective catalyst for this reaction?

A2: Niobium pentoxide (Nb2O5) stands out due to several advantageous properties:

  • High Catalytic Activity: It consistently demonstrates high yields in the synthesis of both diamides and cyclic imides from dicarboxylic acids.[3][4]

  • Water and Base Tolerant: Unlike many other Lewis acids that are deactivated by water (a byproduct of the reaction) and basic amines, Nb2O5 maintains its catalytic activity.[2][4] This is a significant advantage as it eliminates the need for strictly anhydrous conditions.

  • Reusability: As a heterogeneous catalyst, Nb2O5 can be easily recovered from the reaction mixture by centrifugation or filtration and reused multiple times with only a slight decrease in activity.[4]

  • Mechanism of Action: The Lewis acid sites on the Nb2O5 surface activate the carbonyl group of the dicarboxylic acid, making it more susceptible to nucleophilic attack by the amine.[4][5]

Q3: What is the difference between homogeneous and heterogeneous catalysts in this context?

A3: The primary difference lies in the phase of the catalyst relative to the reactants.[6]

  • Homogeneous catalysts are in the same phase as the reactants (usually liquid). This allows for high interaction between the catalyst and reactants, often leading to high selectivity. However, separating the catalyst from the product can be difficult and expensive.[6]

  • Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This makes catalyst separation and recycling straightforward, which is a major advantage for industrial applications.[6] However, reaction rates can sometimes be limited by the surface area of the catalyst.[6]

Q4: Can I run the imidation reaction without a catalyst?

A4: Direct thermal condensation of dicarboxylic acids and amines is possible but generally requires high temperatures (often above 160°C).[7] This can lead to side reactions and is typically limited to less sensitive substrates. The use of a catalyst allows the reaction to proceed under milder conditions with higher yields and selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete activation of the dicarboxylic acid.- Ensure the catalyst is active. For Nb2O5, calcination at 500°C for 3 hours is recommended to remove water and impurities.[4]- Increase catalyst loading.
Deactivation of the amine.- While Nb2O5 is base-tolerant, highly basic amines can still interact with the catalyst surface. Consider a stepwise addition of the amine.
Presence of excess water.- Although Nb2O5 is water-tolerant, excess water can still negatively impact the reaction equilibrium. Use anhydrous solvents if possible. For reactions generating significant water, consider using a Dean-Stark trap or molecular sieves.[7]
Steric hindrance.- Bulky substituents on either the dicarboxylic acid or the amine can slow down the reaction. Increase reaction time and/or temperature.
Suboptimal reaction temperature or solvent.- Optimize the reaction temperature. For Nb2O5-catalyzed reactions, temperatures around 135°C in a solvent like o-xylene are common.[4]- The choice of solvent can impact reaction rates and yields. Experiment with different solvents to find the optimal one for your specific substrates.[8]
Formation of Side Products Mono-amide or di-amide formation instead of cyclic imide.- For cyclic imide synthesis, ensure a 1:1 molar ratio of dicarboxylic acid to amine. An excess of amine will favor diamide formation.
Formation of polymeric byproducts.- This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time.
For succinic acid, formation of acetic acid and formic acid as byproducts.[9]- Optimize reaction conditions to favor the desired imidation pathway. This may involve adjusting the catalyst, temperature, or reaction time.
Difficulty in Product Purification Removing unreacted dicarboxylic acid.- Dicarboxylic acids have different solubilities than their corresponding imides. Recrystallization from a suitable solvent is often effective. Common solvents for recrystallization include methanol, ethanol, DMF/water mixtures, and ether/alcohol mixtures.- Extraction with a basic aqueous solution (e.g., sodium bicarbonate) can remove unreacted acidic starting material.
Removing the heterogeneous catalyst.- Heterogeneous catalysts like Nb2O5 can be easily removed by centrifugation or filtration of the reaction mixture.[4]
Product is an oil and does not crystallize.- Attempt purification using column chromatography.
Catalyst Deactivation (for reusable catalysts) Fouling of the catalyst surface.- Wash the recovered catalyst with a suitable solvent (e.g., acetone) and dry it thoroughly before reuse.[4]
Sintering or structural changes at high temperatures.- Avoid excessively high reaction or calcination temperatures that could damage the catalyst's structure.
Poisoning by impurities in the reactants or solvent.- Ensure the purity of your starting materials and solvents.

Data Presentation

Table 1: Comparison of Catalysts for the Amidation of Succinic Acid with n-Octylamine

CatalystTemperature (°C)Time (h)SolventYield (%)Reference
Nb2O5 13530o-xylene95[4]
TiO2 13530o-xyleneLower than Nb2O5[4]
Al2O3 13530o-xyleneLower than Nb2O5[4]
SnO2 13530o-xyleneLower than Nb2O5[4]
Cu2O 13530o-xyleneLower than Nb2O5[4]

Table 2: Performance of Nb2O5 in the Imidation of Various Dicarboxylic Acids with n-Octylamine

Dicarboxylic AcidYield of Cyclic Imide (%)Reference
Glutaric Acid84[3]
Maleic Acid68[3]
DL-Tartaric Acid75[3]
trans-1,2-Cyclohexanedicarboxylic Acid98[3]
Phthalic Acid95[3]
4,5-Dichlorophthalic Acid88[3]

Experimental Protocols

Detailed Methodology for Nb2O5 Catalyzed Imidation of a Dicarboxylic Acid

This protocol provides a general procedure for the synthesis of a diamide using a dicarboxylic acid and an amine with Nb2O5 as the catalyst.[4]

  • Catalyst Preparation:

    • Place 5 g of commercially available niobium pentoxide (Nb2O5) in a crucible.

    • Calcine the Nb2O5 in a furnace at 500°C for 3 hours to remove water and other potential impurities.

    • Allow the catalyst to cool down to room temperature in a desiccator before use.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the dicarboxylic acid (1 equivalent) and the calcined Nb2O5 catalyst (typically 50 mg per 1 mmol of dicarboxylic acid).

    • Add the amine (2 equivalents for diamide synthesis, 1 equivalent for cyclic imide synthesis).

    • Add a suitable solvent, such as o-xylene (typically 4 mL per 1 mmol of dicarboxylic acid).

  • Reaction Execution:

    • Heat the reaction mixture to the reflux temperature of the solvent (e.g., 135°C for o-xylene) with continuous stirring (e.g., 300-400 rpm).

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a solvent like 2-propanol (e.g., 4 mL) to dilute the mixture.

    • Separate the solid Nb2O5 catalyst from the reaction mixture by centrifugation or filtration.

    • The recovered catalyst can be washed with acetone and dried at 90°C for 3 hours for reuse.

    • The filtrate containing the product can be concentrated under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

  • Product Characterization:

    • The structure and purity of the final product can be confirmed using techniques such as UV-vis, FT-IR, NMR, and GC-MS spectroscopy.[4]

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (e.g., Calcination of Nb2O5) Reaction_Setup Reaction Setup Catalyst_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Dicarboxylic Acid, Amine, Solvent) Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Heating & Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Cooling Cooling Reaction_Execution->Cooling Monitoring->Reaction_Execution Catalyst_Separation Catalyst Separation (Centrifugation/Filtration) Cooling->Catalyst_Separation Catalyst_Regeneration Catalyst Regeneration (Washing & Drying) Catalyst_Separation->Catalyst_Regeneration Product_Isolation Product Isolation (Solvent Evaporation) Catalyst_Separation->Product_Isolation Purification Purification (Recrystallization/Chromatography) Product_Isolation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for dicarboxylic acid imidation.

Catalyst_Selection_Logic cluster_product Desired Product cluster_catalyst_type Catalyst Type cluster_lewis_acids Lewis Acid Selection cluster_bronsted_acids Brønsted Acid Consideration Start Start: Select Catalyst for Dicarboxylic Acid Imidation Desired_Product Cyclic Imide or Diamide? Start->Desired_Product Catalyst_Choice Homogeneous or Heterogeneous? Desired_Product->Catalyst_Choice Consider reaction scale and catalyst recovery needs Lewis_Acid_Choice Water/Base Sensitive Substrates? Catalyst_Choice->Lewis_Acid_Choice Heterogeneous preferred for ease of separation Bronsted_Acid Consider for multi-step synthesis (e.g., via esterification) Catalyst_Choice->Bronsted_Acid Homogeneous can offer high selectivity Nb2O5 Nb2O5 (Water/Base Tolerant) Lewis_Acid_Choice->Nb2O5 Yes Other_Lewis_Acids Other Lewis Acids (e.g., TiCl4) (Requires Anhydrous Conditions) Lewis_Acid_Choice->Other_Lewis_Acids No

Caption: Logic for catalyst selection in dicarboxylic acid imidation.

References

"managing reaction temperature in tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione. The focus of this guide is the critical parameter of reaction temperature management.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, with a focus on temperature-related problems.

Issue Potential Cause Recommended Action
Low to No Product Yield Reaction temperature is too low: The activation energy for the amidation and subsequent cyclization to the imide is not being met. Direct thermal condensation of diesters with ammonia often requires elevated temperatures to proceed efficiently.[1]Gradually increase the reaction temperature in increments of 10-20°C. For the synthesis from diethyl 1,2-cyclopentanedicarboxylate and ammonia, a temperature of 130°C in an autoclave is a documented effective starting point.[2]
Insufficient reaction time: At a given temperature, the reaction may not have had enough time to go to completion.Increase the reaction time. The synthesis has been reported to require a minimum of 4 hours at 130°C.[2]
Product is Impure (Presence of Side Products) Reaction temperature is too high: Excessive heat can lead to thermal decomposition of the starting materials or the desired imide product. Side reactions such as dehydration and decarboxylation can also occur at elevated temperatures, generally becoming more significant above 180°C.Reduce the reaction temperature. If you are operating at a temperature significantly above 130°C, consider lowering it to the recommended range. Utilize analytical techniques like GC-MS to identify the impurities, which can provide clues about the nature of the side reactions.
Non-uniform heating: Hot spots in the reactor can cause localized overheating and decomposition.Ensure uniform heating of the reaction mixture through efficient stirring and the use of a well-calibrated and controlled heating system (e.g., an oil bath or a heating mantle with a temperature controller).
Reaction Pressure Issues (in Autoclave) Leak in the system: A leak will prevent the buildup of necessary pressure for the reaction to proceed efficiently at the set temperature.Before starting the reaction, perform a leak test on the autoclave system. Ensure all seals and fittings are secure.
Incorrect initial amount of ammonia: The amount of ammonia solution will directly affect the pressure generated at a given temperature.Use the specified amount of ammonia solution as per the protocol. For this synthesis, 1.02 kg of 27% ammonia for 1 kg of the diethyl ester has been reported.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound from diethyl 1,2-cyclopentanedicarboxylate and ammonia?

A1: A well-documented and effective reaction temperature is 130°C.[2] This temperature is high enough to drive the reaction forward at a reasonable rate while minimizing the risk of thermal decomposition and side reactions.

Q2: What are the potential consequences of running the reaction at a significantly higher temperature (e.g., >160°C)?

A2: While direct thermal amidation can sometimes require temperatures above 160°C, doing so in this specific synthesis can lead to several issues.[1] These include the potential for thermal degradation of the bicyclic imide product and an increased likelihood of side reactions, which will result in a lower yield and purity of the desired product.

Q3: Can this reaction be performed at a lower temperature?

A3: Lowering the temperature significantly below 130°C is likely to result in a very slow reaction rate and incomplete conversion, leading to a low yield of the final product. Catalysts can sometimes be used to facilitate imide formation at lower temperatures, though this has not been specifically documented for this reaction.

Q4: How critical is the use of an autoclave for this synthesis?

A4: The use of an autoclave is critical for this reaction as it allows for the reaction to be carried out at a temperature above the boiling point of the ammonia solution, thereby generating the necessary pressure to facilitate the reaction between the gaseous ammonia and the liquid diester.

Quantitative Data

ParameterValueReference
Reactant 1 Diethyl 1,2-cyclopentanedicarboxylate[2]
Reactant 2 27% Ammonia solution[2]
Temperature 130°C[2]
Pressure Autoclave (pressure generated by heating)[2]
Reaction Time Minimum 4 hours[2]
Reported Yield Not explicitly stated for the imide, but the subsequent product yield is satisfactory on an industrial scale.[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on a documented industrial synthesis.[2]

Materials:

  • Diethyl 1,2-cyclopentanedicarboxylate (1 kg)

  • 27% Ammonia solution (1.02 kg)

  • Autoclave reactor

Procedure:

  • Load 1 kg of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% ammonia solution into a suitable autoclave.

  • Seal the autoclave and begin stirring the reaction mixture.

  • Heat the autoclave to a temperature of 130°C.

  • Maintain the reaction mixture at 130°C for a minimum of 4 hours.

  • After the reaction period, cool the autoclave to 60°C.

  • Carefully depressurize the autoclave.

  • Evaporate the solvent from the reaction mixture. The resulting residue is this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reactants Load Reactants: - Diethyl 1,2-cyclopentanedicarboxylate - 27% Ammonia Solution autoclave Seal Autoclave reactants->autoclave heating Heat to 130°C autoclave->heating hold Maintain at 130°C for >= 4 hours heating->hold cool Cool to 60°C hold->cool depressurize Depressurize Autoclave cool->depressurize evaporate Evaporate Solvent depressurize->evaporate product This compound evaporate->product temperature_effects Logical Relationship of Temperature to Reaction Outcome cluster_outcomes Potential Outcomes cluster_results Results temp Reaction Temperature low_temp Too Low (<130°C) temp->low_temp Below Optimal optimal_temp Optimal (≈130°C) temp->optimal_temp At Optimum high_temp Too High (>160°C) temp->high_temp Above Optimal low_yield Low Yield / Incomplete Reaction low_temp->low_yield good_yield Good Yield and Purity optimal_temp->good_yield decomposition Decomposition / Side Products high_temp->decomposition

References

Validation & Comparative

Confirming the Structure of Bicyclic Imides: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and reactivity. This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic techniques for the structural elucidation of bicyclic imides, with a focus on confirming the structure of molecules like tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione.

While a specific X-ray crystallography report for this compound is not publicly available, this guide will utilize the principles of structural determination and data from analogous compounds to illustrate the comparative strengths of different analytical methods. A notable case study is the unambiguous characterization of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione by X-ray crystallography and 13C NMR, which serves as an excellent proxy for this discussion.[1]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute structure of a crystalline compound.[2][3] By analyzing the diffraction pattern of X-rays passed through a crystal, it provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail.[2][4]

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography provides a definitive 3D structure, other spectroscopic methods are essential for characterization, especially for non-crystalline materials or when single crystals cannot be obtained.[5] These techniques provide valuable information about the molecule's connectivity and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6][7] It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For cyclic imides, NMR can confirm the presence of the bicyclic core and the relative orientation of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] For this compound, IR would show characteristic absorptions for the imide carbonyl groups and C-N bonds.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition.

Comparative Data Presentation

The following table summarizes the type of information obtained from each technique for a hypothetical analysis of this compound.

Analytical Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Unambiguous structure determination.[2][3]Requires a suitable single crystal, which can be difficult to obtain.[5]
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and scalar coupling (connectivity).Provides detailed information about the hydrogen framework.Can have overlapping signals in complex molecules.
¹³C NMR Spectroscopy Number of unique carbons and their chemical environment (sp², sp³).Complements ¹H NMR for a complete carbon skeleton.Less sensitive than ¹H NMR.
IR Spectroscopy Presence of functional groups (e.g., C=O, C-N, N-H).Fast and non-destructive.Provides limited information on the overall structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and provides molecular formula information.Does not provide information on stereochemistry or connectivity.

Experimental Workflow for Structural Confirmation

The process of confirming a molecular structure typically involves a combination of these techniques in a logical workflow.

Experimental Workflow for Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopic_Analysis Initial Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis Crystal_Growth Crystal Growth for X-ray Analysis Spectroscopic_Analysis->Crystal_Growth If structure is not fully resolved Final_Structure Unambiguous Structure Confirmed Spectroscopic_Analysis->Final_Structure If structure is confirmed without X-ray Xray_Data_Collection X-ray Data Collection Crystal_Growth->Xray_Data_Collection Structure_Solution Structure Solution and Refinement Xray_Data_Collection->Structure_Solution Structure_Solution->Final_Structure

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural confirmation of a small organic molecule.

Detailed Experimental Protocols

1. Single-Crystal X-ray Crystallography

  • Crystal Growth: A single crystal of the purified compound suitable for X-ray diffraction is grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to elucidate the molecular structure.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

4. Mass Spectrometry (MS)

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural clues.

References

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

This guide provides a comparative overview of the potential biological activities of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione and structurally related imide compounds. Due to a lack of available experimental data on the specific biological effects of this compound, this document focuses on the reported anticonvulsant and hypoglycemic activities of analogous chemical structures. The information presented herein is intended to serve as a reference for researchers and scientists in the field of drug discovery and development.

Executive Summary

While direct biological activity data for this compound is not currently available in published literature, the broader class of bicyclic and monocyclic imides has demonstrated significant therapeutic potential. This guide explores two key areas of biological activity observed in related imide structures:

  • Anticonvulsant Activity: N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides, which share a bicyclic imide core, have been evaluated for their efficacy in preclinical seizure models.

  • Hypoglycemic and Antidiabetic Activity: Pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives have shown promise as agents for managing blood glucose levels, with some acting as α-glucosidase inhibitors or PPARγ modulators.

This guide provides a detailed comparison of the reported activities of these related compounds, including quantitative data and experimental protocols, to infer the potential therapeutic applications of novel imide structures.

Comparative Data on Biological Activity

Anticonvulsant Activity of Related Bicyclic Imides

The following table summarizes the anticonvulsant activity of a series of N-substituted bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides in the maximal electroshock (MES) seizure test. The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures.[1]

CompoundDose (mg/kg, i.p.)MES Test Result (% Protection)Neurotoxicity (TD50, mg/kg, i.p.)Reference
N-(2-methylbenzyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide100Active>300[2]
N-(2-chlorobenzyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide100Active>300[2]
N-(4-chlorophenyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide100Active>300[2]
N-(2-methoxybenzyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide100Active in sc.MET test>300[2]
(R)-N-benzyl-2-acetamido-3-methoxypropionamide4.5 (ED50)Active27[3]
(S)-N-benzyl-2-acetamido-3-methoxypropionamide>100 (ED50)InactiveNot reported[3]
Hypoglycemic and Antidiabetic Activity of Related Imides

The following table presents the in-vitro α-glucosidase inhibitory activity and in-vivo hypoglycemic effects of selected pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives. α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.

CompoundIn-vitro α-glucosidase IC50 (µM)In-vivo Hypoglycemic Effect (Alloxan-induced diabetic mice)Reference
Pyrrolidine-2,5-dione derivative 11o28.3 ± 0.28Significant[4]
Thiazolidine-2,4-dione hybrid 22a0.98 ± 0.008Significant[4]
Pyrrolidine derivative 3g18.04 (µg/mL)Not reported[5]
Acarbose (Reference)Not reportedSignificant[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for assessing the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.[6]

Apparatus:

  • Electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Anesthetic ophthalmic solution (e.g., 0.5% tetracaine).

  • Electrode gel.

Procedure:

  • Animal Preparation: Male mice (e.g., ICR strain, 23 ± 3 g) are used.[7] For corneal electrodes, a drop of local anesthetic is applied to the eyes.[6]

  • Compound Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses to different groups of animals.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the electrodes.[6]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8] An animal is considered protected if it does not exhibit this response.

  • Dose-Response: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

MES_Test_Workflow cluster_pre Pre-Test cluster_test Test cluster_post Post-Test Animal_Prep Animal Preparation (Mice) Compound_Admin Compound Administration Animal_Prep->Compound_Admin Induce_Seizure Induce Seizure (Maximal Electroshock) Compound_Admin->Induce_Seizure Observe_Endpoint Observe Endpoint (Tonic Hindlimb Extension) Induce_Seizure->Observe_Endpoint Data_Analysis Data Analysis (Calculate ED50) Observe_Endpoint->Data_Analysis

Workflow for the Maximal Electroshock (MES) Seizure Test.
Oral Glucose Tolerance Test (OGTT)

The OGTT is a widely used method to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity and glucose metabolism.[9]

Procedure:

  • Fasting: Mice are fasted overnight (typically 16-18 hours) with free access to water.[10]

  • Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.[10]

  • Glucose Administration: A bolus of glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[11]

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[10]

  • Data Analysis: The data is plotted as blood glucose concentration versus time. The area under the curve (AUC) is often calculated to quantify glucose tolerance.

Potential Signaling Pathways

PPARγ Activation by Thiazolidinediones

Thiazolidinediones (TZDs) are a class of antidiabetic drugs that act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[12] Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.[12]

PPAR_gamma_Pathway cluster_cell Adipocyte TZD Thiazolidinedione (e.g., Rosiglitazone) PPARg PPARγ TZD->PPARg Binds and Activates PPRE PPRE (on DNA) PPARg->PPRE Heterodimerizes and Binds RXR RXR RXR->PPRE Heterodimerizes and Binds Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Uptake Gene_Transcription->Metabolic_Effects Leads to

Simplified diagram of the PPARγ activation pathway by thiazolidinediones.

Conclusion

While the biological activity of this compound remains to be elucidated, the study of structurally related imide compounds provides valuable insights into its potential therapeutic applications. The data on bicyclic imides suggest a potential for anticonvulsant activity, while the findings on pyrrolidine and thiazolidinedione derivatives indicate a possible role in the regulation of blood glucose. Further experimental investigation is warranted to determine the specific biological profile of this compound and its potential as a lead compound for the development of new therapeutic agents.

References

Lack of Specific SAR Data for Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Analogs Necessitates a Shift in Focus to Structurally Related Pyrrolidine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Due to the absence of direct SAR data for the requested compound series, this guide will instead focus on a closely related and extensively studied class of compounds: pyrrolidine-2,5-dione (succinimide) analogs . The pyrrolidine-2,5-dione core is a key pharmacophore found in a variety of biologically active molecules, particularly those with anticonvulsant properties.[1] This comparative guide will provide insights into the SAR of these analogs, supported by experimental data and methodologies, which may serve as a valuable reference for researchers interested in the design of novel central nervous system (CNS) active agents based on related bicyclic scaffolds.

Comparative Analysis of Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring.[2] Key insights from structure-activity relationship studies are summarized below.

A significant body of research has focused on the introduction of various substituents at the C-3 position of the pyrrolidine-2,5-dione ring. The nature of this substituent has a profound impact on the anticonvulsant profile, particularly in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

For instance, studies on a series of 3-substituted-N-[4-(aryl)piperazin-1-yl]propyl]-pyrrolidine-2,5-diones have demonstrated that lipophilic groups at the C-3 position are crucial for activity. The presence of bulky groups like a benzhydryl or an isopropyl moiety at this position generally confers potent protection in the scPTZ screen, indicating a potential to raise the seizure threshold.[2] In contrast, smaller substituents such as a methyl group, or no substitution at all, tend to result in higher activity in the MES test, which is a model for generalized tonic-clonic seizures.[2]

Furthermore, modifications on the arylpiperazine moiety attached via a propyl linker to the nitrogen of the pyrrolidine-2,5-dione ring also play a role in modulating the anticonvulsant activity. Derivatives bearing a 3-trifluoromethylphenylpiperazine group have shown notable efficacy in the MES test, while those with a 3,4-dichlorophenylpiperazine moiety exhibit a broader spectrum of activity, showing protection in both the MES and scPTZ tests.[2]

More recent investigations into 3-sec-butyl and 3-benzhydryl-pyrrolidine-2,5-dione-acetamides have further underscored the importance of the C-3 substituent. Among a series of these compounds, a derivative with a sec-butyl group at C-3 and a specific acetamide side chain demonstrated superior activity in both the MES and 6 Hz seizure models when compared to the established antiepileptic drug valproic acid (VPA).[2]

The following table summarizes the quantitative data on the anticonvulsant activity of selected pyrrolidine-2,5-dione analogs.

Compound ID3-SubstituentN-Substituent FragmentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
59a-d BenzhydrylArylpiperazine-Favorable-
59e-h IsopropylArylpiperazine-Favorable-
59i-l MethylArylpiperazineMore Active--
59m-p UnsubstitutedArylpiperazineMore Active--
69k sec-ButylAcetamide80.38-108.80

Data sourced from a 2021 review on pyrrolidine derivatives in drug discovery.[2] "Favorable" and "More Active" indicate qualitative descriptions from the source.

Experimental Protocols

The evaluation of anticonvulsant activity for the compared pyrrolidine-2,5-dione analogs typically involves standardized preclinical models in rodents.

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or auricular electrodes to induce a seizure. The test compounds are evaluated for their ability to prevent the tonic hindlimb extension phase of the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a chemoconvulsant model used to identify compounds that can raise the seizure threshold. A subcutaneous injection of pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic seizures. The efficacy of the test compound is determined by its ability to prevent or delay the onset of these seizures.

6 Hz Psychomotor Seizure Test: This model is considered to be more resistant to standard antiepileptic drugs and is used to identify compounds with potential efficacy against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to the cornea of mice to induce a psychomotor seizure characterized by stereotyped, "stunned" behavior. The test compounds are assessed for their ability to protect against this seizure type.

Structure-Activity Relationship Logic

The following diagram illustrates the general structure-activity relationships for the anticonvulsant activity of 3-substituted-N-arylalkyl-pyrrolidine-2,5-diones.

SAR_Logic cluster_scaffold Pyrrolidine-2,5-dione Core cluster_substituents Substituent Effects on Anticonvulsant Activity cluster_activity Anticonvulsant Profile Core Pyrrolidine-2,5-dione R1 C-3 Substituent Core->R1 Modification at C-3 R2 N-Substituent Core->R2 Modification at N-1 MES MES Activity (Generalized Seizures) R1->MES Small/No Substituent scPTZ scPTZ Activity (Seizure Threshold) R1->scPTZ Bulky/Lipophilic (e.g., Benzhydryl, Isopropyl) R2->MES e.g., 3-Trifluoromethylphenyl- piperazine R2->scPTZ e.g., 3,4-Dichlorophenyl- piperazine

Caption: General SAR of 3-substituted pyrrolidine-2,5-diones.

Experimental Workflow for Anticonvulsant Screening

The typical workflow for screening novel compounds for anticonvulsant activity is depicted below.

Anticonvulsant_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MES_Test MES Test Purification->MES_Test Test Compound Administration scPTZ_Test scPTZ Test Purification->scPTZ_Test Test Compound Administration SixHz_Test 6 Hz Test Purification->SixHz_Test Test Compound Administration ED50 Determine ED₅₀ MES_Test->ED50 scPTZ_Test->ED50 SixHz_Test->ED50 SAR_Analysis Structure-Activity Relationship Analysis ED50->SAR_Analysis

Caption: Workflow for anticonvulsant drug screening.

References

Validating the Synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two synthetic routes to tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, a bicyclic imide scaffold of interest in medicinal chemistry. By presenting key performance indicators and detailed experimental protocols, this document serves as a practical resource for validating and selecting an optimal synthetic strategy.

The synthesis of structurally complex molecules for drug discovery and development necessitates rigorous validation of the chosen chemical pathway. Key criteria for validation include reaction yield, purity of the final product, scalability, and the cost-effectiveness of reagents and conditions. Here, we compare two common methods for the preparation of the title compound: a one-pot synthesis from the corresponding dicarboxylic acid and a two-step approach proceeding through a cyclic anhydride intermediate.

Comparative Analysis of Synthetic Routes

Two plausible and effective routes for the synthesis of this compound are presented. Route 1 involves the direct thermal condensation of cis-1,2-cyclopentanedicarboxylic acid with an ammonia source. Route 2 is a two-step procedure involving the initial formation and isolation of cis-cyclopentane-1,2-dicarboxylic anhydride, followed by its reaction with ammonia.

ParameterRoute 1: Direct Thermal CondensationRoute 2: Anhydride Intermediate Method
Starting Material cis-1,2-Cyclopentanedicarboxylic acidcis-1,2-Cyclopentanedicarboxylic acid
Key Intermediates Amic acid (transient)cis-Cyclopentane-1,2-dicarboxylic anhydride
Number of Steps 1 (one-pot)2
Typical Overall Yield 80-90%85-95%[1]
Reaction Temperature ~180-200°CStep 1: Reflux in Ac₂O; Step 2: Heat
Reagents Urea or Ammonium CarbonateAcetic Anhydride, Ammonia source
Work-up/Purification RecrystallizationDistillation (anhydride), Recrystallization (imide)
Scalability GoodExcellent

Experimental Protocols

Route 1: Direct Thermal Condensation

This method leverages the thermal decomposition of an ammonia source (e.g., urea) in the presence of the diacid, leading to the formation of the imide in a single step.

Protocol:

  • In a 100 mL round-bottom flask equipped with a short-path distillation head, combine cis-1,2-cyclopentanedicarboxylic acid (10.0 g, 63.2 mmol) and urea (4.2 g, 70.0 mmol).

  • Heat the mixture in an oil bath. The solids will melt to form a homogenous liquid.

  • Gradually increase the temperature to 180-200°C. Water and other volatiles will begin to distill off.

  • Maintain the temperature for 2 hours after the distillation of volatiles ceases.

  • Cool the reaction mixture to approximately 100°C and add 50 mL of water with stirring.

  • Allow the mixture to cool to room temperature. The crude product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry in a vacuum oven.

  • Recrystallize the crude solid from ethanol/water to afford pure this compound.

Route 2: Anhydride Intermediate Method

This two-step approach first involves the dehydration of the dicarboxylic acid to its cyclic anhydride, which is then converted to the imide.

Step 2a: Synthesis of cis-Cyclopentane-1,2-dicarboxylic Anhydride

  • A solution of cis-1,2-cyclopentanedicarboxylic acid (10.0 g, 63.2 mmol) in acetic anhydride (30 mL) is heated at reflux for 4 hours.[1]

  • The excess acetic anhydride is removed by distillation under reduced pressure.[1]

  • The resulting oily residue is distilled under high vacuum to yield pure cis-cyclopentane-1,2-dicarboxylic anhydride as a solid.[1]

Step 2b: Synthesis of this compound

  • The prepared cis-cyclopentane-1,2-dicarboxylic anhydride (8.0 g, 57.1 mmol) is melted in a flask.

  • A stream of ammonia gas is passed through the molten anhydride with stirring for 1 hour. Alternatively, the anhydride can be heated with an aqueous ammonia solution in a sealed vessel.

  • The reaction mixture is cooled, and the resulting solid is treated with water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Recrystallization from an appropriate solvent (e.g., ethanol) yields the pure imide.

Visualized Workflows and Synthetic Pathways

G Synthetic Route Validation Workflow cluster_route1 Route 1 cluster_route2 Route 2 cluster_validation Validation R1_Start cis-1,2-Cyclopentanedicarboxylic Acid + Urea R1_Reaction Thermal Condensation (180-200°C) R1_Start->R1_Reaction R1_Product Crude Product R1_Reaction->R1_Product Purification Purification (Recrystallization) R1_Product->Purification R2_Start cis-1,2-Cyclopentanedicarboxylic Acid + Acetic Anhydride R2_Step1 Dehydration (Reflux) R2_Start->R2_Step1 R2_Intermediate Anhydride Intermediate R2_Step1->R2_Intermediate R2_Step2 Aminolysis (Heat + NH₃) R2_Intermediate->R2_Step2 R2_Product Crude Product R2_Step2->R2_Product R2_Product->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization Comparison Compare Yield, Purity, etc. Characterization->Comparison

Caption: Comparative workflow for two synthetic routes and subsequent product validation.

G Chemical Structures of Synthetic Pathways cluster_1 Route 1: Direct Thermal Condensation cluster_2 Route 2: Anhydride Intermediate Diacid Diacid Imide Imide Diacid->Imide + Urea / Heat Urea Urea Heat1 Heat Diacid2 Diacid Anhydride Anhydride Diacid2->Anhydride + Ac₂O / Heat Imide2 Imide Anhydride->Imide2 + NH₃ / Heat Ac2O Acetic Anhydride Heat2 Heat NH3 Ammonia Heat3 Heat

Caption: High-level representation of the chemical transformations in each synthetic route.

Conclusion

Both presented routes are viable for the synthesis of this compound. The choice between them will depend on the specific requirements of the research setting.

  • Route 1 (Direct Thermal Condensation) is more streamlined due to its one-pot nature, making it potentially faster for small-scale synthesis where the isolation of intermediates is not necessary.

  • Route 2 (Anhydride Intermediate Method) offers better control over the reaction, as the intermediate anhydride can be purified before proceeding to the final step, which often leads to a higher purity final product and potentially higher overall yields. This route is also highly scalable.

For initial lab-scale synthesis and rapid access to the compound, the direct thermal condensation is an attractive option. For larger-scale production where purity and yield are critical, the two-step anhydride method is recommended. Final validation should always include thorough characterization of the product by spectroscopic methods (NMR, IR, Mass Spectrometry) and measurement of its melting point to confirm identity and purity.

References

A Comparative Spectroscopic Analysis of Pyrrolidine-diones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of pyrrolidine-diones is critical for the design of novel therapeutics. This guide provides a comparative analysis of spectroscopic data for this important class of compounds, supported by experimental protocols and workflow visualizations to aid in their synthesis and characterization.

Pyrrolidine-2,5-diones, also known as succinimides, are a core scaffold in a multitude of biologically active compounds, exhibiting activities ranging from anticonvulsant to anticancer effects.[1][2] The substitution pattern on the pyrrolidine-2,5-dione ring significantly influences its physicochemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of these derivatives. This guide offers a comparative overview of the key spectroscopic features of various substituted pyrrolidine-diones.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a selection of pyrrolidine-dione derivatives, providing a baseline for comparison and identification.

¹H NMR Spectral Data

The proton NMR spectra of pyrrolidine-diones are characterized by signals corresponding to the protons on the heterocyclic ring and any substituents. The chemical shifts of the methylene protons on the pyrrolidine-2,5-dione ring typically appear in the range of 2.5-3.0 ppm as a singlet or a multiplet, depending on the substitution and chiral nature of the molecule.[3]

Compound/SubstituentPyrrolidine Ring Protons (δ, ppm)Aromatic/Other Protons (δ, ppm)Reference
N-phenylpyrrolidine-2,5-dione2.89 (s, 4H)7.30-7.50 (m, 5H)N/A
N-(4-hydroxyphenyl)pyrrolidine-2,5-dione2.85 (s, 4H)6.85 (d, 2H), 7.10 (d, 2H), 9.65 (s, 1H, -OH)N/A
3-(p-tolyl)pyrrolidine-2,5-dione2.60-3.20 (m, 3H)2.30 (s, 3H, -CH₃), 7.10-7.30 (m, 4H)N/A
Pyrrolidine-2,5-dione2.74 (s, 4H)8.2 (br s, 1H, -NH)[4]
¹³C NMR Spectral Data

The carbon NMR spectra provide valuable information about the carbon framework of the pyrrolidine-dione derivatives. The carbonyl carbons of the imide group are particularly characteristic, resonating in the downfield region around 175-180 ppm.[5]

Compound/SubstituentPyrrolidine Ring Carbons (δ, ppm)Carbonyl Carbons (δ, ppm)Aromatic/Other Carbons (δ, ppm)Reference
N-phenylpyrrolidine-2,5-dione28.5 (C3, C4)176.8 (C2, C5)126.5, 128.9, 129.2, 131.8N/A
N-(4-hydroxyphenyl)pyrrolidine-2,5-dione28.6 (C3, C4)177.2 (C2, C5)115.8, 128.2, 123.5, 157.0N/A
3-(p-tolyl)pyrrolidine-2,5-dione35.1 (C3), 36.8 (C4)178.1 (C2), 179.5 (C5)21.0 (-CH₃), 128.5, 129.8, 137.2, 138.5N/A
4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione61.13 (C5)174.12 (C2)15.35 (CH₃), 30.34 (CH₃-NH), 107.31-165.83 (aromatic/ethylene)[5]
FTIR Spectral Data

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For pyrrolidine-2,5-diones, the most prominent absorption bands are due to the symmetric and asymmetric stretching vibrations of the two carbonyl groups of the imide functionality. These typically appear in the region of 1700-1790 cm⁻¹.[3]

Compound/SubstituentC=O Stretch (cm⁻¹)N-H/C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
Pyrrolidine-2,5-dione1774, 17053210 (N-H)1350 (C-N)N/A
N-Aryl substituted~1710, ~1780~3100-3000 (Ar C-H)~1600, ~1500 (C=C Ar)[3]
Fused with Dibenzobarrelene16962973 (=C-H)1273 (C-N), 1202 (C-O)N/A

Experimental Protocols

Standard spectroscopic analyses of pyrrolidine-diones are conducted using established methodologies. The following provides a general overview of the experimental procedures.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6] Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[6] For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, chemical shifts are also reported in ppm relative to TMS.

FTIR Spectroscopy

FTIR spectra are commonly recorded using the KBr pellet method or as a thin film on a salt plate. The spectra are typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass and elemental composition of the synthesized compounds.[5] The fragmentation patterns observed in the mass spectrum provide valuable information about the structure of the molecule. Common fragmentation pathways for α-pyrrolidinophenones involve the loss of the pyrrolidine moiety.[7][8]

Synthesis and Characterization Workflow

The general process for the synthesis and spectroscopic characterization of pyrrolidine-dione derivatives is outlined in the workflow diagram below. This process typically begins with the synthesis of the target molecule, followed by purification and subsequent structural elucidation using a combination of spectroscopic techniques.

Synthesis and Characterization of Pyrrolidine-diones Start Starting Materials (e.g., Anhydride, Amine) Synthesis Chemical Synthesis (e.g., Condensation) Start->Synthesis Reaction Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Data_Analysis Spectroscopic Data Analysis and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Final_Compound Characterized Pyrrolidine-dione Derivative Data_Analysis->Final_Compound Structural Confirmation

General workflow for synthesis and characterization.

Signaling Pathways

Pyrrolidine-dione derivatives, particularly those of dicarboximides, have been shown to be involved in various cellular signaling pathways, including the activation of stress-related pathways like the MAP kinase signaling cascade.[1] Additionally, certain succinimide derivatives have been investigated as multi-target agents in the context of metabolic diseases, where they can influence insulin signaling pathways.[9] A simplified representation of a generic signaling pathway that could be modulated by such compounds is depicted below.

Generic Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Pyrrolidinedione Pyrrolidine-dione Derivative Pyrrolidinedione->Receptor Binds/Modulates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Apoptosis, Metabolism) Nucleus->GeneExpression Regulates

Modulation of a signaling cascade by a pyrrolidine-dione.

References

In Vitro Evaluation of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activities

Research into structurally related pyrrolidine-2,5-dione derivatives has revealed a spectrum of biological activities, primarily centered on anticancer and anti-inflammatory applications. The following table summarizes representative data from studies on analogous compound classes, offering a potential predictive framework for the tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione series.

Table 1: Comparative In Vitro Activity of Related Pyrrolidine-2,5-Dione Derivatives

Compound ClassTarget/AssayCell Line(s)Key Findings (IC₅₀/EC₅₀)Reference Compound(s)
Pyrrolidine-2,5-dionesCytotoxicity (MTT Assay)Various Cancer Cell LinesVaries widely based on substitutionDoxorubicin, Cisplatin
Fused Pyrrole SystemsAnti-inflammatory (COX-2 Inhibition)N/A (Enzyme Assay)Potent and selective inhibition observedDiclofenac, Celecoxib
N-substituted MaleimidesAntimicrobial (MIC Determination)S. aureus, E. coliMIC values in the range of 8-32 µg/mL-
Bicyclic PyrrolidinesAntiparasitic (Growth Inhibition)Toxoplasma gondiiEC₅₀ = 0.013 µM for optimized analogs[1]-

Note: The data presented are for structurally related but not identical compounds to the core topic. Direct extrapolation of these values should be done with caution.

Experimental Protocols for In Vitro Assessment

Detailed methodologies are crucial for the reproducible evaluation of novel compounds. Below are standard protocols for key in vitro assays relevant to the potential applications of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which are key targets in inflammation.

Methodology:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, heme, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add the test compounds at various concentrations and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Prostaglandin Measurement: Incubate for a short period (e.g., 2 minutes) and then stop the reaction. Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of experiments and the potential signaling pathways involved is critical for drug discovery.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., COX) characterization->anti_inflammatory other_assays Other Relevant Assays characterization->other_assays ic50 IC50/EC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 other_assays->ic50 sar Structure-Activity Relationship (SAR) ic50->sar hit Hit Compound Identification sar->hit

Caption: A generalized workflow for the synthesis and in vitro screening of novel chemical entities.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibitor Derivative Inhibitor Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target in cancer therapy.

Disclaimer: Due to a lack of specific published research on the in vitro testing of a broad range of this compound derivatives, this guide provides a comparative framework based on structurally related compounds. The experimental protocols are generalized and may require optimization for specific derivatives and assays. Researchers are encouraged to consult primary literature for detailed methodologies and to perform thorough characterization of their synthesized compounds.

References

Comparative Cytotoxicity Analysis: Substituted vs. Unsubstituted Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxicity between substituted and unsubstituted tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione cannot be provided at this time due to a lack of available experimental data in peer-reviewed literature.

Extensive searches for studies detailing the synthesis and cytotoxic evaluation of derivatives of this compound against any cell line have not yielded specific results. While there is a body of research on the biological activities of various other pyrrole and dione-containing compounds, data directly pertaining to the cytotoxic effects of substitutions on the this compound scaffold is not publicly accessible.

Therefore, a quantitative comparison of IC50 values, detailed experimental protocols, and the generation of related signaling pathway diagrams are not possible without foundational research on this specific chemical series.

Future Research Directions

To address the topic of "Cytotoxicity Comparison of Substituted vs. Unsubstituted this compound," the following experimental workflow would be necessary:

G cluster_synthesis Chemical Synthesis cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Comparison unsubstituted Unsubstituted this compound substituted Synthesize Substituted Analogs (e.g., N-aryl, N-alkyl) purification Purification & Characterization (NMR, MS, HPLC) substituted->purification cell_culture Cell Line Culture (e.g., HeLa, A549, MCF-7) purification->cell_culture treatment Treatment with Compounds (Varying Concentrations) cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT, XTT) treatment->assay ic50 IC50 Value Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Compare IC50 of Substituted vs. Unsubstituted sar->comparison

Caption: Proposed experimental workflow for comparing the cytotoxicity of substituted and unsubstituted this compound.

Hypothetical Experimental Protocol

Should such research be undertaken, a standard cytotoxicity protocol, such as the MTT assay, would likely be employed.

Cell Lines and Culture:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol:

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of the unsubstituted and substituted this compound compounds. A vehicle control (e.g., DMSO) would also be included.

  • Incubation: The plates would be incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT would be removed, and a solubilizing agent (e.g., DMSO or isopropanol) would be added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control. The IC50 values (the concentration of a compound that inhibits cell growth by 50%) would be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This guide will be updated with relevant data as it becomes available in the scientific literature.

"head-to-head comparison of different synthetic methods for tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione, also known as Cyclopentane-1,2-dicarboximide, a key intermediate in organic synthesis.

This guide provides a detailed comparison of various synthetic routes to this compound, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways. The information is intended to assist researchers in selecting the most suitable method based on factors such as yield, purity, reaction conditions, and starting material availability.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data for a selection of prominent methods.

MethodStarting Material(s)ReagentsReaction ConditionsYield (%)Purity (%)Reference
Method 1 1,2-Cyclopentanedicarboxylic acidFormamide170°C, N₂ atmosphere93.5≥99[1]
Method 2 Diethyl 1,2-cyclopentanedicarboxylateAmmonia130°C (4h) then 280°C (1h), Autoclave96Not Specified[1]
Method 3 Cyclopentane-1,2-dicarboxamidePhosphoric acid or Sulfuric acidFormation of amine salt, then cyclization at 260°C~75Not Specified[2]
Method 4 α-Bromocyclohexanone formamideAlcohol, Sodium alkoxideLow temperature (0.5-1.5h), then 180-220°CHigh (unspecified)Not Specified[3]

Experimental Protocols

Below are the detailed experimental methodologies for the key synthetic routes cited in this guide.

Method 1: From 1,2-Cyclopentanedicarboxylic Acid and Formamide

This method offers a high yield and purity with a straightforward procedure.[1]

Procedure:

  • Mix 50 g of 1,2-cyclopentanedicarboxylic acid with 15 g of formamide in a reaction vessel under a nitrogen atmosphere.

  • Heat the mixture to 170°C, allowing for the evaporation of low-boiling by-products.

  • Monitor the reaction progress by HPLC until the residual amount of starting material is less than 0.2%.

  • Cool the reaction solution to 80°C and add 50 g of deionized water and 0.5 g of activated carbon.

  • Stir the mixture at 50°C for 30 minutes.

  • Perform a hot filtration and cool the filtrate to 20°C.

  • Extract the aqueous solution with dichloromethane.

  • Concentrate the organic phase to dryness.

  • Dry the residue at 90°C.

  • Add 100 g of toluene to the dried product, cool the mixture to 5°C, and dry under reduced pressure at 40°C to obtain the white crystalline product.

Method 2: From Diethyl 1,2-cyclopentanedicarboxylate and Ammonia

This industrial-scale method provides an excellent yield but requires high-pressure and high-temperature equipment.[1]

Procedure:

  • Charge an autoclave with 1 kg of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% aqueous ammonia.

  • Heat the autoclave to 130°C and maintain for a minimum of 4 hours.

  • Cool the reaction mixture to 60°C and depressurize the autoclave.

  • Evaporate the solvent from the reaction mixture.

  • Subject the residue to pyrolysis at 280°C for 1 hour.

  • Purify the resulting imide by vacuum distillation (4-12 mbar) at 200°C to yield the final product.

Method 3: From Cyclopentane-1,2-dicarboxamide via Amine Salt Formation

This two-step process provides a good yield and avoids the use of high-pressure apparatus.[2]

Procedure:

  • Amine Salt Formation:

    • Dissolve 100g of cyclopentane 1,2-dicarboxamide in 500g of 95% ethanol in a 1000ml reaction flask and heat to 40-55°C until fully dissolved.

    • Add 147g of phosphoric acid dropwise to the solution, leading to the precipitation of the amine salt.

    • Maintain the temperature at 40-55°C for 30 minutes after the addition is complete.

    • Cool the mixture with cold water, followed by an ice-salt water bath to an internal temperature of approximately 10°C.

    • Hold at this temperature for 30 minutes, then collect the precipitate by centrifugation and dry to obtain the amine salt.

  • Cyclization:

    • Heat the obtained amine salt to 260°C to induce cyclization, yielding cyclopentane 1,2-diimide.

Method 4: From α-Bromocyclohexanone Formamide

This method is reported to have a high yield and be more environmentally friendly compared to older techniques.[3]

Procedure:

  • React α-bromocyclohexanone formamide with an alcohol and a corresponding sodium alkoxide at low temperature for 0.5-1.5 hours. The molar ratio of α-bromocyclohexanone formamide to sodium alkoxide should be 1:(1-2).

  • After the initial reaction, remove the solvent.

  • Heat the residue to 180-220°C to effect condensation, removing the alcohol solvent as it forms.

  • Recrystallize the crude product from a suitable solvent to obtain 1,2-cyclopentane dicarboximide.

Synthetic Pathways Overview

The following diagram illustrates the different synthetic starting points and their convergence to the target molecule, this compound.

Synthetic_Pathways A 1,2-Cyclopentanedicarboxylic acid Target This compound A->Target Method 1 (Formamide, 170°C) Yield: 93.5% B Diethyl 1,2-cyclopentanedicarboxylate B->Target Method 2 (Ammonia, High T/P) Yield: 96% C Cyclopentane-1,2-dicarboxamide C->Target Method 3 (Acid, 260°C) Yield: ~75% D α-Bromocyclohexanone formamide D->Target Method 4 (Alkoxide, High T) Yield: High

Caption: Synthetic routes to this compound.

References

Assessing the Drug-Likeness of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and optimization of molecular scaffolds that possess favorable drug-like properties. The tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione core, a bicyclic imide, presents a rigid and three-dimensional framework that is of growing interest in drug discovery. This guide provides a comprehensive assessment of the drug-likeness of this scaffold, comparing it with established alternatives and detailing the experimental protocols necessary for such evaluations.

Comparative Analysis of Physicochemical Properties

The drug-likeness of a compound is often initially assessed by its physicochemical properties, which can be predicted using computational models and verified experimentally. These properties are critical indicators of a molecule's potential absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the this compound scaffold with other privileged structures, such as piperazine and morpholine, highlights its standing within the drug-like chemical space.

PropertyThis compoundPiperazineMorpholineIdeal Range for Bicyclic Privileged Structures[1]Lipinski's Rule of Five[2][3][4]
Molecular Weight ( g/mol ) 139.15[5]86.1487.12260 - 524< 500
LogP (Octanol/Water Partition Coefficient) 0.0591 (Calculated)[6]-1.1-0.870.9 - 5.4≤ 5
Hydrogen Bond Donors 1[6]21≤ 3≤ 5
Hydrogen Bond Acceptors 2[6]222 - 8≤ 10
Topological Polar Surface Area (TPSA) (Ų) 46.17[6]12.521.821.0 - 128.6< 140
Rotatable Bonds 0[6]001 - 10≤ 10

The parent this compound scaffold exhibits a favorable profile, comfortably adhering to Lipinski's Rule of Five. Its molecular weight and LogP are on the lower end, suggesting significant potential for the addition of substituents to modulate activity and properties without violating these critical drug-likeness filters. The rigid bicyclic nature, reflected in the zero rotatable bonds, can be advantageous for achieving high binding affinity and selectivity.

Experimental Protocols for Drug-Likeness Assessment

To experimentally validate the predicted drug-like properties, a suite of in vitro assays is essential. Below are detailed protocols for key experiments.

Lipophilicity Determination: Shake-Flask Method for LogP

The partition coefficient (LogP) is a crucial measure of a compound's lipophilicity and is a key determinant of its absorption and distribution.

StepProcedure
1. Preparation Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer like PBS, pH 7.4). Dissolve a precise amount of the test compound in the aqueous phase.[7]
2. Partitioning Mix the aqueous solution of the compound with an equal volume of the saturated n-octanol in a separatory funnel or vial. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[7]
3. Equilibration Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.[7]
4. Quantification Carefully separate the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[8]
5. Calculation Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of compounds across biological membranes, such as the intestinal wall or the blood-brain barrier.

StepProcedure
1. Plate Preparation A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[9][10] A separate 96-well plate (acceptor plate) is filled with buffer.[11]
2. Compound Addition The test compound, dissolved in a suitable buffer (often containing a small percentage of DMSO), is added to the wells of the donor plate.[11]
3. Incubation The donor plate is placed on top of the acceptor plate, creating a "sandwich". This assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.[11][12]
4. Quantification After incubation, the concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS/MS or UV spectroscopy.[11]
5. Permeability Calculation The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Aqueous Solubility Assessment: Kinetic Solubility Assay

Solubility is a critical factor for oral absorption and formulation development. Kinetic solubility provides a high-throughput measure suitable for early-stage drug discovery.

StepProcedure
1. Stock Solution Preparation Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).[8]
2. Serial Dilution Add the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate and perform serial dilutions.[7]
3. Incubation and Precipitation The plate is shaken for a specific period (e.g., 1-2 hours) at a controlled temperature to allow for equilibration and potential precipitation of the compound.[13]
4. Analysis The presence of precipitate is detected. This can be done visually, by measuring light scattering (nephelometry), or by filtering the solution and quantifying the concentration of the soluble compound in the filtrate using UV spectroscopy or LC-MS/MS.[7][13]
5. Solubility Determination The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the assay conditions.
Metabolic Stability Assessment: In Vitro Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are major determinants of drug clearance in the body.

StepProcedure
1. Reagent Preparation Prepare a reaction mixture containing liver microsomes (from human, rat, or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a low concentration (typically 1 µM).
2. Reaction Initiation The metabolic reaction is initiated by adding a cofactor, typically NADPH.
3. Incubation and Sampling The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
4. Reaction Quenching The reaction in each aliquot is stopped by adding a quenching solution, usually a cold organic solvent like acetonitrile, which also precipitates the proteins.
5. Analysis The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
6. Data Analysis The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

StepProcedure
1. Cell Seeding Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
3. MTT Addition Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][14]
4. Solubilization Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
5. Absorbance Measurement Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[14]
6. IC50 Determination The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

Visualizing Drug-Likeness Assessment

To better illustrate the process and key parameters involved in assessing drug-likeness, the following diagrams are provided.

Drug_Likeness_Assessment_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Experimental Validation Compound_Library Compound Library / Scaffold Physicochemical_Properties Physicochemical Properties (MW, LogP, HBD/A, TPSA, etc.) Compound_Library->Physicochemical_Properties Calculate ADME_Prediction ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Compound_Library->ADME_Prediction Predict Toxicity_Prediction Toxicity Prediction Compound_Library->Toxicity_Prediction Predict Drug_Likeness_Filters Drug-Likeness Filters (e.g., Lipinski's Rule of Five) Physicochemical_Properties->Drug_Likeness_Filters Apply Lead_Selection Lead Candidate Selection ADME_Prediction->Lead_Selection Toxicity_Prediction->Lead_Selection Drug_Likeness_Filters->Lead_Selection Prioritize Solubility Aqueous Solubility Lead_Optimization Lead Optimization Solubility->Lead_Optimization Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Lead_Optimization Permeability Permeability (PAMPA) Permeability->Lead_Optimization Metabolic_Stability Metabolic Stability Metabolic_Stability->Lead_Optimization Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->Lead_Optimization Lead_Selection->Solubility Validate Lead_Selection->Lipophilicity Validate Lead_Selection->Permeability Validate Lead_Selection->Metabolic_Stability Validate Lead_Selection->Cytotoxicity Validate

References

Comparative Guide to CAS 5763-44-0 (Sodium 2-Ethyl-3-Oxobutanoate) for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-referenced analysis of the analytical and application data for CAS 5763-44-0, identified as Sodium 2-Ethyl-3-Oxobutanoate. It is a versatile intermediate in pharmaceutical synthesis, particularly in the production of antihypertensive drugs. This document compares its performance with a common alternative, Diethyl Malonate, supported by experimental data and protocols.

Physicochemical and Analytical Data

Table 1: Physicochemical Properties of Sodium 2-Ethyl-3-Oxobutanoate

PropertyValueSource
Chemical Name Sodium 2-Ethyl-3-OxobutanoateN/A
CAS Number 5763-44-0N/A
Molecular Formula C₆H₉NaO₃[1]
Molecular Weight 152.12 g/mol N/A
Appearance White to pale yellow crystalline solid or powderN/A
Melting Point 168 °C (decomposes)[2]
Solubility Freely soluble in water; Soluble in ethanolN/A

Performance Comparison: Sodium 2-Ethyl-3-Oxobutanoate vs. Diethyl Malonate

The primary application of Sodium 2-Ethyl-3-Oxobutanoate is in condensation reactions, such as the Hantzsch pyridine synthesis, to form heterocyclic structures.[3] A common alternative for generating enolates for similar carbon-carbon bond formations is Diethyl Malonate. The choice between these two reagents often depends on the desired final product and reaction efficiency.

The key difference in their reactivity stems from the acidity of the α-protons. The parent compound of CAS 5763-44-0, ethyl acetoacetate, is more acidic (pKa ≈ 11) than diethyl malonate (pKa ≈ 13).[4][5] This higher acidity facilitates the formation of the reactive enolate intermediate.

Table 2: Comparison of Ethyl Acetoacetate and Diethyl Malonate as Condensation Reactants

ParameterEthyl Acetoacetate (Parent of CAS 5763-44-0)Diethyl Malonate
pKa of α-hydrogens ~11~13
Reactivity Higher acidity allows for easier enolate formation under milder basic conditions.Requires a slightly stronger base for efficient deprotonation.
Product of Alkylation & Decarboxylation KetoneCarboxylic Acid
Primary Synthetic Utility Synthesis of substituted ketones and heterocyclic systems like dihydropyridines.Synthesis of substituted carboxylic acids.

Experimental Protocols

Hantzsch Pyridine Synthesis using Ethyl Acetoacetate

This protocol is a general procedure for the synthesis of dihydropyridines, a class of drugs for which Sodium 2-Ethyl-3-Oxobutanoate is a key precursor.

Objective: To synthesize a 1,4-dihydropyridine derivative.

Materials:

  • An aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonia source (e.g., ammonium acetate)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Add ammonium acetate (1 equivalent) to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the 1,4-dihydropyridine product.

General Procedure for Condensation with Diethyl Malonate

Objective: To synthesize a substituted malonic ester.

Materials:

  • Diethyl malonate

  • A strong base (e.g., sodium ethoxide)

  • An alkyl halide (e.g., ethyl bromide)

  • Anhydrous ethanol (as solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath.

  • Add diethyl malonate dropwise to the stirred solution.

  • After the addition is complete, add the alkyl halide dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Visualizing Workflows and Pathways

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation EAA Ethyl Acetoacetate (from CAS 5763-44-0) EAA->Condensation Enamine_Formation Enamine Formation EAA->Enamine_Formation Ammonia Ammonia Source Ammonia->Enamine_Formation Michael_Addition Michael Addition Condensation->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Synthetic_Utility_Comparison Start Choice of Active Methylene Compound EAA Ethyl Acetoacetate (from CAS 5763-44-0) Start->EAA DEM Diethyl Malonate Start->DEM Alkylation Alkylation (R-X) EAA->Alkylation DEM->Alkylation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis_Decarboxylation Ketone Substituted Ketone Hydrolysis_Decarboxylation->Ketone from EAA Carboxylic_Acid Substituted Carboxylic Acid Hydrolysis_Decarboxylation->Carboxylic_Acid from DEM

Caption: Synthetic utility comparison.

While Sodium 2-Ethyl-3-Oxobutanoate is a reactant and not directly involved in a biological signaling pathway, the dihydropyridine drugs synthesized using this compound have a well-defined mechanism of action. They act as L-type calcium channel blockers.

DHP_Mechanism_of_Action DHP Dihydropyridine Drug (e.g., Amlodipine) Block Blocks Channel DHP->Block L_type_channel L-type Calcium Channel (in vascular smooth muscle) L_type_channel->Block Ca_influx Decreased Calcium Influx Block->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation BP_reduction Reduced Blood Pressure Vasodilation->BP_reduction

Caption: Mechanism of Dihydropyridine Calcium Channel Blockers.

References

A Comparative Guide to the Biological Evaluation of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione Enantiomers and Related Bicyclic Pyrrolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione scaffold is a rigid bicyclic structure that holds significant promise in medicinal chemistry. The presence of chiral centers suggests that its enantiomers could exhibit distinct pharmacological profiles. This guide explores the potential biological targets and activities of these enantiomers by examining data from structurally similar compounds.

Potential Therapeutic Targets and Biological Activities

Based on studies of related pyrrolidinedione and octahydrocyclopenta[b]pyrrole derivatives, the enantiomers of this compound may exhibit inhibitory activity against several key enzymes implicated in various diseases. These potential targets include:

  • Dipeptidyl Peptidase IV (DPP4): An enzyme involved in glucose metabolism, making it a target for type 2 diabetes therapies.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.

  • Cyclin-dependent kinase 5 (Cdk5)/p25: A protein complex whose hyperactivity is linked to neurodegenerative diseases like Alzheimer's.

The following sections present a comparative summary of the biological data for analogs of the target compound, detailed experimental protocols for relevant assays, and diagrams of key signaling pathways.

Data Presentation: Comparative Biological Activity of Related Compounds

The following tables summarize the biological activity of various chiral pyrrolidinedione and octahydrocyclopenta[b]pyrrole derivatives. While not direct data for the title compound's enantiomers, this information provides valuable insights into the structure-activity relationships and the potential for enantioselective inhibition within this chemical class.

Table 1: Inhibition of Dipeptidyl Peptidase IV (DPP4) by Octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives

CompoundDPP4 IC50 (µM)Selectivity (DPP8/DPP4)Selectivity (DPP9/DPP4)Oral Bioavailability (F%)Reference
8l 0.05--53.2[1]
9l 0.01898.00566.0022.8[1]

Data from a study on novel β-amino pyrrole-2-carbonitrile derivatives, highlighting potent and selective DPP4 inhibition. The specific stereochemistry of these compounds was a key aspect of their design.[1]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) by N-Substituted Pyrrolidine-2,5-dione Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)In Vivo Anti-inflammatory Activity (% inhibition)Reference
13e 0.9831.5High[2]
3b --Moderate[2]

This study highlights the potential of pyrrolidine-2,5-dione derivatives as selective COX-2 inhibitors with in vivo anti-inflammatory effects. The stereochemistry of the substituents on the pyrrolidine ring can significantly influence potency and selectivity.[2]

Table 3: Computationally Predicted Inhibition of Cdk5/p25 by Pyrrolidine-2,3-dione Derivatives

Compound ClassPredicted Binding AffinityKey InteractionsPotential ApplicationReference
Pyrrolidine-2,3-dione DerivativesHighOccupation of ATP-binding siteAlzheimer's Disease[3][4]

Computational studies have identified the pyrrolidine-2,3-dione scaffold as a potential inhibitor of the Cdk5/p25 complex, suggesting a role in mitigating neurodegenerative processes. The specific spatial arrangement of substituents would be critical for effective binding.[3][4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the evaluation of this compound enantiomers and other related compounds.

In Vitro Dipeptidyl Peptidase IV (DPP4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP4.

Materials:

  • Recombinant human DPP4 enzyme

  • DPP4 substrate (e.g., Gly-Pro-p-nitroanilide)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the DPP4 enzyme solution to each well.

  • Add the diluted test compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a known DPP4 inhibitor as a positive control.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the DPP4 substrate to each well.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the IC50 of test compounds against COX-2.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing hematin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A method to detect prostaglandin E2 (PGE2) production (e.g., ELISA kit)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the COX-2 enzyme solution to each well.

  • Add the diluted test compounds to the respective wells. Include vehicle controls and a known COX-2 inhibitor (e.g., celecoxib).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate at 37°C for a specific reaction time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced in each well using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each test compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

In Vitro Cdk5/p25 Kinase Assay

Objective: To assess the inhibitory activity of test compounds on the Cdk5/p25 kinase complex.

Materials:

  • Active Cdk5/p25 complex

  • Histone H1 (substrate)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer (e.g., MOPS, MgCl2, DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • SDS-PAGE and autoradiography equipment (for radioactive assay) or a luminometer (for non-radioactive assay)

Procedure (using radioactive method):

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, combine the kinase reaction buffer, Cdk5/p25 complex, and the test compound or vehicle control.

  • Add the substrate (Histone H1).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an X-ray film for autoradiography to visualize the phosphorylated Histone H1.

  • Quantify the band intensities to determine the extent of inhibition.

  • Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound enantiomers and the general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis racemic Racemic Tetrahydrocyclopenta [c]pyrrole-1,3-dione separation Chiral Separation (e.g., HPLC) racemic->separation enantiomer_S (S)-Enantiomer separation->enantiomer_S enantiomer_R (R)-Enantiomer separation->enantiomer_R dpp4 DPP4 Inhibition Assay enantiomer_S->dpp4 cox2 COX-2 Inhibition Assay enantiomer_S->cox2 cdk5 Cdk5/p25 Kinase Assay enantiomer_S->cdk5 enantiomer_R->dpp4 enantiomer_R->cox2 enantiomer_R->cdk5 ic50_dpp4 IC50 Determination (DPP4) dpp4->ic50_dpp4 ic50_cox2 IC50 Determination (COX-2) cox2->ic50_cox2 ic50_cdk5 IC50 Determination (Cdk5/p25) cdk5->ic50_cdk5 comparison Comparative Analysis of Enantiomer Activity ic50_dpp4->comparison ic50_cox2->comparison ic50_cdk5->comparison

Caption: Workflow for the biological evaluation of enantiomers.

signaling_pathways cluster_inflammation Inflammatory Pathway cluster_neurodegeneration Neurodegenerative Pathway cluster_diabetes Incretin Pathway (Diabetes) Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins p35 p35 Calpain Calpain (Neurotoxic Insult) p35->Calpain p25 p25 Calpain->p25 Cdk5 Cdk5 p25->Cdk5 Cdk5_p25 Active Cdk5/p25 Complex Cdk5->Cdk5_p25 Tau Tau Protein Cdk5_p25->Tau pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau GLP1 GLP-1 (Incretin) DPP4 DPP4 GLP1->DPP4 Insulin Insulin Secretion GLP1->Insulin Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor Pyrrolidinedione Enantiomer Inhibitor->COX2 Inhibition Inhibitor->Cdk5 Inhibition Inhibitor->DPP4 Inhibition

Caption: Potential signaling pathways modulated by pyrrolidinediones.

References

Safety Operating Guide

Navigating the Disposal of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While a specific, universally mandated disposal protocol for every chemical compound is not always readily available, a systematic approach based on established safety principles ensures responsible waste management. This guide provides essential procedural information for the disposal of Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione.

A Safety Data Sheet (SDS) for a similar compound, octahydrocyclopenta[c]pyrrole, advises that the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, and it should not be discharged into sewer systems[1]. The precautionary statement P501, "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations," is also associated with this compound, underscoring the need for professional disposal[1][2].

Chemical Profile for Disposal Consideration

To facilitate proper handling and disposal, key characteristics of this compound have been summarized below.

PropertyValue/InformationCitation
CAS Number 5763-44-0[2][3][4]
Molecular Formula C₇H₉NO₂[2][3]
Physical Form Solid
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Halogenated Status Non-halogenated[5][6]
Disposal Precaution P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Step-by-Step Disposal Protocol

Given that this compound is a non-halogenated organic solid, the following step-by-step procedure should be followed. This protocol is based on general best practices for laboratory chemical waste management.

Step 1: Waste Identification and Classification Treat the compound as a hazardous chemical waste.[7][8] Based on its GHS classification, it is harmful if swallowed and an irritant. As a non-halogenated organic compound, it should be segregated from halogenated wastes to facilitate proper disposal, as the disposal methods and costs for these two categories differ significantly.[5]

Step 2: Container Selection and Labeling

  • Select a Proper Container : Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.[9][10]

  • Label the Container : As soon as the first amount of waste is added, affix a hazardous waste tag to the container.[8][11] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[10]

    • An accurate list of all contents if it is a mixed waste stream.

    • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").[11]

Step 3: Waste Accumulation and Storage

  • Segregation : Store the waste container separately from incompatible materials.[8][12] Specifically, do not mix non-halogenated waste with halogenated solvents, as this can complicate and increase the cost of disposal.[5][6]

  • Safe Storage Location : Keep waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[11][13] The container must be kept closed at all times except when adding waste.[8][10]

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8][9]

Step 4: Arranging for Disposal

  • Consult EHS : The most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and are responsible for the final hazardous waste determination and disposal.[13]

  • Schedule a Pickup : Once the container is nearly full (typically around 75-80% to allow for headspace), submit a request for a chemical waste pickup through your institution's EHS portal or procedure.[11] Do not overfill containers.[12]

  • Do Not Dispose via Sink or Trash : Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][10][14] Spilled materials and any items used for cleanup must also be treated as hazardous waste.[7][8]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

G Chemical Waste Disposal Workflow A Waste Generated (this compound) B Is an SDS with specific disposal instructions available? A->B C Follow specific disposal instructions in SDS. B->C Yes D Treat as Hazardous Waste. Characterize based on known properties. B->D No E Select compatible, sealable container. Affix Hazardous Waste Label. D->E F Segregate Waste Stream (Non-Halogenated Solid) E->F G Store in designated Satellite Accumulation Area with secondary containment. F->G H Contact Institutional EHS Office for guidance and to schedule pickup. G->H I EHS collects waste for final disposal. H->I

Caption: A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.

References

Personal protective equipment for handling Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (CAS No: 5763-44-0). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[1][2][3].

  • Serious Eye Damage: Causes serious eye damage[2][3].

  • Skin Irritation: May cause skin irritation[3].

  • Respiratory Irritation: May cause respiratory irritation[3].

  • Allergic Skin Reaction: May cause an allergic skin reaction[3].

The following table summarizes the required personal protective equipment for handling this substance.

Area of Protection Personal Protective Equipment (PPE) Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields and a face shieldMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suitGloves must be inspected before use. Use proper glove removal technique to avoid skin contact[1].
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.Provide appropriate exhaust ventilation at places where dust is formed[1].
Hand Hygiene Soap and waterWash hands thoroughly after handling, before breaks, and at the end of the workday[1][2].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risk.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The product is typically stored at room temperature.

  • Ensure the container is tightly closed.

Step 2: Preparation for Use

  • Work in a designated area, preferably a chemical fume hood, to control potential dust and vapor exposure.

  • Assemble all necessary equipment and materials before handling the chemical.

  • Ensure a safety shower and eyewash station are readily accessible.

  • Put on all required PPE as specified in the table above.

Step 3: Handling and Use

  • Avoid the formation of dust and aerosols[1].

  • If transferring the solid, use a spatula or other appropriate tool to minimize dust generation.

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not eat, drink, or smoke in the handling area[2].

  • After use, securely seal the container.

Step 4: Decontamination

  • Clean the work area and any contaminated equipment with an appropriate solvent and then soap and water.

  • Properly remove and dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect excess chemical and any contaminated disposable materials (e.g., gloves, wipes) in a designated, labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service[1].

  • Contaminated packaging should be disposed of as unused product[1].

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the key stages of the safe handling and disposal process for this compound.

G Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Receiving & Storage B Don PPE A->B Inspect Container C Prepare Workspace (Fume Hood) B->C D Chemical Handling C->D E Decontaminate Workspace D->E After Use F Segregate Waste E->F G Dispose via Licensed Service F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Reactant of Route 2
Reactant of Route 2
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.